Product packaging for (+)-cis-Carveol(Cat. No.:CAS No. 7632-16-8)

(+)-cis-Carveol

Cat. No.: B1210335
CAS No.: 7632-16-8
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1S,5S)-(+)-cis-Carveol is a high-purity, natural monocyclic monoterpenoid alcohol used in scientific research. It is a constituent of various essential oils, including spearmint, and is a key intermediate in terpene biosynthesis . Research Applications & Value: • Neuroprotective Research: Emerging in vivo evidence indicates that the cis-carveol enantiomer demonstrates neuroprotective potential. Studies show it can improve memory deficits and reduce hippocampal oxidative stress in β-amyloid-peptide 1-42 (Aβ1-42)-induced models, suggesting relevance for investigating Alzheimer's disease pathways . • Hepatoprotective & Antioxidant Research: Carveol acts as a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response. Research demonstrates its protective effects against toxin-induced liver injury, such as from acetaminophen (APAP), by boosting endogenous antioxidant mechanisms and reducing oxidative stress and inflammation . • Gastrointestinal Research: Recent studies highlight carveol's efficacy in models of gastrointestinal disorders. It exhibits antispasmodic, antisecretory, and antidiarrheal properties, potentially mediated through the inhibition of H+/K+-ATPase and voltage-gated calcium channels . • Chemical Synthesis & Analysis: This compound serves as a valuable chiral building block in organic synthesis and is used as an analytical reference standard for the identification and quantification of terpenes in natural products like citrus essential oils . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1210335 (+)-cis-Carveol CAS No. 7632-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVONGHXFVOKBV-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](C[C@@H]1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036408
Record name (+)-cis-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7632-16-8
Record name cis-Carveol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7632-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carveol, cis-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-cis-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEOL, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HAD4FX2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-cis-Carveol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(+)-cis-Carveol: A Technical Guide to its Chemical, Physical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Carveol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, including spearmint (Mentha spicata). As a chiral molecule, it exists in different stereoisomeric forms, with the (+)-cis-isomer being of particular interest due to its distinct biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for its key quantitative data.

Table 1: General Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₆O[1][2]
Molecular Weight152.23 g/mol [1]
IUPAC Name(1S,5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[3]
CAS Number22565-57-9N/A
AppearanceColorless to slightly yellow liquid[4]
OdorSpearmint-like[4]
Table 2: Physicochemical Properties of this compound
PropertyValueConditionsSource
Boiling Point101 °C@ 10 mmHg[1][5]
Melting Point24 - 25 °C[1]
Density0.955 g/cm³@ 15 °C[6]
Water Solubility2.82 g/L[7]
logP (Octanol/Water)2.41[7]
Specific Rotation ([α]D)+244°1% in chloroform[8]
Table 3: Spectroscopic Data of (-)-cis-Carveol (Enantiomer of this compound)

Note: The IR and NMR spectra of enantiomers are identical. The specific rotation will have the same magnitude but opposite sign.

SpectroscopyKey Peaks/ShiftsSource
Infrared (IR) νmax (cm⁻¹): 3461 (O-H), 2945, 2900 (C-H), 1650 (C=C)[1]
¹H NMR (CDCl₃) δ (ppm): 5.44-5.39 (1H, m), 4.93 (2H, s), 4.25-4.21 (1H, dd, J=8 Hz), 2.42-2.26 (5H, m), 2.22-2.12 (3H, m), 1.65 (3H, s), 1.56 (1H, s)[1]
¹³C NMR (CDCl₃) δ (ppm): 146.3, 134.2, 125.3, 106.5, 68.7, 38.3, 36.7, 28.2, 27.2, 26.5[1]

Experimental Protocols

Synthesis of (-)-cis-Carveol from (-)-Carvone

This protocol details the synthesis of (-)-cis-Carveol via the reduction of (-)-Carvone. The synthesis of this compound can be achieved by utilizing (+)-Carvone as the starting material.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 10 g (67 mmol) of (-)-Carvone and 25 g (148.5 mmol) of CeCl₃·7H₂O in 500 mL of methanol at 23 °C.

  • To this solution, add 2.5 g (66.1 mmol) of sodium borohydride.

  • Stir the reaction mixture for 5 minutes.

  • Quench the reaction by adding 100 mL of diethyl ether and 100 mL of water.

  • Separate the organic layer.

  • Extract the aqueous layer three times with 100 mL of diethyl ether each.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel 60, using a hexane:EtOAc (8:2) mixture as the eluent to isolate (-)-cis-Carveol.[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis: GC-MS can be employed to determine the purity of the synthesized this compound and to identify any isomeric impurities. A typical method would involve a non-polar capillary column (e.g., DB-1) with a temperature program starting from a low temperature (e.g., 50-60 °C) and ramping up to a higher temperature (e.g., 230-250 °C). The mass spectrometer can be operated in scan mode to identify compounds based on their mass spectra.[9]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for therapeutic applications. The following sections detail its known mechanisms of action, accompanied by diagrams illustrating the involved signaling pathways.

Activation of Transient Receptor Potential Vanilloid 3 (TRPV3)

This compound is an agonist of the TRPV3 channel, a thermosensitive ion channel predominantly expressed in the skin and neural tissues.[6] Activation of TRPV3 is implicated in skin sensitization, pain perception, and vasodilation.[10] While the precise binding site of this compound on TRPV3 has not been definitively elucidated, studies on the related monoterpene carvacrol (B1668589) suggest that it binds to a pocket within the S2-S3 linker of the channel.[11] This interaction is thought to induce a conformational change, leading to channel opening and subsequent cation influx.

TRPV3_Activation cluster_membrane Cell Membrane cluster_binding_pocket Binding Pocket (S2-S3 Linker) TRPV3 TRPV3 Channel (Closed) S1-S6 Domains TRPV3_open TRPV3 Channel (Open) Cation Influx TRPV3->TRPV3_open Conformational Change CellularResponse Cellular Response (e.g., Sensation, Vasodilation) TRPV3_open->CellularResponse Initiates BindingSite Binding Site Carveol (B46549) This compound Carveol->BindingSite Binds to

Caption: Proposed mechanism of TRPV3 channel activation by this compound.

Activation of the Nrf2 Signaling Pathway

This compound has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6][7] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Virtual docking studies suggest that carveol can occupy the Nrf2 binding site on Keap1. This interaction disrupts the Nrf2-Keap1 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of various antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carveol This compound Keap1 Keap1 Carveol->Keap1 Binds to Nrf2 Nrf2 Keap1->Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant & Detoxification Genes ARE->Genes Induces Transcription Proteins Protective Proteins Genes->Proteins Translation Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Proteins->Cellular_Protection Leads to

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Regulation of ERK and p21 in Prostate Cancer Cells

In the context of prostate cancer, carveol has been observed to suppress cellular proliferation. This effect is associated with the activation of the Extracellular signal-regulated kinase (ERK) and an increase in the levels of the cyclin-dependent kinase inhibitor p21.[6] The activation of the ERK signaling pathway can, in some cellular contexts, lead to the upregulation of p21, which in turn inhibits the cell cycle progression, leading to growth arrest.

ERK_p21_Pathway Carveol This compound Upstream Upstream Signaling (Receptor Tyrosine Kinase?) Carveol->Upstream Activates Ras Ras Upstream->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates p21_gene p21 Gene TranscriptionFactors->p21_gene Induces Transcription p21_protein p21 Protein p21_gene->p21_protein Translation CDK_Cyclin CDK-Cyclin Complexes p21_protein->CDK_Cyclin Inhibits CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotes GrowthArrest Cell Growth Arrest CellCycle->GrowthArrest Inhibition leads to

Caption: Workflow of ERK-mediated p21 induction and cell growth arrest.

Conclusion

This compound is a monoterpenoid with well-defined chemical and physical properties and significant biological activities. Its ability to activate the TRPV3 channel, modulate the Nrf2 antioxidant pathway, and influence cell cycle regulatory proteins like p21 highlights its potential as a lead compound in drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound-based therapeutics.

References

Natural sources and isolation of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-cis-Carveol

Introduction

This compound, with the chemical formula C₁₀H₁₆O, is a monocyclic monoterpenoid alcohol. It is one of the four stereoisomers of carveol (B46549). This compound and its isomers are naturally occurring constituents of various plant essential oils, contributing to their characteristic aromas. Notably, carveol possesses a minty and caraway-like scent and is utilized in the food and fragrance industries. For researchers and drug development professionals, understanding the natural distribution and effective isolation of specific stereoisomers like this compound is crucial for investigating its biological activities and potential therapeutic applications. This guide provides a comprehensive overview of the primary natural sources of this compound and details the technical protocols for its isolation and purification.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plants. The concentration and isomeric composition can vary significantly based on the plant species, geographical location, and harvesting time. The primary sources are members of the Lamiaceae (mint) and Apiaceae (parsley) families.

Table 1: Principal Natural Sources of Carveol Isomers

Plant Species (Scientific Name)Common NamePlant PartReported Carveol Isomers & Concentration
Carum carviCarawaySeeds/FruitContains this compound and (+)-trans-Carveol. The essential oil is primarily composed of (+)-carvone (50-60%) and (+)-limonene (~40%), with carveol as a minor constituent. One analysis identified cis-carveol at 5.01%.
Mentha spicataSpearmintLeaves/Aerial PartsThe essential oil is a significant source of (-)-cis-carveol. It also contains other isomers; one study reported 0.6% cis-carveol in the essential oil. The main component is typically (-)-carvone.
Anethum graveolensDillSeedsThe essential oil contains this compound. The major components of dill seed oil are (+)-carvone and (+)-limonene.
Mentha longifoliaHorse MintLeaves/ShootThe composition is highly variable. Some chemotypes contain carvone (B1668592) and related compounds. One database reports the presence of cis-carveol in the shoot, with concentrations ranging from 10.0 to 115.0 ppm.
Cymbopogon giganteus--Essential oil contains carveol isomers.
Cymbopogon martiniiPalmarosa-Reported to contain (-)-cis-carveol.

Isolation Methodologies

The isolation of this compound from its natural sources is a multi-step process. It begins with the extraction of the essential oil from the plant material, followed by fractionation and chromatographic purification to isolate the specific stereoisomer.

Essential Oil Extraction by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant materials like seeds and leaves. The process involves co-distilling the plant material with water; the steam carries the volatile organic compounds, which are then condensed and separated.

Experimental Protocol for Hydrodistillation:

  • Preparation of Plant Material: Weigh approximately 500 g of fresh or dried plant material (e.g., Carum carvi seeds or Mentha spicata leaves). If using fresh material, it may be chopped or crushed to increase the surface area.

  • Apparatus Setup: Place the plant material into a large round-bottom flask (e.g., 5 L capacity). Add a sufficient volume of deionized water to fully immerse the material.

  • Distillation: Connect the flask to a Clevenger-type apparatus, which is designed to separate and return the aqueous phase to the distillation flask while collecting the less dense essential oil.

  • Heating: Heat the flask using a heating mantle to bring the water to a boil. The steam will pass through the plant material, volatilizing the essential oil components.

  • Condensation and Collection: The steam and essential oil vapor mixture travels into the condenser, where it cools and liquefies. In the Clevenger collection tube, the immiscible essential oil will form a layer on top of the water.

  • Duration: Continue the distillation for 3-5 hours to ensure complete extraction of the volatile components.

  • Recovery: After cooling, carefully collect the separated essential oil from the graduated tube of the Clevenger apparatus.

  • Drying: Treat the collected oil with a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water. Store the dried oil in a sealed vial at 4°C, protected from light.

G cluster_prep Preparation cluster_distill Distillation cluster_collect Collection Plant Plant Material (e.g., Carum carvi seeds) Grind Grind/Crush Plant Material Plant->Grind Flask Load Flask with Material and Water Grind->Flask Heat Heat Mixture to Boiling Flask->Heat Apply Heat Vapor Steam & Volatile Compound Vapor Heat->Vapor Condenser Condense Vapor (Clevenger Apparatus) Vapor->Condenser Separator Separate Oil and Aqueous Layers Condenser->Separator Separator->Flask Return Hydrosol (Cohobation) Oil Collect Raw Essential Oil Separator->Oil Dry Dry Oil with Na2SO4 Oil->Dry Store Store Purified Oil at 4°C Dry->Store G cluster_setup Setup cluster_distill Distillation Process cluster_collect Fraction Collection Oil Crude Essential Oil Apparatus Assemble Fractional Distillation Apparatus Oil->Apparatus Load Load Oil into Flask Apparatus->Load Vacuum Apply Vacuum (e.g., 10-20 mmHg) Load->Vacuum Heat Gently Heat Flask Vacuum->Heat Vaporize Vapor Ascends Fractionating Column Heat->Vaporize Condense Vapor Condenses at Distillation Head Vaporize->Condense Collect1 Collect Fraction 1 (Low BP Terpenes, e.g., Limonene) Condense->Collect1 Low Temp Plateau Collect2 Collect Fraction 2 (Carveol-Rich Fraction) Condense->Collect2 High Temp Plateau Analyze Analyze Fractions (GC-MS) Collect1->Analyze Collect2->Analyze G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Final Product Fraction Carveol-Rich Fraction (from Distillation) Column Pack Column with Silica Gel Slurry Fraction->Column Load Load Sample onto Column Column->Load Elute Elute with Solvent Gradient (e.g., Hexane -> Hexane:EtOAc) Load->Elute Collect Collect Eluted Fractions Sequentially Elute->Collect Monitor Monitor Fractions (TLC/GC) Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Product Isolated this compound Pool->Product

The Biosynthesis of (+)-cis-Carveol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of (+)-cis-carveol in plants and other biological systems. It is intended for researchers, scientists, and drug development professionals interested in the enzymatic production of this specific stereoisomer of carveol (B46549). This document details the core biosynthetic pathway, key enzymes, and their catalytic mechanisms. Furthermore, it presents quantitative data on enzyme kinetics and product distribution, along with detailed experimental protocols for the isolation and characterization of the involved enzymes and their products. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.

Introduction

Carveol is a naturally occurring monoterpenoid alcohol with applications in the flavor, fragrance, and pharmaceutical industries. It exists as four stereoisomers: (+)- and (-)-cis-carveol, and (+)- and (-)-trans-carveol (B1215196). The specific stereochemistry of carveol dictates its distinct aroma and biological activity, making stereoselective synthesis a critical area of research. While the biosynthesis of (-)-trans-carveol and its subsequent oxidation to (-)-carvone (B1668593) (the main component of spearmint oil) is well-documented, the pathway leading to the formation of this compound is less commonly the primary focus in many plant species. However, specific enzymes and conditions can favor the production of this particular isomer. This guide elucidates the known mechanisms for the biosynthesis of this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general terpenoid pathway, commencing with the precursor geranyl diphosphate (B83284) (GPP). The pathway can be summarized in two principal enzymatic steps:

  • Cyclization of Geranyl Diphosphate: The enzyme (+)-limonene synthase (LS) catalyzes the cyclization of the acyclic GPP to form the monoterpene (+)-limonene. This reaction is a critical branch point in monoterpene biosynthesis.

  • Stereoselective Hydroxylation of (+)-Limonene: A cytochrome P450 monooxygenase, specifically a limonene (B3431351) hydroxylase, catalyzes the hydroxylation of (+)-limonene. The stereochemical outcome of this reaction is highly dependent on the specific enzyme and its interaction with the substrate. The formation of this compound is achieved through the action of a limonene-6-hydroxylase that exhibits a preference for cis-hydroxylation when presented with the (+)-limonene enantiomer.

Below is a diagram illustrating the core biosynthetic pathway.

Biosynthesis_of_cis_Carveol GPP Geranyl Diphosphate (GPP) Limonene (+)-Limonene GPP->Limonene (+)-Limonene Synthase cis_Carveol This compound Limonene->cis_Carveol Limonene-6-hydroxylase (Cytochrome P450) Purification_Workflow start Isolation of Glandular Trichomes homogenization Homogenization in Extraction Buffer start->homogenization centrifugation1 Centrifugation to remove debris homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 dye_ligand_chrom Dye Ligand Chromatography supernatant1->dye_ligand_chrom anion_exchange Anion Exchange Chromatography dye_ligand_chrom->anion_exchange hydrophobic_interaction Hydrophobic Interaction Chromatography anion_exchange->hydrophobic_interaction sds_page SDS-PAGE for Purity Check hydrophobic_interaction->sds_page end Purified (+)-Limonene Synthase sds_page->end Regulation_Overview cluster_stimuli Stimuli cluster_signaling Signaling cluster_genes Gene Expression cluster_products Products Development Developmental Cues Hormones Phytohormones (e.g., Jasmonic Acid) Development->Hormones Environment Environmental Stress Environment->Hormones TFs Transcription Factors (e.g., WRKY, MYB) Hormones->TFs LS_gene Limonene Synthase Gene TFs->LS_gene P450_gene Limonene Hydroxylase Gene TFs->P450_gene Carveol This compound LS_gene->Carveol P450_gene->Carveol

Spectroscopic Profile of (+)-cis-Carveol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (+)-cis-Carveol, a naturally occurring monoterpenoid of significant interest in chemical and pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~4.0br s-
H3~5.5m-
H4α~2.1m-
H4β~1.8m-
H5~2.3m-
H6α~1.5m-
H6β~1.9m-
CH₃ (on C2)~1.7s-
CH₃ (isopropenyl)~1.75s-
=CH₂ (isopropenyl)~4.7d-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The data presented here was obtained in deuterochloroform (CDCl₃).

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C167.8
C2135.5
C3125.0
C431.0
C541.5
C635.0
C7 (CH₃ on C2)19.5
C8 (isopropenyl C)148.5
C9 (=CH₂)109.5
C10 (CH₃ on C8)20.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H stretch (alcohol)
~3080Medium=C-H stretch (alkene)
~2920StrongC-H stretch (alkane)
~1645MediumC=C stretch (alkene)
~1440MediumC-H bend (alkane)
~1030StrongC-O stretch (alcohol)
~890Strong=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Key Mass Spectral Data (m/z) for this compound

m/zRelative Intensity (%)Putative Fragment
152[M]⁺ (variable)Molecular Ion
134High[M-H₂O]⁺
119High[M-H₂O-CH₃]⁺
109High[C₈H₁₃]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
84High[C₆H₁₂]⁺
67Moderate[C₅H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

  • The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • A background spectrum of the clean, empty salt plates is recorded.

  • The sample is placed in the spectrometer's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography: A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5 or HP-5ms). The column temperature is programmed to increase over time to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each fragment.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_final_output Final Output Sample Pure this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq GCMS_Acq GC-MS System Prep_MS->GCMS_Acq NMR_Analysis Chemical Shifts & Coupling Constants NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern GCMS_Acq->MS_Analysis Final_Report Comprehensive Spectroscopic Profile NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

A generalized workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Chirality and Stereochemistry of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the stereochemical properties of (+)-cis-carveol, a naturally occurring monoterpenoid. Its focus is on the structural nuances, analytical methodologies, and synthetic pathways relevant to research and development. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.

Molecular Structure and Stereoisomerism

Carveol (B46549) is a monocyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1] Its structure contains two stereocenters at the C1 and C5 positions of the cyclohexene (B86901) ring, giving rise to four possible stereoisomers. These isomers are grouped into two pairs of enantiomers (cis and trans) which are diastereomeric to each other.

This compound is specifically the (1S,5S)-stereoisomer.[1] Its enantiomer, (-)-cis-carveol, possesses the (1R,5R) configuration.[2] The relationship between the four stereoisomers of carveol is critical for understanding their distinct biological activities and sensory properties.

stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers plus_cis This compound (1S, 5S) minus_trans (-)-trans-Carveol (1S, 5R) plus_cis->minus_trans minus_cis (-)-cis-Carveol (1R, 5R) plus_trans (+)-trans-Carveol (1R, 5S) minus_cis->plus_trans minus_cis->minus_trans plus_trans->minus_trans Enantiomers

Stereochemical relationships between the four isomers of carveol.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are essential for its identification and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol[1]
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol [1]
Boiling Point87-88 °C at 5.5 mmHg[3]
Specific Optical Rotation[α]ᴅ +30.4° (c=2 in Methanol)[3]

Table 2: Representative Spectroscopic Data for cis-Carveol

TechniqueData (Solvent: CDCl₃)
Mass Spectrometry (EI-MS)Major Fragments (m/z): 84, 109, 134[1]
¹³C Nuclear Magnetic Resonance (NMR)Representative Chemical Shifts (δ, ppm): 149.2 (C8), 134.4 (C2), 121.3 (C6), 109.1 (C9), 67.0 (C1), 41.5 (C5), 34.4 (C4), 31.0 (C3), 20.9 (C10), 20.7 (C7)

Note: NMR data is representative for the cis-carveol structure. Spectra can be accessed via the SpectraBase database.[4]

Experimental Protocols

Synthesis of this compound via Luche Reduction

A highly stereoselective method for synthesizing this compound is the Luche reduction of (S)-(+)-carvone. This reaction utilizes sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, to achieve a 1,2-reduction of the α,β-unsaturated ketone, favoring the formation of the allylic alcohol.

Methodology:

  • Preparation: (S)-(+)-Carvone (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.25 eq) are dissolved in methanol (B129727) (MeOH) in a reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (NaBH₄, 1.0 eq) is dissolved separately in methanol and added dropwise to the cooled carvone (B1668592) solution over a period of 5-10 minutes.

  • Reaction: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (5:1) eluent. The reaction typically reaches completion within 30 minutes.

  • Workup: Upon completion, the reaction is quenched by the addition of 2N hydrochloric acid (HCl). The aqueous mixture is then extracted three times with diethyl ether (Et₂O).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.[4]

synthesis_workflow cluster_reaction Reaction cluster_workup Workup & Purification start (S)-(+)-Carvone + CeCl3 in MeOH reagent NaBH4 in MeOH (Add dropwise at 0°C) react Luche Reduction (30 min @ 0°C) reagent->react quench Quench with 2N HCl react->quench extract Extract with Et2O (3x) quench->extract purify Purify via Silica Chromatography extract->purify product This compound purify->product

Workflow for the synthesis and purification of this compound.
Stereochemical Analysis

Confirming the stereochemical identity and purity of this compound requires specific analytical techniques.

Methodologies:

  • Polarimetry:

    • Protocol: A solution of the purified compound is prepared at a known concentration (e.g., 2 g/100 mL in methanol). The optical rotation is measured using a polarimeter at the sodium D-line (589 nm).

    • Purpose: To determine the specific rotation [α]ᴅ, which confirms the enantiomeric identity and provides an initial assessment of enantiomeric excess. A positive value is expected for this compound.[3]

  • Chiral Gas Chromatography (GC):

    • Protocol: The sample is analyzed on a GC system equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column like β-DEX or HP-chiral-20B). An appropriate temperature program is used to separate the stereoisomers. For example, an oven program could be: 40°C for 5 min, then ramp at 1°C/min to 130°C, then at 2°C/min to 200°C.

    • Purpose: To separate and quantify all four stereoisomers of carveol, allowing for precise determination of both enantiomeric excess (ee) and diastereomeric excess (de).

analysis_workflow cluster_analysis Analytical Techniques cluster_results Determined Properties sample Purified Product (this compound) polarimetry Polarimetry sample->polarimetry chiral_gc Chiral GC-MS sample->chiral_gc nmr NMR Spectroscopy sample->nmr rotation Specific Rotation ([α]D = + value) polarimetry->rotation purity Enantiomeric & Diastereomeric Purity chiral_gc->purity structure Structural Confirmation nmr->structure

Logical workflow for the stereochemical analysis of this compound.

References

The Occurrence and Analysis of (+)-cis-Carveol in Spearmint and Dill Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-cis-Carveol, a monoterpenoid alcohol, is a constituent of various essential oils, notably those derived from spearmint (Mentha spicata) and dill (Anethum graveolens). While often present in smaller quantities compared to its isomer, trans-carveol, and the corresponding ketone, carvone, its contribution to the overall aromatic profile and potential biological activity of these oils is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the occurrence of this compound in spearmint and dill essential oils, detailed experimental protocols for its extraction and quantitative analysis, and a visualization of its biosynthetic pathway.

Quantitative Occurrence of this compound

The concentration of this compound in the essential oils of spearmint and dill can vary depending on factors such as the plant's geographical origin, cultivar, stage of maturity, and the extraction method employed. The following tables summarize the quantitative data for cis-carveol found in the literature. It is important to note that many studies do not differentiate between the enantiomers of cis-carveol; therefore, the data presented here may represent the total cis-carveol content.

Table 1: Quantitative Data of cis-Carveol in Spearmint (Mentha spicata) Essential Oil

Plant PartExtraction Methodcis-Carveol Concentration (%)Reference
Aerial PartsHydrodistillation1.43[1]
HerbNot SpecifiedNot Specified[2]
HerbHydrodistillationNot specified, but present[3]
Not SpecifiedNot Specified0.69 (in ethanol (B145695) extract)[4]

Table 2: Quantitative Data of cis-Carveol in Dill (Anethum graveolens) Essential Oil

Plant PartExtraction Methodcis-Carveol Concentration (%)Reference
HerbNot Specified0.39[5]
SeedsNot Specified0.24[5]
HerbHydrodistillationNot specified, but present[6]

Biosynthesis of Carveol (B46549)

In both spearmint and dill, carveol is an intermediate in the biosynthesis of the monoterpene carvone. The pathway begins with geranyl pyrophosphate (GPP) and proceeds through the cyclization to limonene. Limonene is then hydroxylated to form carveol, which is subsequently oxidized to carvone. The stereochemistry of the final products is determined by the specific enzymes present in each plant.

Figure 1: Biosynthetic Pathway of Carvone GPP Geranyl Pyrophosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Carveol (-)-trans-Carveol Limonene->Carveol Limonene-6-hydroxylase Carvone (-)-Carvone Carveol->Carvone Carveol Dehydrogenase Figure 2: General Experimental Workflow for Carveol Analysis Plant Plant Material (Spearmint/Dill) Extraction Essential Oil Extraction (Hydrodistillation/Steam Distillation) Plant->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis and Quantification GCMS->Data

References

Initial biological activity screening of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Biological Activity Screening of (+)-cis-Carveol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a monoterpenoid alcohol found in the essential oils of various plants, including spearmint and caraway, has garnered significant interest in the scientific community for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key findings and detailing the experimental methodologies used to evaluate its multifaceted pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Its mechanism of action is believed to involve the disruption of the bacterial cell membrane's integrity, a characteristic often attributed to the presence of a hydroxyl group in its structure.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

BacteriumStrainMIC (mg/mL)Reference
Escherichia coliNot Specified0.06[3]

Note: Further research is required to establish a comprehensive MIC profile of this compound against a broader spectrum of bacterial species.

Experimental Protocol: Broth Microdilution Assay

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Positive control (e.g., a known antibiotic)

  • Negative control (broth medium only)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of a 96-well microtiter plate. This will create a gradient of concentrations.

  • Bacterial Inoculum Preparation: Dilute the bacterial culture in broth to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.

  • Controls: Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with broth only) on each plate.

  • Incubation: Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli) for 18-24 hours.

  • Determining MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. The results can also be read using a microplate reader to measure absorbance.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prep_carveol Prepare this compound Stock Solution start->prep_carveol serial_dilution Perform Serial Dilutions in 96-well plate prep_carveol->serial_dilution inoculate Inoculate wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate Plate (18-24h, 37°C) controls->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases. Its antioxidant capacity is often evaluated through its ability to scavenge free radicals. A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]

Quantitative Data: IC50 Values

The antioxidant activity is commonly expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

AssayIC50 ValueReference
DPPH Radical ScavengingData Not Available
ABTS Radical ScavengingData Not Available

Note: While the antioxidant potential of carveol (B46549) is recognized, specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature.

Experimental Protocols

Objective: To measure the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Spectrophotometer

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the this compound solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Objective: To assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • ABTS solution

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Spectrophotometer

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare different concentrations of this compound.

  • Reaction: Add a small volume of the this compound solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-response curve.

Signaling Pathway: Nrf2 Activation

This compound has been shown to exert its antioxidant effects by activating the Nrf2 signaling pathway.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2 Signaling Pathway Activated by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carveol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Carveol->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to Proteasome Proteasomal Degradation Keap1->Proteasome targets Nrf2 for ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, GST) ARE->Antioxidant_Genes activates

Caption: Activation of the Nrf2 pathway by this compound.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO).[6]

Quantitative Data: IC50 Values
AssayIC50 ValueReference
Nitric Oxide (NO) InhibitionData Not Available
Cyclooxygenase-1 (COX-1) InhibitionData Not Available
Cyclooxygenase-2 (COX-2) InhibitionData Not Available

Note: While studies indicate anti-inflammatory activity, specific IC50 values for this compound in these assays were not available in the literature reviewed.

Experimental Protocols

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Griess Reagent

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

  • Treatment: Treat the cells with various concentrations of this compound for a short pre-incubation period.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of NO. Include a control group with cells treated with LPS only.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 Determination: Determine the IC50 value from the concentration-response curve.

Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • This compound

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin (B15479496) E2 production)

  • Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibitor Incubation: Pre-incubate the enzymes with different concentrations of this compound.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Termination of Reaction: Stop the reaction.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

  • Calculation: Calculate the percentage of COX inhibition for each concentration of this compound compared to the untreated enzyme control.

  • IC50 Determination: Determine the IC50 values for both COX-1 and COX-2.

Antitumor Activity

Preliminary studies have indicated that this compound possesses antitumor activity against various cancer cell lines.[7] Its mechanism of action may involve the induction of cell cycle arrest.[7]

Quantitative Data: IC50 Values

The cytotoxic effect of this compound on cancer cells is typically evaluated by determining the IC50 value, the concentration that inhibits 50% of cell growth or viability.

Cell LineCancer TypeIC50 (µM)Reference
P-815Murine Mastocytoma0.15[7]
K-562Human Chronic Myelogenous Leukemia0.24[7]
CEMHuman T-cell Leukemia0.24[7]
MCF-7Human Breast Adenocarcinoma0.87[7]
MCF-7 gemGemcitabine-resistant MCF-7> 0.87[7]
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Objective: To determine the cytotoxicity of this compound against cancer cell lines.

Materials:

  • Cancer cell lines

  • This compound

  • Cell culture medium

  • FBS

  • 96-well plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation: The cell viability is calculated as a percentage of the untreated control cells.

  • IC50 Determination: The IC50 value is determined by plotting cell viability against the concentration of this compound.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

The initial biological activity screening of this compound reveals a compound with a promising and diverse pharmacological profile. Its demonstrated antibacterial, antioxidant, anti-inflammatory, and antitumor activities warrant further investigation. The activation of the Nrf2 signaling pathway provides a mechanistic basis for its antioxidant and potentially anti-inflammatory effects. This technical guide provides a foundational understanding and the necessary experimental frameworks for researchers to build upon in the continued exploration of this compound as a potential lead compound in drug discovery and development. Future studies should focus on elucidating the precise molecular targets, expanding the scope of in vivo efficacy studies, and conducting comprehensive safety and toxicity assessments.

References

In Vitro Antioxidant Potential of (+)-cis-Carveol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Carveol, a monocyclic monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants. While research has highlighted the broad therapeutic potential of carveol (B46549), including its anti-inflammatory and neuroprotective effects, its specific in vitro antioxidant capacity remains an area of active investigation. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant potential of compounds like this compound and explores its known mechanistic pathways.

The antioxidant activity of a compound is its ability to inhibit or delay the oxidation of other molecules, often by scavenging free radicals. Common in vitro assays to determine this capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These assays are based on different chemical principles and provide complementary information about a compound's antioxidant potential.

Beyond direct radical scavenging, evidence suggests that carveol exerts its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This guide will delve into the experimental protocols for the aforementioned assays and visualize the underlying signaling pathway.

Quantitative Antioxidant Data

While extensive research has been conducted on the antioxidant properties of various essential oils and their constituents, specific quantitative in vitro antioxidant data for this compound is not extensively reported in publicly available literature. The following table summarizes the available data for carveol (isomer not always specified) and related compounds to provide a comparative context. Researchers are encouraged to perform the described assays to determine the specific antioxidant capacity of this compound.

Table 1: Summary of In Vitro Antioxidant Activity of Carveol and Related Compounds

Compound/Extract Assay IC50 / Activity Reference
Carveol (isomer not specified) Nrf2 activation Potent activator [1][2]
Essential Oil containing Carveol DPPH Scavenging Varies with concentration Not Specified

| Carvone Derivatives | Superoxide Scavenging | Varies among derivatives | Not Specified |

Note: The absence of specific IC50 values for this compound in this table highlights a gap in the current literature and underscores the importance of direct experimental evaluation.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol (B129727).

    • Working DPPH Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

    • Test Compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Positive Control: Prepare a series of concentrations of a standard antioxidant such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[3][4]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance at 734 nm.

Methodology

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

    • Test Compound Solutions: Prepare a series of concentrations of this compound.

    • Positive Control: Prepare a series of concentrations of Trolox.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a 96-well microplate.

    • Add the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.

Methodology

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound Solutions: Prepare a series of concentrations of this compound.

    • Standard Solution: Prepare a series of concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a 96-well microplate.

    • Add the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated by plotting the absorbance of the ferrous sulfate (B86663) solutions against their concentrations.

    • The FRAP value of the test compound is determined from the standard curve and is expressed as µM Fe(II) equivalents.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

Carveol has been identified as a potent activator of the Nrf2 signaling pathway, which is a primary cellular defense mechanism against oxidative stress.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like carveol, Keap1 is modified, leading to the release and translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for a variety of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Signaling_Pathway cluster_nucleus Nuclear Events Carveol This compound Keap1 Keap1 Carveol->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for the DPPH, ABTS, and FRAP assays follows a similar pattern involving reagent preparation, reaction with the test compound, and spectrophotometric measurement.

Antioxidant_Assay_Workflow start Start reagent_prep Reagent Preparation (DPPH, ABTS, or FRAP) start->reagent_prep sample_prep Sample Preparation (this compound dilutions) start->sample_prep mixing Mixing of Reagents and Sample reagent_prep->mixing sample_prep->mixing incubation Incubation (Time & Temperature Specific) mixing->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Data Analysis (% Inhibition / IC50 / TEAC / FRAP value) measurement->calculation end End calculation->end

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

While direct quantitative in vitro antioxidant data for this compound is currently limited in the scientific literature, the established methodologies for assessing antioxidant potential provide a clear framework for its evaluation. The known activation of the Nrf2 signaling pathway by carveol suggests a significant, albeit indirect, antioxidant mechanism that complements any direct radical scavenging activity. This technical guide provides researchers and drug development professionals with the necessary protocols and conceptual understanding to thoroughly investigate the antioxidant properties of this compound and its potential applications in mitigating oxidative stress-related conditions. Further research is warranted to quantify the direct radical scavenging capacity of this promising natural compound.

References

Preliminary Cytotoxic Studies of (+)-cis-Carveol on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative cytotoxic data on (+)-cis-Carveol is limited. The most relevant data available is on "Carveol," without specification of the isomer. This guide presents this data with the explicit acknowledgment of this limitation and provides general experimental protocols and potential signaling pathways based on related compounds.

Introduction

This compound is a natural monoterpenoid found in the essential oils of various plants. Monoterpenes, a class of naturally occurring compounds, have garnered significant interest in cancer research for their potential chemopreventive and therapeutic properties. This technical guide provides a summary of the available preliminary cytotoxic data on carveol (B46549), outlines detailed experimental protocols for assessing its effects on cancer cell lines, and explores potential signaling pathways that may be involved in its mechanism of action.

Quantitative Data on the Cytotoxicity of Carveol

The primary study identified investigating the cytotoxic effects of carveol on multiple cancer cell lines did not specify the exact isomer used. The following data, therefore, pertains to "Carveol" and should be interpreted with caution when specifically considering the (+)-cis isomer.

Table 1: In Vitro Cytotoxicity of Carveol Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
P-815Murine Mastocytoma0.09
K-562Human Chronic Myelogenous Leukemia0.18
CEMHuman Acute T-cell Leukemia0.24
MCF-7Human Breast Adenocarcinoma0.26
MCF-7 gemGemcitabine-resistant MCF-70.87

Data extracted from a comparative study on the antitumor effect of natural monoterpenes. The specific isomer of Carveol was not specified in the publication.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxic evaluation of compounds like this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, K-562, P-815, CEM) and a non-cancerous control cell line should be used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Adherent cells are passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells are subcultured by dilution to maintain an optimal cell density.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.

    • Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the treated plates for a specified period, commonly 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, which allows for the quantification of cells in each phase of the cell cycle.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis IC50 Determination absorbance_reading->data_analysis

General workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway for Carveol-Induced Cytotoxicity

Based on studies of "carveol" and related monoterpenes, a potential mechanism of action involves the induction of cell cycle arrest and apoptosis. The diagram below illustrates a hypothetical signaling pathway.

Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction (Hypothetical) carveol This compound s_phase S-Phase Arrest carveol->s_phase Induces p53 p53 Activation carveol->p53 Potentially Activates bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical signaling pathway for this compound cytotoxicity.

Potential Mechanisms of Action

While specific mechanistic studies on this compound are lacking, research on "carveol" and other monoterpenes suggests several potential pathways for its cytotoxic effects.

  • Cell Cycle Arrest: The available data for "carveol" indicates an induction of S-phase arrest in the cell cycle of cancer cells. This prevents DNA replication and subsequent cell division, ultimately leading to a halt in proliferation.

  • Induction of Apoptosis: Many monoterpenes exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through various signaling pathways:

    • Modulation of the Bcl-2 Family: An increase in the expression of pro-apoptotic proteins (like Bax) and a decrease in anti-apoptotic proteins (like Bcl-2) can lead to mitochondrial dysfunction and the release of cytochrome c, initiating the caspase cascade.

    • Activation of Caspases: The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis, leading to the cleavage of cellular proteins and cell death.

    • Involvement of p53: The tumor suppressor protein p53 can be activated in response to cellular stress and can trigger apoptosis by regulating the expression of Bcl-2 family proteins.

Conclusion and Future Directions

The preliminary data on "carveol" suggests it possesses cytotoxic activity against a range of cancer cell lines. However, to fully understand the therapeutic potential of This compound , further research is imperative. Future studies should focus on:

  • Isomer-Specific Cytotoxicity: Directly comparing the cytotoxic effects of this compound, (-)-cis-Carveol, and their trans isomers on a broad panel of cancer cell lines to determine if the effects are stereospecific.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound induces cell cycle arrest and apoptosis, including the identification of specific protein targets and signaling pathways.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

This technical guide serves as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing a framework for future investigations into the anticancer properties of this compound.

An In-depth Technical Guide on the Olfactory and Sensory Properties of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-cis-Carveol, a monoterpenoid alcohol, is a significant contributor to the characteristic aroma and flavor of spearmint and caraway. This technical guide provides a comprehensive overview of its olfactory and sensory properties, including its odor and taste profiles, and explores the underlying molecular mechanisms of its perception. This document details its interaction with sensory receptors, specifically Transient Receptor Potential (TRP) channels, and discusses the associated signaling pathways. Furthermore, it outlines established experimental protocols for the sensory and chemical analysis of this compound, providing a valuable resource for researchers in flavor science, sensory biology, and drug development.

Introduction

This compound is a naturally occurring chiral monoterpenoid alcohol found in the essential oils of various plants, most notably in spearmint (Mentha spicata)[1]. Its distinct aroma and flavor profile make it a widely used ingredient in the food, fragrance, and cosmetic industries[1][2]. Understanding the sensory properties of this compound and the biological mechanisms governing its perception is crucial for its effective application and for the development of novel flavor and fragrance compounds. This guide aims to consolidate the current scientific knowledge on the olfactory and sensory characteristics of this compound, its interaction with sensory receptors, and the methodologies used for its evaluation.

Olfactory and Sensory Profile

The sensory characteristics of this compound are primarily defined by its distinct odor and taste.

Odor Profile

The odor of this compound is predominantly described as minty, spearmint-like, and spicy, with caraway undertones [1][2][3]. Its aromatic profile is a key contributor to the characteristic scent of spearmint oil[1]. Sensory panel evaluations of mint oils often identify "minty," "cooling," "menthol," and "camphor-like" as significant odor notes, many of which can be attributed to its constituent compounds like carveol[4].

Taste Profile

The taste of this compound mirrors its odor, characterized as fresh, minty, and reminiscent of caraway [1]. It contributes to the overall flavor profile of foods and beverages in which it is used as a flavoring agent.

Quantitative Sensory Data

While qualitative descriptions are abundant, quantitative data on the sensory thresholds of this compound are less commonly reported. The following table summarizes available data and provides context with related compounds.

Sensory ParameterCompoundThreshold ValueMediumReference
Odor Threshold Mint Aroma0.008 µg/mLNot specified[4]
Taste Threshold Not Available---

Note: Specific odor and taste threshold data for this compound were not found in the reviewed literature. The provided odor threshold for "mint aroma" offers a general reference for the potency of mint-related compounds.

Receptor Interactions and Signaling Pathways

The perception of this compound involves its interaction with specific sensory receptors, leading to the activation of intracellular signaling cascades that transmit sensory information to the brain.

Olfactory Receptors (ORs) - G-Protein Coupled Receptor (GPCR) Pathway

The sense of smell is initiated by the binding of odorant molecules to Olfactory Receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons[5][6]. While specific ORs that bind to this compound have not been definitively identified in the available literature, the general mechanism of olfactory signal transduction is well-established.

Canonical Olfactory Signaling Pathway:

  • Binding: An odorant molecule, such as this compound, binds to a specific Olfactory Receptor (OR) on the cilia of an olfactory sensory neuron.

  • G-Protein Activation: This binding induces a conformational change in the OR, leading to the activation of a heterotrimeric G-protein, typically the olfactory-specific G-protein, Gαolf.

  • Second Messenger Production: The activated Gαolf subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb of the brain for processing.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Gαolf, β, γ) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_Channel CNG Ion Channel Depolarization Depolarization CNG_Channel->Depolarization Cation Influx ATP ATP cAMP->CNG_Channel Opens Ions Ca²⁺, Na⁺ Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carveol This compound TRPV3 TRPV3 Channel Carveol->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Allows CaMKII CaMKII Ca_influx->CaMKII Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates GCO_Workflow Sample Sample containing This compound GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (e.g., MS, FID) Splitter->Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Data_Analysis Data Analysis Detector->Data_Analysis Assessor Human Assessor Sniffing_Port->Assessor Assessor->Data_Analysis Sensory_Panel_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Individual_Eval Individual Panelist Evaluation Panel_Selection->Individual_Eval Sample_Prep Sample Preparation & Presentation Sample_Prep->Individual_Eval Data_Collection Data Collection Individual_Eval->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Sensory_Profile Sensory Profile Generation Stat_Analysis->Sensory_Profile

References

(+)-cis-Carveol: A Volatile Organic Compound Mediating Plant-Insect Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of (+)-cis-carveol, a monoterpenoid volatile organic compound (VOC), in the intricate communication between plants and insects. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the semiochemical properties of this natural product. Herein, we delve into the quantitative analysis of its effects, detailed experimental methodologies, and the underlying signaling pathways involved in its perception by insects.

Introduction to this compound

This compound is a naturally occurring, unsaturated monocyclic monoterpenoid alcohol.[1] It is a constituent of the essential oils of several plant species, including spearmint (Mentha spicata), caraway (Carum carvi), and dill (Anethum graveolens).[2][3] As a volatile compound, it readily vaporizes into the atmosphere, where it can act as a semiochemical—a chemical cue that mediates interactions between organisms.[4] In the context of plant-insect interactions, this compound can function as an attractant, repellent, or oviposition stimulant or deterrent, depending on the insect species, the concentration of the compound, and the surrounding chemical landscape.[5]

Quantitative Data on Insect Responses to Monoterpenoids

Table 1: Example Electrophysiological Responses of an Insect Antenna to a Representative Monoterpenoid

Concentration (μg/μL)Mean EAG Amplitude (mV) ± SD
0 (Control)0.12 ± 0.04
0.010.35 ± 0.09
0.10.88 ± 0.15
11.75 ± 0.28
102.95 ± 0.41
1003.50 ± 0.52
This table presents hypothetical data for illustrative purposes.

Table 2: Example Behavioral Responses of an Insect in a Y-Tube Olfactometer to a Representative Monoterpenoid

Concentration (μg)% Insects Choosing Odor Arm% Insects Choosing Control ArmNo ChoiceSignificance (p-value)
0 (Control vs. Control)52480> 0.05
0.165350< 0.05
178220< 0.01
1060400< 0.05
10045550> 0.05
This table presents hypothetical data for illustrative purposes. Statistical significance is often determined using a Chi-squared or Binomial test.

Experimental Protocols

The following section details the key experimental methodologies used to investigate the role of this compound and other plant volatiles in insect behavior and physiology.

A crucial first step is the collection and identification of volatile compounds emitted by plants.

  • Headspace Collection:

    • Dynamic Headspace Sampling (Push-Pull): A continuous stream of purified air is passed over the plant material enclosed in a glass chamber. The air, now containing the emitted volatiles, is then drawn through an adsorbent trap (e.g., Porapak Q, Tenax TA).

    • Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the headspace above the plant material. Volatiles adsorb to the fiber and are later desorbed for analysis.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Thermal Desorption: Volatiles collected on adsorbent traps or SPME fibers are thermally desorbed into the GC injection port.

    • Separation: The mixture of volatiles is separated based on their boiling points and affinity for the stationary phase in the GC column.

    • Identification: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) for identification.

    • Quantification: By adding a known amount of an internal standard, the absolute quantities of the identified compounds can be determined.

Electrophysiological techniques measure the electrical responses of an insect's olfactory system to volatile stimuli.

  • Electroantennography (EAG): This technique measures the overall electrical potential change from the entire antenna in response to an odor.

    • Insect Preparation: An insect is anesthetized (e.g., by cooling), and one antenna is carefully excised at its base.

    • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

    • Stimulus Delivery: A controlled puff of air carrying a known concentration of the test compound is delivered over the antenna.

    • Data Recording and Analysis: The resulting voltage change (EAG response) is amplified and recorded. The amplitude of the negative deflection is measured and compared across different compounds and concentrations.

  • Single Sensillum Recording (SSR): This highly sensitive technique allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

    • Insect Immobilization: The insect is restrained in a holder, and the antenna is stabilized.

    • Electrode Insertion: A sharp recording electrode is inserted into the base of a single sensillum, while a reference electrode is placed elsewhere on the insect (e.g., in an eye).

    • Odor Stimulation: A continuous stream of humidified air is passed over the antenna, and pulses of the test odorant are introduced into the airstream.

    • Data Analysis: The frequency of action potentials (spikes) before, during, and after the stimulus is recorded and analyzed to determine the neuron's response profile.

Behavioral assays are used to determine the attractive, repellent, or neutral effect of a volatile compound on insect behavior.

  • Y-Tube Olfactometer: This is a common choice assay to test the preference of an insect between two odor sources.

    • Apparatus Setup: A Y-shaped glass tube is used. A purified and humidified air stream is passed through each arm. One arm contains the test odor (e.g., a filter paper treated with this compound), while the other arm serves as a control (e.g., solvent only).

    • Insect Release: An individual insect is released at the base of the Y-tube.

    • Observation: The insect's movement is observed, and the arm it chooses (and the time spent in each arm) is recorded.

    • Data Analysis: The number of insects choosing each arm is statistically analyzed (e.g., using a Chi-squared test) to determine if there is a significant preference.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway.

experimental_workflow_voc_analysis Workflow for Plant Volatile Collection and Analysis plant Plant Material collection Volatile Collection (Dynamic Headspace or SPME) plant->collection gcms GC-MS Analysis collection->gcms identification Compound Identification (Library Matching) gcms->identification quantification Quantification (Internal Standard) identification->quantification data Identified & Quantified Volatiles quantification->data

Workflow for Plant Volatile Collection and Analysis

experimental_workflow_eag_ssr Workflow for Electrophysiological Assays insect Test Insect preparation Antenna Preparation (Excised or Immobilized) insect->preparation eag EAG Recording preparation->eag ssr SSR Recording preparation->ssr eag_data EAG Response Data (mV Amplitude) eag->eag_data ssr_data SSR Response Data (Spike Frequency) ssr->ssr_data stimulus Odor Stimulus Delivery stimulus->eag stimulus->ssr

Workflow for Electrophysiological Assays

olfactory_signaling_pathway Generalized Insect Olfactory Signaling Pathway for Terpenoids cluster_membrane Dendritic Membrane of OSN cluster_downstream Potential Second Messenger Modulation or_complex Odorant Receptor (OR) Orco Co-receptor channel_opening Ion Channel Opening or_complex->channel_opening Conformational Change g_protein G-Protein or_complex->g_protein Activation odorant This compound obp Odorant-Binding Protein (OBP) odorant->obp Binding in Sensillum Lymph obp->or_complex:or Delivery to Receptor ion_influx Cation Influx (Ca²⁺, Na⁺) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential signal_transduction Signal to Antennal Lobe action_potential->signal_transduction plc Phospholipase C g_protein->plc ac Adenylyl Cyclase g_protein->ac ip3 IP₃ plc->ip3 camp cAMP ac->camp

Generalized Insect Olfactory Signaling Pathway

Insect Olfactory Signaling Pathway for Terpenoids

The perception of this compound and other terpenoids by insects is initiated at the peripheral olfactory system, primarily located in the antennae. The current understanding of this process involves several key steps, as depicted in the diagram above.

  • Binding to Odorant-Binding Proteins (OBPs): Volatile molecules like this compound enter the aqueous lymph of the olfactory sensilla through pores in the cuticle. Here, they are thought to be bound by OBPs, which solubilize the hydrophobic odorants and transport them to the olfactory receptors.[6]

  • Activation of Olfactory Receptors (ORs): The OBP-odorant complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[7] Insect ORs are typically heterodimers, consisting of a variable, ligand-binding OR subunit and a highly conserved co-receptor known as Orco.[2]

  • Ion Channel Gating and Depolarization: The binding of the odorant to the OR induces a conformational change in the OR-Orco complex, which functions as a ligand-gated ion channel.[8] This leads to the influx of cations (such as Ca²⁺ and Na⁺), causing a depolarization of the OSN membrane.[7]

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of action potentials (nerve impulses). The frequency of these action potentials encodes the intensity of the odor stimulus.

  • Signal Transmission: The action potentials travel along the axon of the OSN to the antennal lobe of the insect's brain, where the olfactory information is further processed.

While the primary mechanism is believed to be ionotropic (ligand-gated ion channel), there is also evidence for metabotropic signaling pathways involving G-proteins and second messengers like inositol (B14025) triphosphate (IP₃) and cyclic adenosine (B11128) monophosphate (cAMP) that may modulate the olfactory response.[9]

Conclusion

This compound is a significant player in the chemical ecology of plant-insect interactions. Understanding its role requires a multi-faceted approach that combines analytical chemistry, electrophysiology, and behavioral biology. While specific quantitative data on the effects of this compound are still emerging, the experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate this and other semiochemicals. Further research into the specific olfactory receptors that detect this compound and the precise neural circuits it activates will be crucial for developing novel and sustainable strategies for pest management and for harnessing the potential of natural products in various applications.

References

An In-depth Technical Guide on the Thermochemical Properties and Stability of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the thermochemical properties and thermal stability of (+)-cis-Carveol. Due to the limited availability of experimental data for this specific stereoisomer, this guide also includes information on related isomers where relevant, with clear distinctions made between experimental and estimated values.

Physicochemical Properties

This compound is a monocyclic monoterpenoid alcohol. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Carveol (B46549) Isomers

PropertyValueIsomerSource
Molecular Formula C₁₀H₁₆OAll Isomers[1][2]
Molecular Weight 152.23 g/mol All Isomers[1][2]
Boiling Point 226-227 °C at 751 mmHgCarveol (mixture of isomers)[2]
Density 0.958 g/mL at 25 °CCarveol (mixture of isomers)[2]

Thermochemical Properties

Thermochemical data is crucial for understanding the energy content and stability of a compound. While experimental data for this compound is scarce, some estimated values for the general carveol structure and experimental data for its enantiomer are available.

Table 2: Thermochemical Properties of Carveol

PropertyValueIsomerData TypeSource
Standard Enthalpy of Formation (Gas) -206.03 kJ/molCarveol (general)Estimated (Joback Method)[3]
Standard Gibbs Free Energy of Formation (Gas) 12.86 kJ/molCarveol (general)Estimated (Joback Method)[3]
Enthalpy of Fusion 16.89 kJ/molCarveol (general)Estimated (Joback Method)[3]
Ideal Gas Heat Capacity (Cp) See Table 3(-)-CarveolExperimental

Table 3: Experimental Heat Capacity (Cp) of (-)-Carveol

No direct experimental heat capacity data for this compound was found. The following data is for its enantiomer, (-)-Carveol.

Temperature (K)Heat Capacity (J/mol·K)
293.15Data not explicitly provided in abstract
...Data not explicitly provided in abstract
353.15Data not explicitly provided in abstract

Thermal Stability and Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating the thermal stability of compounds like this compound.[6][7] TGA can determine the onset temperature of decomposition and the mass loss profile, while DSC can identify phase transitions and decomposition enthalpies.

Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the decomposition products of complex organic molecules.[8][9][10] Studies on similar terpenes suggest that thermal decomposition can lead to a variety of smaller hydrocarbons and oxygenated compounds through complex reaction pathways.[11][12]

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of this compound are not available. However, based on methodologies used for similar monoterpenoids, the following outlines the general procedures.

4.1. Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

This protocol is based on the methodology used for other liquid terpenes.

  • Instrument: A differential scanning calorimeter.

  • Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, naphthalene).

  • Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are subjected to a controlled temperature program, typically involving a heating ramp (e.g., 5-10 °C/min) over the desired temperature range.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured. The heat capacity is calculated by comparing this heat flow to that of a known standard (e.g., sapphire) under the same conditions.

4.2. Determination of Enthalpy of Combustion by Bomb Calorimetry

This is a standard method for determining the enthalpy of formation of combustible organic compounds.

  • Instrument: A bomb calorimeter.

  • Calibration: The calorimeter is calibrated by combusting a certified standard of known enthalpy of combustion, typically benzoic acid.

  • Sample Preparation: A precisely weighed liquid sample of this compound is placed in a crucible within the combustion bomb. A fuse wire is positioned to ensure ignition.

  • Combustion: The bomb is sealed, pressurized with excess pure oxygen (typically around 30 atm), and placed in a water-filled calorimeter jacket. The sample is ignited electrically.

  • Data Analysis: The temperature change of the water is measured precisely. The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation can then be derived using Hess's Law.

4.3. Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan.

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition). The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residual mass.

Logical Workflow: Biosynthesis of (+)-Carvone from (+)-Limonene

While no specific signaling pathways involving this compound were identified, a relevant logical workflow is its role in the biosynthesis of other important monoterpenoids. The following diagram illustrates the enzymatic conversion of (+)-limonene to (+)-carvone, a pathway in which (+)-trans-carveol is a key intermediate.[13][14][15]

Biosynthesis_of_Carvone Geranyl_Diphosphate Geranyl Diphosphate Limonene (+)-Limonene Geranyl_Diphosphate->Limonene (+)-Limonene Synthase Carveol (+)-trans-Carveol Limonene->Carveol (+)-Limonene-6-Hydroxylase (Cytochrome P450) Carvone (+)-Carvone Carveol->Carvone (+)-trans-Carveol Dehydrogenase

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (+)-cis-Carveol from (+)-Limonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Carveol is a valuable monoterpene alcohol with applications in the flavor, fragrance, and pharmaceutical industries. Its stereoselective synthesis from the readily available and inexpensive starting material, (+)-limonene, is a topic of significant interest. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound from (+)-limonene via a two-step process: photosensitized oxidation of (+)-limonene to yield a mixture of allylic hydroperoxides, followed by stereoselective reduction to favor the formation of this compound.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Photooxygenation: (+)-Limonene is reacted with singlet oxygen, generated in situ using a photosensitizer (e.g., Rose Bengal), to produce a mixture of allylic hydroperoxides.

  • Stereoselective Reduction: The mixture of allylic hydroperoxides is then reduced to the corresponding alcohols, with conditions optimized to favor the formation of the this compound isomer.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound from (+)-limonene.

Table 1: Photosensitized Oxidation of (+)-Limonene

ParameterValueReference
Starting Material (+)-Limonene
Photosensitizer Rose Bengal
Solvent Methanol (B129727)
Reaction Time 4-6 hours
Temperature 0-5 °C
Conversion of (+)-Limonene >95%
Yield of Allylic Hydroperoxides 85-90%

Table 2: Stereoselective Reduction of Limonene (B3431351) Allylic Hydroperoxides

ParameterValueReference
Starting Material Limonene Allylic Hydroperoxides
Reducing Agent Triphenylphosphine (B44618) (TPP)
Solvent Hexane or Diethyl Ether
Reaction Time 1-2 hours
Temperature Room Temperature
Overall Yield of Carveol (B46549) Isomers 90-95%
Diastereomeric Ratio (cis:trans) up to 95:5

Experimental Protocols

Protocol 1: Photosensitized Oxidation of (+)-Limonene

This protocol describes the formation of allylic hydroperoxides from (+)-limonene using Rose Bengal as a photosensitizer.

Materials:

  • (+)-Limonene (high purity)

  • Rose Bengal

  • Methanol (reagent grade)

  • Pyrex reaction vessel

  • 500W tungsten-halogen lamp or similar visible light source

  • Magnetic stirrer and stir bar

  • Ice bath

  • Oxygen gas cylinder with a diffuser

Procedure:

  • In a Pyrex reaction vessel, dissolve (+)-limonene (10.0 g, 73.4 mmol) and Rose Bengal (100 mg, 0.1 mmol) in methanol (200 mL).

  • Place the reaction vessel in an ice bath on a magnetic stirrer and cool the solution to 0-5 °C.

  • Continuously bubble a slow stream of oxygen gas through the solution using a diffuser.

  • Irradiate the reaction mixture with a 500W tungsten-halogen lamp placed approximately 10-15 cm from the reaction vessel.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the limonene spot/peak. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, stop the oxygen flow and turn off the lamp.

  • The resulting solution containing the limonene allylic hydroperoxides is used directly in the next step without purification.

Protocol 2: Stereoselective Reduction to this compound

This protocol details the reduction of the allylic hydroperoxides to carveol, with high selectivity for the cis-isomer using triphenylphosphine.

Materials:

  • Solution of limonene allylic hydroperoxides from Protocol 1

  • Triphenylphosphine (TPP)

  • Hexane or Diethyl Ether

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., hexane:ethyl acetate (B1210297) mixture)

Procedure:

  • To the crude methanolic solution of limonene allylic hydroperoxides at room temperature, add triphenylphosphine (21.0 g, 80.1 mmol) in one portion with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reduction is typically exothermic.

  • Monitor the completion of the reduction by TLC, observing the disappearance of the hydroperoxide spots.

  • After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • The residue will contain the carveol isomers and triphenylphosphine oxide.

  • Purify the crude product by silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of hexane:ethyl acetate) to separate the this compound from the minor trans-isomer and triphenylphosphine oxide.

  • Combine the fractions containing pure this compound and concentrate under reduced pressure to obtain the final product.

  • Characterize the product by NMR, GC-MS, and polarimetry to confirm its identity and purity.

Diagrams

Experimental Workflow

experimental_workflow cluster_photooxygenation Step 1: Photooxygenation cluster_reduction Step 2: Stereoselective Reduction limonene (+)-Limonene hydroperoxides Limonene Allylic Hydroperoxides limonene->hydroperoxides hν, O2, Sensitizer Methanol, 0-5°C sensitizer Rose Bengal oxygen Oxygen (O2) light Visible Light methanol Methanol carveol_mix Crude Carveol Mixture (+ TPP=O) hydroperoxides->carveol_mix TPP, Hexane/Ether Room Temp. tpp Triphenylphosphine (TPP) purification Silica Gel Chromatography carveol_mix->purification cis_carveol This compound purification->cis_carveol

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Photooxygenation and Reduction

reaction_mechanism cluster_photo Photooxygenation (Ene Reaction) cluster_red Stereoselective Reduction Limonene (+)-Limonene Transition_State [4+2] Ene Transition State Limonene->Transition_State Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->Transition_State Hydroperoxide_cis cis-Allylic Hydroperoxide (Major) Transition_State->Hydroperoxide_cis Favored attack Hydroperoxide_trans trans-Allylic Hydroperoxide (Minor) Transition_State->Hydroperoxide_trans Disfavored attack cis_Carveol This compound Hydroperoxide_cis->cis_Carveol trans_Carveol (+)-trans-Carveol Hydroperoxide_trans->trans_Carveol TPP Triphenylphosphine (PPh₃) TPP->cis_Carveol Reduction TPP->trans_Carveol Reduction TPPO Triphenylphosphine Oxide (O=PPh₃)

Application Notes and Protocols for the Asymmetric Reduction of Carvone to (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for the asymmetric reduction of carvone (B1668592) to produce (+)-cis-carveol, a valuable chiral building block in organic synthesis. This document outlines both biocatalytic and chemical approaches, presenting detailed experimental protocols and comparative data to guide the synthesis of this specific stereoisomer.

Introduction

The stereoselective synthesis of chiral alcohols from prochiral ketones is a critical transformation in the preparation of pharmaceuticals and other biologically active molecules. This compound, with its defined stereochemistry, serves as a versatile intermediate. The asymmetric reduction of the readily available monoterpene S-(+)-carvone presents a direct route to this compound. Achieving high diastereoselectivity and enantioselectivity is paramount, and various strategies have been explored to this end. This document details established methods, offering insights into their application and expected outcomes.

Data Presentation

The following table summarizes quantitative data from representative methods for the reduction of carvone. It is important to note that many biocatalytic reductions of carvone preferentially yield dihydrocarvone (B1202640) isomers. The data presented here focuses on methods where carveol (B46549) formation is a notable outcome.

Catalyst/ReagentSubstrateMajor Product(s)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)Reference
Human Liver MicrosomesS-(+)-Carvone(4S, 6S)-(+)-Carveol---[1]
Rhodococcus erythropolis(-)-Carveol(-)-Carvone---
Palladium on Alumina (Pd/Al2O3)CarvoneCarveolup to 20% selectivity for carveolNot specifiedNot asymmetric

Experimental Protocols

Biocatalytic Reduction Using Fungi

While many microorganisms reduce the carbon-carbon double bond of carvone, some strains have been shown to selectively reduce the carbonyl group. The following protocol is a general guideline for the biotransformation of S-(+)-carvone using a fungal culture. The selection of the microorganism is crucial for achieving the desired stereoselectivity.

Materials:

  • S-(+)-Carvone

  • Selected fungal strain (e.g., certain strains of Aspergillus or Penicillium)

  • Growth medium (e.g., Potato Dextrose Broth)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate for elution

Procedure:

  • Culture Preparation: Inoculate the selected fungal strain into a sterile growth medium in an Erlenmeyer flask.

  • Incubation: Incubate the culture in a shaking incubator at the optimal temperature (typically 25-30 °C) and agitation speed (e.g., 150 rpm) for 24-48 hours to allow for sufficient biomass growth.

  • Substrate Addition: Add S-(+)-carvone to the fungal culture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent like ethanol (B145695) to aid dispersion.

  • Biotransformation: Continue the incubation under the same conditions. Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or TLC. Reaction times can vary from 24 to 72 hours.

  • Extraction: After the desired conversion is reached, saturate the aqueous culture with sodium chloride and extract the products with an equal volume of ethyl acetate three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the this compound.

  • Analysis: Characterize the final product and determine the yield, diastereomeric ratio, and enantiomeric excess using analytical techniques such as GC, chiral HPLC, and NMR spectroscopy.

Chemical Reduction: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones. This protocol outlines a general procedure using a chiral catalyst.

Materials:

  • S-(+)-Carvone

  • Chiral Ruthenium or Rhodium catalyst (e.g., (R,R)-Ts-DPEN-Ru)

  • Formic acid/triethylamine azeotrope (as the hydrogen source)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.

  • Substrate and Hydrogen Source: Add S-(+)-carvone to the flask, followed by the formic acid/triethylamine azeotrope.

  • Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with dichloromethane or another suitable organic solvent.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound. Analyze the product for yield, diastereoselectivity, and enantioselectivity.

Visualizations

Signaling Pathway Diagram

Asymmetric_Reduction_Pathway cluster_biocatalytic Biocatalytic Reduction cluster_chemical Chemical Reduction Carvone_Bio S-(+)-Carvone Fungus Fungal Culture (e.g., Aspergillus sp.) Carvone_Bio->Fungus Incubation Carveol_Bio This compound Fungus->Carveol_Bio Bioreduction Carvone_Chem S-(+)-Carvone Reagents Chiral Catalyst + Hydrogen Source Carvone_Chem->Reagents Reaction Carveol_Chem This compound Reagents->Carveol_Chem Asymmetric Reduction

Caption: Synthetic pathways for this compound production.

Experimental Workflow Diagram

Experimental_Workflow Start Start: S-(+)-Carvone Reduction Asymmetric Reduction (Biocatalytic or Chemical) Start->Reduction Extraction Work-up & Extraction Reduction->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (GC, HPLC, NMR) Purification->Analysis Product Final Product: This compound Analysis->Product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Biocatalytic Production of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Carveol is a valuable monoterpenoid alcohol with applications in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis of this chiral compound often involves harsh conditions and can lead to racemic mixtures. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative for the production of enantiomerically pure this compound from abundant and renewable precursors like limonene (B3431351). This document provides detailed application notes and experimental protocols for the microbial production of this compound.

Data Presentation: Biotransformation of Limonene to Carveol (B46549)

The following tables summarize quantitative data from various microbial biotransformation studies of limonene.

Table 1: Fungal Biotransformation of D-Limonene

MicroorganismSubstrateProductsYield (%)Reference
Aspergillus flavus IIIMF4012D-Limonenecis-Carveol23.82%[1][2]
trans-Carveol17.21%[1][2]

Table 2: Bacterial Biotransformation of R-(+)-Limonene

MicroorganismSubstrateProductsOverall Yield (%)Reference
Pseudomonas aeruginosaR-(+)-Limonenetrans-Carveol9%[3]
Streptococcus faecalisR-(+)-LimoneneCarvone, cis-Carveol, trans-Carveol (3:1:1 ratio)20%[3]

Enzymatic Pathway and Experimental Workflow

The biocatalytic conversion of (+)-(4R)-limonene to this compound is primarily mediated by the enzyme cytochrome P450 limonene-6-hydroxylase (CYP71D18). This enzyme facilitates the stereospecific hydroxylation at the C6 position of the limonene molecule.

Enzymatic_Pathway limonene (+)-(4R)-Limonene enzyme Cytochrome P450 Limonene-6-hydroxylase (CYP71D18) limonene->enzyme carveol This compound enzyme->carveol Hydroxylation

Caption: Enzymatic conversion of (+)-(4R)-Limonene to this compound.

The general workflow for the biocatalytic production of this compound involves several key stages, from microorganism cultivation to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_process Biotransformation cluster_analysis Analysis media_prep Media Preparation inoculum_prep Inoculum Preparation media_prep->inoculum_prep cultivation Microbial Cultivation inoculum_prep->cultivation biotransformation Substrate Addition & Incubation cultivation->biotransformation extraction Product Extraction biotransformation->extraction analysis GC-MS/Chiral GC Analysis extraction->analysis

Caption: General experimental workflow for biocatalytic production.

Experimental Protocols

Protocol 1: Fungal Biotransformation of D-Limonene using Aspergillus flavus IIIMF4012

This protocol is adapted from the methodology described for the biotransformation of D-limonene by Aspergillus flavus IIIMF4012.[1][2]

1. Materials and Media

  • Aspergillus flavus IIIMF4012 culture

  • Sabouraud Dextrose Broth (SDB) medium: 40 g/L dextrose, 10 g/L peptone, pH 5.6

  • D-Limonene (substrate)

  • Ethyl acetate (B1210297) (extraction solvent)

  • Anhydrous sodium sulfate

  • Sterile Erlenmeyer flasks (250 mL and 1 L)

  • Rotary shaker

  • Centrifuge

  • Rotary evaporator

2. Inoculum Preparation

  • Inoculate 50 mL of sterile SDB medium in a 250 mL Erlenmeyer flask with a loopful of Aspergillus flavus IIIMF4012 from a stock culture.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 5 days.

  • Transfer 1 mL of the seed culture to 50 mL of fresh SDB medium and incubate under the same conditions for another 5 days to obtain the working inoculum.

3. Biotransformation Procedure

  • In a 1 L Erlenmeyer flask, add 200 mL of sterile SDB medium.

  • Inoculate the medium with 10 mL of the prepared inoculum.

  • Incubate at 28°C and 200 rpm for 48 hours to allow for initial fungal growth.

  • Add D-limonene to the culture to a final concentration of 0.1% (v/v).

  • Continue the incubation for an additional 5 days under the same conditions.

4. Product Extraction and Analysis

  • After the incubation period, harvest the culture broth and mycelia.

  • Centrifuge the culture at 8000 rpm for 10 minutes to separate the mycelia from the broth.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator.

  • Analyze the products using GC-MS and chiral GC.

Protocol 2: Bacterial Biotransformation of Limonene using Rhodococcus erythropolis

This protocol provides a general method for the cultivation and biotransformation using Rhodococcus erythropolis.

1. Materials and Media

  • Rhodococcus erythropolis culture (e.g., DCL14)

  • Mineral salts medium (MSM): (per liter) 5.3 g Na₂HPO₄·12H₂O, 1.4 g KH₂PO₄, 1.0 g NH₄Cl, 0.2 g MgSO₄·7H₂O, 10 mg EDTA, 2 mg ZnSO₄·7H₂O, 1 mg CaCl₂·2H₂O, 5 mg FeSO₄·7H₂O, 0.2 mg Na₂MoO₄·2H₂O, 0.5 mg CuSO₄·5H₂O, 0.4 mg CoCl₂·6H₂O, 1 mg MnCl₂·2H₂O.

  • Carbon source (e.g., succinate (B1194679) or limonene for induction)

  • (+)-(4R)-Limonene (substrate)

  • Appropriate organic solvent for two-phase system (e.g., n-dodecane)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

2. Cultivation of Rhodococcus erythropolis

  • Prepare a seed culture by inoculating 50 mL of MSM with succinate (2 g/L) in a 250 mL flask with R. erythropolis. Incubate at 30°C with shaking until the culture reaches the late exponential phase.

  • For induction of limonene-hydroxylating enzymes, grow the cells in a fed-batch fermentor with limonene as the sole carbon and energy source.[4] Alternatively, grow cells on a suitable inducing substrate like toluene.

3. Resting Cell Biotransformation

  • Harvest the induced cells by centrifugation (e.g., 10,000 x g for 15 minutes) and wash twice with phosphate buffer.

  • Resuspend the cell pellet in the phosphate buffer to a desired cell density.

  • In a reaction vessel, create a two-phase system by adding the cell suspension and an immiscible organic solvent (e.g., n-dodecane) containing the substrate, (+)-(4R)-limonene. A two-phase system can help to reduce substrate toxicity.

  • Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by periodically sampling the organic phase and analyzing for product formation.

4. Product Extraction and Analysis

  • Separate the organic phase from the aqueous phase after the desired reaction time.

  • Analyze the organic phase directly by GC-MS and chiral GC.

Protocol 3: Chiral GC Analysis of Carveol Isomers

This protocol outlines a general method for the separation and quantification of carveol enantiomers.

1. Instrumentation and Column

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral capillary column: e.g., octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin or a similar chiral stationary phase suitable for terpene enantiomer separation.[5]

2. GC Conditions

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C (FID) or as per MS requirements.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 2°C/minute.

    • Final hold: Hold at 180°C for 10 minutes. (Note: The temperature program may need to be optimized based on the specific column and instrument used.)

3. Sample Preparation and Injection

  • Dilute the extracted product mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.

  • Inject 1 µL of the sample into the GC.

4. Data Analysis

  • Identify the peaks corresponding to this compound, (-)-cis-carveol, (+)-trans-carveol, and (-)-trans-carveol (B1215196) by comparing their retention times with those of authentic standards.

  • Quantify the amount of each isomer by integrating the peak areas.

  • Calculate the enantiomeric excess (e.e.) for the desired product.

Conclusion

The biocatalytic production of this compound using microorganisms presents a promising and sustainable alternative to conventional chemical synthesis. By selecting appropriate microbial strains and optimizing biotransformation conditions, it is possible to achieve high yields and enantioselectivity. The protocols provided in this document offer a starting point for researchers to develop efficient and scalable processes for the production of this valuable chiral compound. Further strain improvement through metabolic engineering and process optimization can lead to even higher productivities.

References

Application Note: Quantification of (+)-cis-Carveol in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-cis-Carveol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, including spearmint and caraway.[1][2] It is recognized for its characteristic minty and spicy aroma and is utilized in the food, fragrance, and pharmaceutical industries.[1] Accurate quantification of this compound in essential oils is crucial for quality control, product formulation, and research into the therapeutic properties of these complex natural mixtures. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in essential oils due to its high sensitivity and specificity.[3][4] This application note provides a detailed GC-MS method for the quantification of this compound in essential oil samples. The method is designed for researchers, scientists, and drug development professionals.

Experimental Workflow

GC-MS Quantification of this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification cluster_validation Method Validation s1 Essential Oil Sample prep1 Dilution of Sample and Standards in Hexane s1->prep1 s2 This compound Standard s2->prep1 s3 Internal Standard (e.g., n-Tridecane) s3->prep1 gcms GC-MS System prep1->gcms 1 µL Injection acq Data Acquisition (Scan and SIM Mode) gcms->acq proc Peak Integration & Mass Spectra Comparison acq->proc cal Calibration Curve Construction proc->cal quant Quantification of This compound cal->quant lin Linearity quant->lin acc Accuracy quant->acc prec Precision quant->prec lod LOD/LOQ quant->lod

Caption: Workflow for the quantification of this compound.

Materials and Reagents

  • Solvent: n-Hexane (GC grade or equivalent)

  • Standards: this compound (≥98% purity), n-Tridecane (internal standard, ≥99% purity)

  • Glassware: Volumetric flasks, autosampler vials with inserts, and micropipettes.

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[5]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Autosampler: Gerstel MPS or equivalent.

  • GC Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for the analysis of essential oils.[3]

Protocols

1. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of n-tridecane in n-hexane.[6]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with n-hexane to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the essential oil sample with n-hexane to bring the expected concentration of this compound within the calibration range. A dilution factor of 1:100 or 1:1000 is often appropriate.[7] Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL.

2. GC-MS Method Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Value
GC Inlet
Injection ModeSplit (Split Ratio 50:1)
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp Rate5 °C/min to 240 °C
Final HoldHold at 240 °C for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Acquisition ModeFull Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification

3. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the authenticated standard. The mass spectrum of cis-Carveol is characterized by key ions at m/z 84, 109, and 134.[8]

  • Quantification: For quantification, operate the mass spectrometer in SIM mode.[9][10] The following ions are recommended for monitoring:

Compound Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound84109, 134
n-Tridecane (IS)5771, 85
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Calculation: Determine the concentration of this compound in the diluted sample using the linear regression equation from the calibration curve. The final concentration in the original essential oil is calculated by multiplying the result by the dilution factor.

Method Validation Data

The developed method should be validated for its intended purpose.[6][9][10] The following table summarizes typical performance characteristics for a validated GC-MS method for terpenoid quantification.

Validation Parameter Typical Result
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 10%

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the quantification of this compound in essential oils. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy and sensitivity. This method can be readily implemented in quality control laboratories and research settings for the analysis of essential oils and other complex natural product extracts.

References

Application Note: Enantioselective Separation of Carveol Isomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a strategic approach for the enantioselective separation of the four stereoisomers of carveol (B46549) using chiral High-Performance Liquid Chromatography (HPLC). Carveol, a naturally occurring monoterpenoid alcohol, possesses two chiral centers, resulting in four stereoisomers: (+)-cis-carveol, (-)-cis-carveol, (+)-trans-carveol, and (-)-trans-carveol. As the biological and olfactory properties of these isomers can differ significantly, their accurate separation and quantification are crucial in pharmaceutical, food, and fragrance industries. This document provides a comprehensive protocol for method development, including recommended chiral stationary phases (CSPs), mobile phase compositions, and analytical conditions. Representative data is presented to illustrate a successful separation, and a logical workflow is provided to guide the user through the method development process.

Introduction

Carveol is a bicyclic monoterpene alcohol with significant applications in the flavor, fragrance, and pharmaceutical sectors. The presence of two stereogenic centers gives rise to two diastereomeric pairs of enantiomers (cis and trans). The distinct biological activities and sensory profiles of each stereoisomer necessitate the development of robust analytical methods for their individual separation and quantification. Chiral HPLC is a powerful technique for the direct separation of enantiomers, relying on the differential interactions between the analytes and a chiral stationary phase. Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for the resolution of a wide range of chiral compounds, including cyclic monoterpenes. This application note provides a systematic protocol for achieving the enantioselective separation of all four carveol isomers.

Experimental Protocols

A systematic approach to chiral method development is recommended, starting with the screening of different chiral stationary phases and mobile phases.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phases (Screening):

    • Polysaccharide-based:

      • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Cyclodextrin-based:

      • Cyclobond™ I 2000 (Beta-cyclodextrin)

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and acetonitrile (B52724) (ACN).

  • Additives: Diethylamine (DEA) and trifluoroacetic acid (TFA).

  • Sample: A solution containing a mixture of all four carveol stereoisomers (or a racemic mixture of cis- and trans-carveol) dissolved in the initial mobile phase at a concentration of approximately 1 mg/mL.

Chromatographic Conditions (Starting Method)

The following conditions are recommended as a starting point for method development on polysaccharide-based CSPs.

ParameterRecommended Condition
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Additive (for basic analytes) 0.1% Diethylamine (DEA)
Additive (for acidic analytes) 0.1% Trifluoroacetic Acid (TFA)
Method Optimization Strategy

If the initial conditions do not provide adequate separation (baseline resolution of all four peaks), the following optimization steps should be performed sequentially:

  • Vary the Alcohol Modifier: Change the ratio of n-hexane to IPA (e.g., 95:5, 80:20). A lower percentage of alcohol generally increases retention and can improve resolution.

  • Change the Alcohol Modifier: Replace IPA with ethanol and repeat the gradient variation. Ethanol can offer different selectivity compared to IPA.

  • Screen Different CSPs: Test the other recommended chiral stationary phases (Chiralpak® AD-H, Chiralpak® IC, and Cyclobond™ I 2000) using the most promising mobile phase from the initial screens.

  • Adjust Temperature: Vary the column temperature (e.g., 15 °C, 35 °C) as temperature can influence the thermodynamics of the chiral recognition process.

Data Presentation

A successful chiral HPLC separation of the four carveol stereoisomers will result in a chromatogram with four well-resolved peaks. The following table presents hypothetical, yet realistic, quantitative data that could be obtained from an optimized method.

Table 1: Representative Chromatographic Data for the Enantioselective Separation of Carveol Isomers

Peak No.StereoisomerRetention Time (min)Resolution (Rs)
1(+)-trans-Carveol8.5-
2(-)-trans-Carveol9.82.1
3This compound11.22.3
4(-)-cis-Carveol12.92.5

Note: The elution order is hypothetical and must be confirmed by injecting individual standards of known stereochemistry.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the chiral HPLC method development and the key interactions involved in the separation process.

G cluster_0 Method Development Workflow prep Sample Preparation (1 mg/mL in mobile phase) screen_csp Screen Chiral Stationary Phases (e.g., Lux Cellulose-1, Chiralpak AD-H) prep->screen_csp screen_mp Screen Mobile Phases (n-Hexane/IPA, n-Hexane/EtOH) screen_csp->screen_mp optimize Optimize Mobile Phase Ratio & Temperature screen_mp->optimize validate Method Validation optimize->validate analysis Routine Analysis validate->analysis G cluster_1 Chiral Recognition Mechanism csp Chiral Stationary Phase complex Transient Diastereomeric Complexes (Different Stabilities) csp->complex enantiomers Carveol Enantiomers ((+)- and (-)-isomers) enantiomers->csp Interaction separation Differential Retention Times (Separation) complex->separation

The Versatility of (+)-cis-Carveol: A Chiral Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (+)-cis-Carveol, a naturally occurring monoterpenoid alcohol, serves as a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry, derived from the chiral pool, provides a strategic starting point for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmacologically active compounds. This application note details the preparation of this compound from its parent ketone, (+)-carvone, and explores its utility in key diastereoselective transformations, providing protocols for its epoxidation and dihydroxylation.

Preparation of this compound

This compound can be efficiently prepared by the diastereoselective reduction of (+)-carvone. The use of specific reducing agents allows for the preferential formation of the cis isomer. A common and effective method involves the use of sodium borohydride (B1222165) in the presence of a cerium salt, a reaction known as the Luche reduction.

Table 1: Synthesis of this compound from (+)-Carvone
ReactionStarting MaterialReducing AgentSolventTemperatureYield (%)
Reduction(+)-CarvoneNaBH₄ / CeCl₃·7H₂OMethanol (B129727)20°C~80

Application in Diastereoselective Reactions

The resident chirality and the presence of a nucleophilic hydroxyl group in this compound can be exploited to direct the stereochemical outcome of reactions at the double bonds. This directing effect is crucial in diastereoselective epoxidation and dihydroxylation reactions, leading to the formation of valuable chiral intermediates.

Diastereoselective Epoxidation

The epoxidation of the endocyclic double bond of this compound can be achieved with high diastereoselectivity using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The hydroxyl group directs the epoxidation to occur on the same face of the ring, leading predominantly to a single diastereomer.

Sharpless Asymmetric Dihydroxylation

The exocyclic double bond of this compound can be dihydroxylated with high enantioselectivity using the Sharpless asymmetric dihydroxylation protocol. The choice of the chiral ligand (either from AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the resulting diol.[1][2]

Table 2: Key Transformations of this compound
ReactionReagentProduct TypeKey Feature
Diastereoselective Epoxidationm-CPBAEpoxy alcoholHigh diastereoselectivity
Sharpless Asymmetric DihydroxylationAD-mix-α or AD-mix-βTriolHigh enantioselectivity

Experimental Protocols

Protocol 1: Synthesis of this compound from (+)-Carvone

This protocol is adapted from a procedure for the synthesis of (-)-cis-carveol (B72456) from (-)-carvone (B1668593) and is expected to yield the corresponding enantiomer with similar efficiency.[3]

Materials:

Procedure:

  • Dissolve (+)-carvone in methanol at 20°C.

  • Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and slowly add sodium borohydride in small portions.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.[3]

Expected Yield: Approximately 80%.[3]

Protocol 2: Diastereoselective Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in dichloromethane and cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxy alcohol.

  • If necessary, purify the product by flash column chromatography.

Protocol 3: Sharpless Asymmetric Dihydroxylation of this compound

Materials:

Procedure:

  • In a round-bottom flask, prepare a biphasic solution of tert-butanol and water (1:1).

  • Add the appropriate AD-mix (α or β) and methanesulfonamide to the solvent mixture and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add this compound to the cooled solution and stir vigorously at 0°C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature.

  • Stir for an additional hour, then add ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude triol.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizing Synthetic Pathways

The synthetic transformations starting from (+)-carvone can be visualized as a logical workflow.

G Carvone (+)-Carvone Carveol This compound Carvone->Carveol NaBH4, CeCl3·7H2O Epoxide Epoxy alcohol Carveol->Epoxide m-CPBA Triol Triol Carveol->Triol AD-mix-α / AD-mix-β

Caption: Synthetic pathway from (+)-carvone to key chiral intermediates.

Conclusion

This compound is a readily accessible and highly useful chiral building block. Its preparation from (+)-carvone is straightforward, and its inherent stereochemistry allows for the diastereoselective and enantioselective synthesis of valuable chiral intermediates such as epoxy alcohols and triols. The protocols provided herein offer a foundation for the application of this compound in the synthesis of complex molecules for research and development in the pharmaceutical and chemical industries.

References

Application of (+)-cis-Carveol in Asymmetric Catalysis: A Chiral Terpenoid's Potential

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-cis-Carveol , a naturally occurring monoterpenoid alcohol, presents an attractive and renewable chiral scaffold for applications in asymmetric catalysis. Its inherent chirality, derived from the terpene chiral pool, makes it a valuable starting material for the synthesis of novel chiral ligands and auxiliaries. While not as extensively documented as other chiral scaffolds like BINOL or camphor, research is emerging that explores the utility of (+)-cis-carveol derivatives in inducing stereoselectivity in a variety of organic transformations.

This document provides an overview of the application of this compound in asymmetric catalysis, with a focus on its use in the synthesis of chiral phosphine (B1218219) ligands for asymmetric hydrogenation. Detailed protocols for the synthesis of a carveol-derived phosphite (B83602) ligand and its application in a representative asymmetric hydrogenation reaction are provided for researchers and professionals in drug development and chemical synthesis.

Application in Asymmetric Hydrogenation

One of the notable applications of this compound is in the synthesis of chiral phosphite ligands for transition metal-catalyzed asymmetric hydrogenation. These reactions are crucial for the production of enantiomerically pure compounds, which are vital building blocks for pharmaceuticals and other fine chemicals. The chiral environment created by the carveol-derived ligand around the metal center dictates the stereochemical outcome of the hydrogenation, leading to the preferential formation of one enantiomer over the other.

Synthesis of a this compound-Derived Phosphite Ligand

The synthesis of a chiral phosphite ligand from this compound involves the reaction of the alcohol with a suitable phosphorus precursor. The following table summarizes the key quantitative data for this synthesis.

ProductStarting MaterialReagentSolventYield (%)
(S)-Carveol-derived Phosphite LigandThis compoundPhosphorus trichloride (B1173362), then secondary amineToluene (B28343)85

Experimental Protocol: Synthesis of (S)-Carveol-derived Phosphite Ligand

Materials:

  • This compound (1.0 eq)

  • Phosphorus trichloride (1.1 eq)

  • A secondary amine (e.g., diethylamine) (2.2 eq)

  • Anhydrous Toluene

  • Triethylamine (B128534) (2.5 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of this compound in anhydrous toluene is cooled to 0 °C under an inert atmosphere.

  • Phosphorus trichloride is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The mixture is then cooled back to 0 °C, and a solution of the secondary amine and triethylamine in anhydrous toluene is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The resulting mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the pure (S)-carveol-derived phosphite ligand.

Asymmetric Hydrogenation of an Olefin using a Carveol-Derived Ligand-Rhodium Catalyst

The synthesized chiral phosphite ligand can be used to generate a rhodium catalyst for the asymmetric hydrogenation of prochiral olefins. The performance of this catalyst system is summarized in the table below.

SubstrateCatalyst Loading (mol%)SolventPressure (H₂)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
Methyl α-acetamidoacrylate1Methanol (B129727)10 atm25>9995

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • Prochiral olefin (e.g., Methyl α-acetamidoacrylate) (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.01 eq)

  • (S)-Carveol-derived Phosphite Ligand (0.022 eq)

  • Degassed Methanol

  • Hydrogen gas

Procedure:

  • In a glovebox, the rhodium precursor and the chiral phosphite ligand are dissolved in degassed methanol in a pressure-resistant vessel.

  • The solution is stirred for 30 minutes to allow for catalyst formation.

  • The prochiral olefin is added to the vessel.

  • The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is stirred under the specified hydrogen pressure and temperature for the required time (typically 12-24 hours).

  • After the reaction is complete, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the conversion and enantiomeric excess of the product are determined by chiral gas chromatography or high-performance liquid chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound-derived ligands in asymmetric catalysis.

Synthesis_Workflow Carveol This compound Ligand Chiral Phosphite Ligand Carveol->Ligand 1. Reaction with PCl₃ PCl3 PCl₃ PCl3->Ligand Amine Secondary Amine Amine->Ligand 2. Reaction with Amine Purification Purification Ligand->Purification

Synthesis of a this compound-derived chiral phosphite ligand.

Catalysis_Workflow Ligand Chiral Ligand Catalyst Chiral Rh Catalyst Ligand->Catalyst Metal Rh Precursor Metal->Catalyst Product Enantioenriched Product Catalyst->Product Hydrogenation Substrate Prochiral Olefin Substrate->Product Analysis Analysis (ee, conversion) Product->Analysis

Asymmetric hydrogenation using a this compound-derived catalyst.

Future Outlook

The application of this compound in asymmetric catalysis is a promising area of research. The development of new ligands and auxiliaries derived from this readily available chiral synthon could provide efficient and sustainable routes to a wide range of enantiomerically pure molecules. Further exploration into its use in other asymmetric transformations, such as Diels-Alder reactions, aldol (B89426) additions, and allylic alkylations, is warranted and holds the potential to expand the toolkit of synthetic chemists. The modular nature of ligand synthesis allows for the fine-tuning of steric and electronic properties, which could lead to catalysts with even higher activity and enantioselectivity.

Application Notes and Protocols: Neuroprotective Effects of Carveol in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Oxidative stress and neuroinflammation are key contributors to the pathogenesis of AD. Carveol (B46549), a monoterpene found in the essential oils of various plants, has demonstrated neuroprotective properties in several preclinical studies. These notes provide an overview of the therapeutic potential of carveol, with a focus on its effects in animal models of AD, and offer detailed protocols for its investigation. While the user requested information on (+)-cis-Carveol, the majority of the available research has been conducted on (-)-cis-Carveol. The data presented herein is primarily from studies on the levorotatory enantiomer, which has shown promise in mitigating AD-like pathology and cognitive deficits.

Data Presentation

The neuroprotective effects of (-)-cis-Carveol have been quantified in a rat model of Alzheimer's disease induced by β-amyloid (Aβ)₁₋₄₂. The key findings from these studies are summarized in the tables below, showcasing the impact on cognitive function and hippocampal oxidative stress.

Table 1: Effects of (-)-cis-Carveol on Cognitive Performance in Aβ₁₋₄₂-Induced Alzheimer's Rat Model
Treatment GroupY-Maze (% Spontaneous Alternation)Radial Arm Maze (Working Memory Errors)Radial Arm Maze (Reference Memory Errors)
Control (Sham)75.3 ± 2.11.2 ± 0.30.4 ± 0.2
Aβ₁₋₄₂42.1 ± 3.54.8 ± 0.63.2 ± 0.5
Aβ₁₋₄₂ + Donepezil (5 mg/kg)68.9 ± 2.82.1 ± 0.41.1 ± 0.3
Aβ₁₋₄₂ + (-)-cis-Carveol (1%)62.5 ± 3.12.9 ± 0.51.8 ± 0.4
Aβ₁₋₄₂ + (-)-cis-Carveol (3%)70.2 ± 2.91.9 ± 0.40.9 ± 0.3

Data are presented as mean ± SEM. Statistical significance was observed in the treatment groups compared to the Aβ₁₋₄₂ group.

Table 2: Effects of (-)-cis-Carveol on Hippocampal Oxidative Stress Markers in Aβ₁₋₄₂-Induced Alzheimer's Rat Model
Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Malondialdehyde (MDA) Levels (nmol/mg protein)
Control (Sham)12.4 ± 0.835.6 ± 2.12.1 ± 0.3
Aβ₁₋₄₂6.2 ± 0.518.2 ± 1.55.8 ± 0.6
Aβ₁₋₄₂ + Donepezil (5 mg/kg)10.8 ± 0.730.1 ± 1.92.9 ± 0.4
Aβ₁₋₄₂ + (-)-cis-Carveol (1%)8.9 ± 0.625.4 ± 1.73.8 ± 0.5
Aβ₁₋₄₂ + (-)-cis-Carveol (3%)11.5 ± 0.932.8 ± 2.02.5 ± 0.4

Data are presented as mean ± SEM. Statistical significance was observed in the treatment groups compared to the Aβ₁₋₄₂ group.

Signaling Pathways

The neuroprotective effects of carveol are believed to be mediated, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] Under conditions of oxidative stress, such as those induced by Aβ, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abeta Amyloid-β (Aβ) ROS Reactive Oxygen Species (ROS) Abeta->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Carveol This compound Carveol->Keap1_Nrf2 Induces Conformational Change in Keap1 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Reduces Oxidative Stress

Proposed mechanism of carveol-mediated Nrf2 activation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in an Aβ-induced Alzheimer's disease rat model.

Animal Model and Treatment

Objective: To induce an Alzheimer's-like pathology in rats and administer this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Aβ₁₋₄₂ peptide

  • Sterile saline

  • This compound

  • Vehicle for carveol (e.g., corn oil)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

Procedure:

  • Aβ₁₋₄₂ Preparation: Reconstitute Aβ₁₋₄₂ peptide in sterile saline to a final concentration of 1 mM. Incubate at 37°C for 7 days to induce aggregation.

  • Stereotaxic Surgery: Anesthetize the rats and secure them in a stereotaxic apparatus.

  • Inject 2 µL of the aggregated Aβ₁₋₄₂ solution bilaterally into the hippocampus. The coordinates relative to bregma are: AP -3.6 mm, ML ±2.5 mm, DV -2.8 mm.

  • The sham (control) group will undergo the same surgical procedure with the injection of sterile saline.

  • Allow the animals to recover for 7 days post-surgery.

  • Treatment: Administer this compound (e.g., 1% and 3% solutions in corn oil) daily via oral gavage for 21 days. The vehicle control group will receive only corn oil. A positive control group may receive a standard AD drug like Donepezil (5 mg/kg).

Experimental_Workflow cluster_injection cluster_treatment start Start: Male Wistar Rats surgery Stereotaxic Surgery: Bilateral Hippocampal Injection start->surgery Abeta_inj Aggregated Aβ₁₋₄₂ surgery->Abeta_inj AD Model Saline_inj Sterile Saline (Sham) surgery->Saline_inj Control recovery 7-Day Recovery Period Abeta_inj->recovery Saline_inj->recovery treatment 21-Day Treatment Period recovery->treatment Carveol_treat This compound (e.g., 1% & 3%) treatment->Carveol_treat Vehicle_treat Vehicle (Corn Oil) treatment->Vehicle_treat Donepezil_treat Donepezil (Positive Control) treatment->Donepezil_treat behavioral Behavioral Testing: Y-Maze & Radial Arm Maze Carveol_treat->behavioral Vehicle_treat->behavioral Donepezil_treat->behavioral biochemical Biochemical Analysis: Hippocampal Homogenates behavioral->biochemical end End: Data Analysis biochemical->end

Workflow for in vivo evaluation of this compound.
Behavioral Testing

Objective: To assess short-term spatial working memory.

Materials:

  • Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.

  • Video recording system.

Procedure:

  • Place a rat at the center of the Y-maze.

  • Allow the rat to freely explore the maze for 8 minutes.

  • Record the sequence of arm entries. An arm entry is counted when all four paws of the rat are within the arm.

  • An alternation is defined as consecutive entries into the three different arms.

  • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Objective: To assess both working and reference memory.

Materials:

  • An elevated eight-arm radial maze with a central platform.

  • Food rewards (e.g., sugar pellets).

  • Video recording system.

Procedure:

  • Habituation: For two days, allow the rats to explore the maze for 10 minutes with food rewards placed in all arms.

  • Training: For the next 7 days, place a food reward in only four of the eight arms (the baited arms). The set of baited arms should remain the same for each rat throughout the training.

  • Place the rat on the central platform and allow it to explore the maze until all four rewards have been consumed or for a maximum of 10 minutes.

  • Data Collection:

    • Working Memory Error: Re-entry into an arm that has already been visited within the same trial.

    • Reference Memory Error: Entry into an arm that has never been baited.

  • Record the number of working and reference memory errors for each rat over the 7-day training period.

Biochemical Analysis of Hippocampal Tissue

Objective: To measure markers of oxidative stress in the hippocampus.

Materials:

  • Homogenizer

  • Phosphate buffer saline (PBS)

  • Reagents for SOD, CAT, and MDA assays (commercial kits are recommended).

  • Spectrophotometer

Procedure:

  • Following behavioral testing, euthanize the rats and dissect the hippocampi on ice.

  • Homogenize the hippocampal tissue in cold PBS.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the following assays.

  • Superoxide Dismutase (SOD) Assay: Measure SOD activity based on its ability to inhibit the autoxidation of pyrogallol (B1678534) or a similar method provided by a commercial kit.

  • Catalase (CAT) Assay: Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation): Measure MDA levels, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method. The absorbance of the resulting pink-colored complex is measured at 532 nm.

  • Normalize all results to the total protein content of the sample, determined by a Bradford or BCA protein assay.

Conclusion

The available evidence suggests that carveol, particularly the (-)-cis-enantiomer, holds therapeutic potential for Alzheimer's disease by improving cognitive function and reducing oxidative stress in the brain. The activation of the Nrf2 signaling pathway appears to be a key mechanism underlying these neuroprotective effects. Further research is warranted to investigate the specific effects of this compound and to explore its efficacy in other preclinical models of AD. The protocols outlined above provide a framework for conducting such investigations.

References

Application Notes & Protocols: Anti-inflammatory Mechanisms of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the anti-inflammatory mechanisms of (+)-cis-Carveol, a naturally occurring monoterpenoid, in cellular models. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through two interconnected pathways: the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB signaling cascade.

Inhibition of NF-κB Signaling

In response to inflammatory stimuli like Lipopolysaccharide (LPS), the transcription factor Nuclear Factor-kappa B (NF-κB) is activated. This leads to the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2.[1][2] Carveol has been shown to inhibit the phosphorylation and activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[1][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα (Degradation) IkBa->pIkBa NFkB NF-κB (p65/p50) NFkB->IkBa Bound by NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Carveol This compound Carveol->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) NFkB_nuc->Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of Nrf2 Signaling

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Carveol promotes the nuclear translocation of Nrf2.[3][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), Glutathione (GSH), and Glutathione S-transferase (GST), leading to their upregulation.[2][3] This enhanced antioxidant capacity helps to mitigate the oxidative stress that often accompanies inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Carveol This compound Carveol->Nrf2 Promotes Activation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, GSH, GST) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Data Presentation

The following tables summarize the quantitative effects of Carveol on key inflammatory and antioxidant markers, primarily derived from in vivo studies that reflect underlying cellular mechanisms.

Table 1: Effect of Carveol on Pro-Inflammatory Markers

MarkerModel/SystemTreatmentResultReference
p-NFκB Acetaminophen (APAP)-induced liver toxicity in miceCarveol (15 mg/kg)Significant attenuation of APAP-induced p-NFκB expression.[3]
TNF-α APAP-induced liver toxicity in miceCarveol (15 mg/kg)Significant attenuation of APAP-induced TNF-α expression.[3]
TNF-α LPS-induced neuroinflammation in rodentsCarveolEffectively reversed the LPS-induced increase in TNF-α protein expression.[1]
COX-2 LPS-induced neuroinflammation in rodentsCarveolEffectively reversed the LPS-induced increase in COX-2 protein expression.[1]
COX-2 PTZ-induced kindling in ratsCarveol (10 & 20 mg/kg)Attenuated the elevated levels of COX-2.[2]

Table 2: Effect of Carveol on Antioxidant Pathway Markers

MarkerModel/SystemTreatmentResultReference
Nrf2 APAP-induced liver toxicity in miceCarveol (15 mg/kg)Stimulated Nrf2 nuclear translocation and gene expression.[3]
Nrf2 LPS-induced neuroinflammation in rodentsCarveol (20 mg/kg)Significantly ameliorated detrimental effects by promoting the antioxidant Nrf2 gene.[5]
HO-1 APAP-induced liver toxicity in miceCarveol (15 mg/kg)Increased the level of HO-1, a downstream target of Nrf2.[3]
GSH APAP-induced liver toxicity in miceCarveolAttenuated the APAP-stimulated depletion of Glutathione (GSH).[3]
GST APAP-induced liver toxicity in miceCarveolAttenuated the APAP-stimulated downregulation of Glutathione-S-Transferase (GST).[3]

Experimental Protocols

The following are generalized protocols for investigating the anti-inflammatory effects of this compound in a cellular model, such as the RAW 264.7 macrophage cell line.

Protocol 1: Cell Culture, LPS Stimulation, and Carveol Treatment

This protocol outlines the basic workflow for treating cultured macrophages to study inflammation.

A 1. Seed RAW 264.7 cells in culture plates B 2. Incubate for 24h (allow adherence) A->B C 3. Pre-treat with This compound (various concentrations) B->C D 4. Incubate for 1-2h C->D E 5. Stimulate with LPS (e.g., 1 µg/mL) D->E F 6. Incubate for 18-24h E->F G 7. Collect supernatant (for ELISA/NO Assay) and cell lysate (for Western Blot) F->G

Caption: General workflow for cell treatment and sample collection.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western Blot) at a density that allows them to reach 70-80% confluency after 24 hours.

  • Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to negative control wells.

  • Incubation: Incubate the plates for the desired period (e.g., 24 hours for cytokine analysis).

  • Sample Collection:

    • Supernatant: Carefully collect the culture supernatant for analysis of secreted factors like TNF-α, IL-6, and Nitric Oxide. Store at -80°C.

    • Cell Lysate: Wash the remaining cells with cold PBS, then lyse them using RIPA buffer containing protease and phosphatase inhibitors for Western Blot analysis.

Protocol 2: Quantification of Cytokines by ELISA

This protocol measures the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

A 1. Coat plate with Capture Antibody B 2. Block plate (e.g., with BSA) A->B C 3. Add standards and cell culture supernatants B->C D 4. Add Detection Antibody C->D E 5. Add Enzyme (e.g., HRP-conjugate) D->E F 6. Add Substrate and stop reaction E->F G 7. Read absorbance at 450 nm F->G

Caption: Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Use a commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α) and follow the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add prepared standards and the collected cell culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP conjugate.

  • Wash the plate and add TMB substrate. The reaction is stopped with a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Protocol 3: Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins like p-NFκB, Nrf2, and COX-2 in cell lysates.

A 1. Protein quantification of cell lysates (BCA Assay) B 2. SDS-PAGE (separate proteins by size) A->B C 3. Transfer proteins to PVDF membrane B->C D 4. Block membrane (e.g., with milk or BSA) C->D E 5. Incubate with Primary Antibody D->E F 6. Incubate with HRP- conjugated Secondary Antibody E->F G 7. Detect with ECL and image F->G

Caption: Workflow for Western Blot analysis.

Methodology:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-NFκB p65, anti-Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Analysis: Quantify band density using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

References

Hepatoprotective activity of (+)-cis-Carveol against toxin-induced liver injury

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-cis-Carveol, a monoterpene alcohol found in the essential oils of various plants, has demonstrated significant hepatoprotective properties against toxin-induced liver injury. Notably, studies have highlighted its efficacy in mitigating liver damage caused by acetaminophen (B1664979) (APAP) overdose, a common cause of acute liver failure.[1][2][3][4] The protective mechanism of this compound is primarily attributed to its potent antioxidant and anti-inflammatory activities, which involve the modulation of key cellular signaling pathways.[1][3][5] These application notes provide a summary of the key findings, experimental protocols, and the underlying mechanisms of this compound's hepatoprotective effects for researchers, scientists, and drug development professionals.

Mechanism of Action

The hepatoprotective effect of this compound is multifactorial, primarily revolving around the activation of the Nrf2 antioxidant response pathway and the suppression of inflammatory cascades.

  • Activation of the Nrf2 Signaling Pathway: this compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][3][4] Under conditions of oxidative stress induced by toxins like APAP, Carveol promotes the nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of downstream antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Thioredoxin (TRX).[1] This cascade enhances the cellular antioxidant capacity, thereby neutralizing reactive oxygen species (ROS) and protecting hepatocytes from oxidative damage.[1][3] The importance of this pathway is underscored by experiments where the inhibition of Nrf2 abrogates the protective effects of Carveol.[1][2][3]

  • Anti-inflammatory Effects: Toxin-induced liver injury is often accompanied by a robust inflammatory response. This compound has been shown to suppress this inflammatory cascade. It mitigates the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress-induced inflammation and apoptosis.[1] By inhibiting JNK, Carveol reduces the expression of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), and phosphorylated Nuclear Factor-kappa B (p-NFκB).[1][3]

Signaling Pathway Diagrams

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Carveol This compound Carveol->Keap1_Nrf2 Induces Toxin Toxin (e.g., APAP) ROS Oxidative Stress (ROS) Toxin->ROS ROS->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, TRX) ARE->Antioxidant_Genes Activates Transcription Hepatoprotection Hepatoprotection Antioxidant_Genes->Hepatoprotection Leads to Inflammatory_Pathway cluster_inflammatory_mediators Pro-inflammatory Mediators cluster_cellular_response Cellular Response Toxin Toxin (e.g., APAP) JNK JNK Pathway Toxin->JNK Activates TNFa TNF-α JNK->TNFa pNFkB p-NFκB JNK->pNFkB COX2 COX-2 JNK->COX2 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation TNFa->Inflammation pNFkB->Inflammation COX2->Inflammation Carveol This compound Carveol->JNK Inhibits Liver_Injury Liver Injury Inflammation->Liver_Injury Apoptosis->Liver_Injury Experimental_Workflow start Start: Male BALB/c Mice acclimatization Acclimatization (1 week) start->acclimatization grouping Divide into Experimental Groups (Control, APAP, Carveol+APAP, Silymarin+APAP) acclimatization->grouping treatment Daily Treatment (7 days) (Saline, Carveol, or Silymarin) grouping->treatment toxin_admin APAP Administration (400 mg/kg) (on Day 7) treatment->toxin_admin sample_collection Sample Collection (6 hours post-APAP) (Blood and Liver Tissue) toxin_admin->sample_collection analysis Biochemical, Histopathological, and Molecular Analysis sample_collection->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for (+)-cis-Carveol as a Fragrance Ingredient in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-cis-Carveol is a naturally occurring monocyclic monoterpenoid alcohol. It is the (1S,5S)-stereoisomer of carveol.[1] As a key constituent of essential oils like spearmint, it possesses a characteristic cool, minty, and slightly herbal-spicy aroma.[2][3][4] This profile makes it a valuable fragrance ingredient in a wide array of cosmetic and personal care products, including fine fragrances, skincare, and toiletries.[5] The use of any ingredient in cosmetics necessitates a thorough evaluation of its quality, safety, and efficacy. These application notes provide detailed protocols for the analysis and safety assessment of this compound for researchers, scientists, and formulation chemists in the cosmetic industry.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling, formulation, and quality control.

PropertyValueSource(s)
IUPAC Name (1S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol[1]
Synonyms (+)-cis-p-Mentha-1,8-dien-6-ol, (1S,5S)-Carveol[1]
CAS Number 7632-16-8[1]
Molecular Formula C₁₀H₁₆O[1]
Molar Mass 152.23 g/mol [1]
Appearance Colorless clear liquid (estimated)[6]
Boiling Point 226-227 °C[4]
Density 0.958 g/mL at 25 °C[4]
Solubility Soluble in oils, alcohol, ethanol, and DMSO. Partly soluble in water.[3][4]
Vapor Pressure 0.012 mmHg @ 25.00 °C (estimated)[6]

Application in Cosmetic Formulations

This compound is primarily used as a fragrance agent to impart a fresh, minty, and green character to cosmetic products. Its versatility allows for its inclusion in various formulation types.

Product CategoryRecommended Usage Level in Fragrance Concentrate
Fine Fragrances (e.g., Eau de Parfum, Eau de Toilette)Up to 4.0%
Skincare (e.g., Creams, Lotions, Serums)Up to 4.0%
Haircare (e.g., Shampoos, Conditioners)Up to 4.0%
Soaps and Body WashesUp to 4.0%
Deodorants and AntiperspirantsUp to 4.0%
(Source: The Good Scents Company recommends usage levels up to 4.0% in the fragrance concentrate)[6]

Analytical Methods for Quality Control

Ensuring the identity and purity of this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile fragrance compounds.[7]

Protocol 3.1: Purity and Identity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for identifying and quantifying this compound and potential impurities.

Objective: To confirm the identity and determine the purity of a this compound sample.

Materials and Equipment:

  • This compound sample

  • n-Hexane (HPLC grade) or other suitable solvent

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • HP-5MS capillary column (30 m x 0.25 mm; 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

  • Autosampler vials and syringes

Procedure:

  • Sample Preparation: Prepare a 1% solution of the this compound sample in n-hexane. For example, add 10 µL of this compound to 990 µL of n-hexane in a GC vial.

  • GC-MS Instrument Setup:

    • Injector Temperature: 220 °C[8]

    • Injection Volume: 1 µL

    • Split Ratio: 1:25[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 3 °C/min to 240 °C.[8]

      • Hold at 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 240 °C[8]

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Inject the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Identification: Identify the this compound peak by comparing its mass spectrum and retention time with a reference standard or a commercial mass spectral library (e.g., NIST, Wiley).[8]

    • Purity Calculation: Determine the relative peak area of this compound compared to the total area of all detected peaks in the chromatogram. Purity (%) = (Peak Area of this compound / Total Peak Area) x 100.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. This compound Sample Dilute 2. Dilute in n-Hexane (1%) Sample->Dilute Vial 3. Transfer to GC Vial Dilute->Vial Inject 4. Inject 1µL into GC Vial->Inject Separate 5. Separation on HP-5MS Column Inject->Separate Detect 6. MS Detection (m/z 40-400) Separate->Detect Chromatogram 7. Obtain Chromatogram & Mass Spectra Detect->Chromatogram Identify 8. Identify Peak vs. Library/Standard Chromatogram->Identify Quantify 9. Calculate Purity (Area %) Identify->Quantify MTT_Assay_Workflow Seed 1. Seed HaCaT Cells (1x10⁴ cells/well) Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 24h (Exposure) Treat->Incubate2 AddMTT 5. Add MTT Solution Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan Formation) AddMTT->Incubate3 AddDMSO 7. Add DMSO (Solubilize Crystals) Incubate3->AddDMSO Read 8. Read Absorbance (570 nm) AddDMSO->Read Analyze 9. Calculate Cell Viability & IC50 Read->Analyze AOP_Skin_Sensitization MIE Molecular Initiating Event (MIE) Covalent Binding to Skin Proteins (Haptenation) KE2 Key Event 2 Keratinocyte Activation (Inflammatory Cytokines) MIE->KE2 leads to KE3 Key Event 3 Dendritic Cell (DC) Activation & Maturation KE2->KE3 leads to KE4 Key Event 4 T-Cell Proliferation & Differentiation KE3->KE4 leads to AO Adverse Outcome (AO) Allergic Contact Dermatitis (ACD) KE4->AO leads to Assay U-SENS™ Assay measures CD86 expression as an indicator of DC activation Assay->KE3

References

Application Notes and Protocols for (+)-cis-Carveol as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-cis-Carveol

This compound is a naturally occurring monoterpenoid alcohol found in the essential oils of plants such as spearmint (Mentha spicata) and caraway (Carum carvi). It is a colorless liquid with a characteristic spearmint and caraway-like aroma and taste.[1] Due to its pleasant sensory properties, this compound is utilized as a flavoring agent in the food industry. It is also used as a fragrance in cosmetics. Beyond its role as a flavoring agent, research has indicated potential biological activities of carveol (B46549), including antioxidative, anti-inflammatory, and neuroprotective effects, making it a subject of interest for drug development professionals.

Physicochemical Properties and Regulatory Information

A summary of the key physicochemical properties and regulatory information for this compound is presented in Table 1.

Table 1: Physicochemical Properties and Regulatory Information for this compound

PropertyValueReference
Chemical Name (1S,5S)-2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol[2]
Synonyms (+)-cis-p-Mentha-6,8-dien-2-ol[3]
CAS Number 7632-16-8[2]
Molecular Formula C10H16O[2]
Molecular Weight 152.23 g/mol [2]
Appearance Colorless liquid
Odor/Flavor Spearmint, caraway-like, fresh, minty
Solubility Soluble in oils, insoluble in water
Boiling Point 226-227 °C[4]
FEMA Number 2247[5]
Regulatory Status Generally Recognized as Safe (GRAS)[5]

Applications in the Food Industry

This compound is primarily used to impart a minty and spicy flavor profile to a variety of food products. While specific, publicly available quantitative usage levels are limited, it is a component of spearmint and caraway essential oils which are used in the following categories. A patent for a spearmint flavor enhancer suggests that l-carveol isomers can be present at concentrations of 0-5%.

Potential Food and Beverage Applications:

  • Chewing Gum: A primary application to provide a long-lasting, fresh, minty flavor.

  • Confectionery: Used in hard candies, mints, and other sweets.

  • Beverages: Incorporated into teas, soft drinks, and alcoholic beverages for a refreshing note.

  • Oral Care Products: Though not a food, its flavor is utilized in toothpaste and mouthwash.

  • Baked Goods: Can be used in cookies, cakes, and other baked goods to add a unique flavor dimension.

Experimental Protocols

Sensory Evaluation of this compound in a Beverage Matrix

This protocol provides a general framework for the sensory evaluation of this compound. The specific parameters should be adapted based on the research question.

Objective: To determine the sensory profile and consumer acceptance of this compound in a model beverage system.

Materials:

  • This compound standard

  • 5% sucrose (B13894) solution (w/v)

  • 0.1% citric acid solution (w/v)

  • Unsalted soda crackers (for palate cleansing)

  • Room temperature water

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glassware for sample presentation

  • Trained sensory panel (10-15 members) or consumer panel (min. 30 members)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions of this compound in the 5% sucrose and 0.1% citric acid solution to achieve the desired concentrations for testing. A control sample with no added carveol should also be prepared.

  • Sensory Panel Setup:

    • Conduct the evaluation in a quiet, odor-free environment.[6][7]

    • Randomize the order of sample presentation for each panelist.

  • Evaluation Protocol:

    • Provide panelists with the samples in coded glassware.

    • Instruct panelists to cleanse their palate with water and an unsalted cracker between samples.[6]

    • For descriptive analysis, a trained panel will identify and quantify the sensory attributes of the samples (e.g., minty, spicy, sweet, bitter).

    • For consumer acceptance, a consumer panel will rate the samples based on liking (e.g., using a 9-point hedonic scale).[7]

  • Data Analysis:

    • For descriptive analysis, use statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity between samples.

    • For consumer acceptance, analyze the hedonic scores to determine overall liking and preference.

Quantification of this compound in Chewing Gum using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of this compound in a chewing gum matrix. Method validation is crucial for accurate results.

Objective: To extract and quantify the concentration of this compound in a commercial chewing gum product.

Materials and Equipment:

  • Chewing gum sample

  • This compound analytical standard

  • Internal standard (e.g., camphor)

  • Solvent for extraction (e.g., ethanol, hexane)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Freeze the chewing gum sample and pulverize it into small particles.

    • Accurately weigh a known amount of the powdered gum into a centrifuge tube.

    • Add a known volume of the extraction solvent and a known concentration of the internal standard.

    • Vortex the mixture for a specified time to ensure thorough extraction of the flavor compounds.

    • Centrifuge the sample to separate the solid gum base from the solvent.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or medium-polarity capillary column suitable for terpene analysis (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in split or splitless mode.

    • Oven Temperature Program: Develop a temperature program that allows for the separation of this compound from other volatile compounds in the sample.

    • Mass Spectrometer: Operate the MS in scan mode to identify the characteristic mass spectrum of this compound. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the chewing gum sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Stability Testing of this compound in an Acidic Beverage

This protocol provides a general approach to assessing the stability of this compound in a simulated acidic beverage under different storage conditions.

Objective: To evaluate the impact of temperature and light on the stability of this compound in an acidic beverage model system.

Materials and Equipment:

  • This compound

  • Model beverage solution (e.g., citrate (B86180) buffer at pH 3.0)

  • Amber and clear glass vials

  • Incubators or environmental chambers set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Light source for photostability testing

  • HPLC or GC-MS for quantification

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the model beverage at a known concentration.

    • Aliquot the solution into both amber (light-protected) and clear (light-exposed) vials.

  • Storage Conditions:

    • Place the vials in incubators at the different selected temperatures.

    • For photostability, expose the clear vials to a controlled light source, while keeping the amber vials in the dark at the same temperature.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove vials from each storage condition.

    • Quantify the concentration of this compound in each sample using a validated analytical method (e.g., HPLC or GC-MS).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life of this compound under each condition.

Signaling Pathways and Biosynthesis

Nrf2 Signaling Pathway Activation

Recent studies suggest that carveol may exert some of its biological effects, such as hepatoprotection, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nuclear Events Carveol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Carveol->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GST) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf2 signaling pathway activation by this compound.

Biosynthetic Pathway of Carveol

This compound is synthesized in plants from geranyl diphosphate (B83284) (GPP) through a multi-step enzymatic process. The key intermediate is limonene.

Carveol_Biosynthesis GPP Geranyl Diphosphate (GPP) LS Limonene Synthase Limonene (+)-Limonene L6H Limonene-6-hydroxylase (Cytochrome P450) Carveol (+)-trans-Carveol CDH Carveol Dehydrogenase Carvone (B1668592) (+)-Carvone LS->Limonene L6H->Carveol CDH->Carvone

Caption: Biosynthesis of carveol and carvone from geranyl diphosphate.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in a food product.

Experimental_Workflow start Start: Food Sample (e.g., Chewing Gum) sample_prep Sample Preparation (Homogenization, Weighing) start->sample_prep extraction Solvent Extraction (with Internal Standard) sample_prep->extraction cleanup Sample Cleanup (Centrifugation, Filtration) extraction->cleanup analysis Instrumental Analysis (GC-MS or HPLC) cleanup->analysis data_proc Data Processing (Peak Integration, Identification) analysis->data_proc quant Quantification (Calibration Curve) data_proc->quant report Report Results quant->report

Caption: General workflow for the analysis of this compound in food.

References

Application Notes and Protocols for Investigating the Antimicrobial Properties of (+)-cis-Carveol against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of (+)-cis-Carveol, a naturally occurring monoterpenoid, against a range of pathogenic bacteria. This document includes a summary of its activity, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Introduction

This compound is a monoterpenoid alcohol found in the essential oils of various aromatic plants. It has garnered interest for its potential antimicrobial activities. This document outlines protocols to systematically investigate and quantify the efficacy of this compound as an antibacterial agent.

Antimicrobial Activity of this compound

While research specifically isolating the antimicrobial activity of the this compound isomer is ongoing, studies on "carveol" in general have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity and permeability.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data for the antimicrobial activity of carveol. It is important to note that these values may not be specific to the (+)-cis isomer but provide a valuable baseline for further investigation.

BacteriumStrainMIC (mg/mL)MBC (mg/mL)Biofilm Inhibition (%)Reference
Escherichia coliNot Specified0.060.25Not Reported[1]
Pseudomonas aeruginosaNot SpecifiedNot ReportedNot Reported~50% at 0.5x MIC of carveol

Note: The biofilm inhibition data for Pseudomonas aeruginosa was reported for "carveol" and the exact MIC value was not specified in the available abstract. Further research is required to determine the specific MIC and MBC values of this compound against a broader range of pathogenic bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

  • Sterile agar (B569324) plates

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Perform serial twofold dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto sterile agar plates.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 2: Time-Kill Assay

This assay assesses the rate at which this compound kills a bacterial population over time.

Materials:

  • Same as for MIC/MBC determination.

  • Sterile flasks or tubes for culturing.

  • Shaking incubator.

  • Plate reader or spectrophotometer.

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of the test bacterium in MHB.

  • Inoculation: Dilute the overnight culture in fresh MHB to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Exposure to this compound: Add this compound to the bacterial cultures at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

  • Same as for MIC/MBC determination.

  • Crystal violet solution (0.1%).

  • Ethanol (B145695) (95%) or acetic acid (33%).

  • Microplate reader.

Procedure:

  • Prepare Bacterial Suspension: Prepare a bacterial suspension as described in the MIC protocol.

  • Plate Setup: Add the bacterial suspension to the wells of a 96-well plate.

  • Add this compound: Add different concentrations of this compound to the wells. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization: Add 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

  • Calculate Inhibition: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD of Treated Well / OD of Control Well)] x 100

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.

experimental_workflow cluster_mic_mbc MIC/MBC Determination cluster_time_kill Time-Kill Assay cluster_biofilm Biofilm Inhibition Assay mic_prep Prepare Bacterial Inoculum & Carveol Dilutions mic_inc Inoculate & Incubate (18-24h) mic_prep->mic_inc mic_read Read MIC (Visual Inspection) mic_inc->mic_read mbc_plate Plate on Agar (from clear wells) mic_read->mbc_plate mbc_read Read MBC (Colony Count) mbc_plate->mbc_read tk_prep Prepare Culture & Add Carveol tk_sample Sample at Time Points (0-24h) tk_prep->tk_sample tk_plate Plate Dilutions & Count CFU tk_sample->tk_plate tk_plot Plot Log10 CFU/mL vs. Time tk_plate->tk_plot bio_prep Prepare Suspension & Add Carveol bio_inc Incubate for Biofilm Formation (24-48h) bio_prep->bio_inc bio_wash Wash & Stain (Crystal Violet) bio_inc->bio_wash bio_sol Solubilize Stain bio_wash->bio_sol bio_read Read Absorbance bio_sol->bio_read

Caption: Experimental workflows for antimicrobial testing of this compound.

mechanism_of_action cluster_bacterium Bacterial Cell membrane Cytoplasmic Membrane (Phospholipid Bilayer) disruption Membrane Disruption & Increased Permeability membrane->disruption cytoplasm Cytoplasm (Ions, Metabolites, etc.) leakage Leakage of Intracellular Components cytoplasm->leakage carveol This compound carveol->membrane Interacts with disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action of this compound on bacterial cells.

Conclusion

This compound shows promise as a natural antimicrobial agent. The protocols outlined in this document provide a standardized framework for its evaluation. Further research is warranted to establish a comprehensive antimicrobial profile of this specific isomer and to fully elucidate its mechanism of action against a wider range of pathogenic bacteria. This will be crucial for its potential development as a therapeutic agent or as a component in novel antimicrobial formulations.

References

Troubleshooting & Optimization

Improving the yield of (+)-cis-Carveol in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (+)-cis-Carveol in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and practical laboratory-scale synthesis of this compound is the reduction of the carbonyl group in (+)-carvone. This method is often preferred due to the commercial availability of the starting material. Other reported methods include the biotransformation of D-limonene, though this may result in a mixture of isomers.

Q2: What is the primary side product in the synthesis of this compound from (+)-carvone?

A2: The primary side product is the diastereomer, (+)-trans-Carveol. The formation of this isomer is a key challenge in achieving a high yield of the desired this compound. The ratio of cis to trans isomers is highly dependent on the reducing agent and reaction conditions used.

Q3: How can I separate this compound from its trans isomer?

A3: Separation of cis and trans carveol (B46549) isomers can be challenging due to their similar physical properties. Preparative gas-liquid chromatography is an effective method for separating the isomers.[1] Column chromatography on silica (B1680970) gel can also be employed, though complete separation may be difficult.[2]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for monitoring the progress of the reaction, identifying products and byproducts, and determining the isomeric ratio of carveol.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of the final product.

Troubleshooting Guide

Issue 1: Low overall yield of Carveol isomers.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or GC. If the starting material is still present after the expected reaction time, consider extending the reaction duration or adding a slight excess of the reducing agent.
Product Decomposition Some reagents or work-up conditions can be harsh and lead to product decomposition. Ensure that the quenching and extraction steps are performed promptly and at appropriate temperatures. Avoid prolonged exposure to strong acids or bases.
Mechanical Losses Significant product loss can occur during transfers, extractions, and purification. Ensure all transfers are quantitative by rinsing glassware with the appropriate solvent. Be cautious during solvent removal, especially if the product is volatile.

Issue 2: Low selectivity for the desired this compound isomer (high formation of (+)-trans-Carveol).

Possible Cause Troubleshooting Step
Choice of Reducing Agent The stereoselectivity of the reduction is highly dependent on the reducing agent. For the reduction of carvone, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is known to favor the formation of the cis isomer.[2] In contrast, reducing agents like lithium aluminum hydride (LiAlH₄) may lead to different isomer ratios.
Reaction Temperature The reaction temperature can influence the stereochemical outcome. It is crucial to maintain the recommended temperature for the specific protocol being used. For the Luche reduction, the reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature).
Solvent Effects The solvent can affect the conformation of the substrate and the reactivity of the reducing agent, thereby influencing the stereoselectivity. Methanol is a common solvent for the Luche reduction of carvone.[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Luche Reduction of (+)-Carvone

This protocol is adapted from literature procedures known to favor the formation of the cis isomer.[2]

Materials:

  • (+)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-carvone and cerium(III) chloride heptahydrate in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

  • Continue stirring the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the this compound from any unreacted starting material and the (+)-trans-carveol byproduct.

Quantitative Data Summary

The following table summarizes typical yields and isomer ratios for the reduction of (+)-carvone to this compound using different methods.

Method Reducing Agent/System Solvent Approx. Yield of Carveols cis:trans Ratio Reference
Luche ReductionNaBH₄ / CeCl₃·7H₂OMethanol~96%99:1[2]
Meerwein-Ponndorf-VerleyAluminum isopropoxideIsopropanolHighMixture of cis and trans[1]

Visualizations

experimental_workflow start Start: (+)-Carvone dissolve Dissolve (+)-Carvone and CeCl3·7H2O in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Slowly add NaBH4 cool->add_nabh4 react Stir and monitor reaction (TLC/GC) add_nabh4->react quench Quench with saturated NH4Cl solution react->quench extract Extract with Diethyl Ether quench->extract dry Dry organic phase (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_conversion Check starting material conversion (TLC/GC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complete Complete Conversion check_conversion->complete extend_time Action: Extend reaction time or add more reducing agent incomplete->extend_time check_selectivity Check cis:trans isomer ratio (GC) complete->check_selectivity end Improved Yield extend_time->end low_selectivity Low cis:trans ratio check_selectivity->low_selectivity high_selectivity High cis:trans ratio check_selectivity->high_selectivity optimize_conditions Action: Optimize reducing agent, temperature, or solvent low_selectivity->optimize_conditions check_workup Review work-up and purification steps for product loss high_selectivity->check_workup optimize_conditions->end check_workup->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Side-product formation in the synthesis of (+)-cis-Carveol from limonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of (+)-cis-carveol from (+)-limonene. The focus is on identifying and mitigating the formation of common side-products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from (+)-limonene?

A1: There are two main synthetic strategies. The first is a direct allylic oxidation of (+)-limonene, which typically yields a mixture of products. A more controlled and selective method is a two-step process: 1) oxidation of (+)-limonene to (+)-carvone, followed by 2) stereoselective reduction of the carbonyl group to the desired this compound.

Q2: What are the major side-products encountered during the synthesis of this compound?

A2: In the direct oxidation of limonene (B3431351), common side-products include (+)-trans-carveol, (+)-carvone, and various limonene oxides (e.g., 1,2-limonene oxide). During the reduction of (+)-carvone, the primary side-product is (+)-trans-carveol.

Q3: How can I minimize the formation of (+)-trans-carveol during the reduction of (+)-carvone?

A3: The choice of reducing agent is critical for stereoselectivity. A Luche reduction, which utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective in selectively producing the cis-isomer (the allylic alcohol) over the trans-isomer.[1][2]

Q4: My direct oxidation of limonene is producing a complex mixture of products with low yield of carveols. What could be the cause?

A4: Direct oxidation of limonene can be difficult to control. Over-oxidation can lead to the formation of carvone (B1668592) and other byproducts. The reaction conditions, such as the choice of oxidant, solvent, and reaction time, must be carefully optimized. For instance, photosensitized oxidation can generate singlet oxygen, which reacts with limonene to form allylic hydroperoxides that can then be reduced to a mixture of carveols.[3][4]

Q5: What is the mechanistic basis for the formation of different carveol (B46549) isomers during photooxidation?

A5: The photooxidation of limonene with a sensitizer (B1316253) like Rose Bengal generates singlet oxygen. Singlet oxygen reacts with limonene via an "ene" reaction at the endocyclic double bond. This can occur from two different faces of the limonene molecule, leading to the formation of two diastereomeric allylic hydroperoxides. Subsequent reduction of these hydroperoxides yields both cis- and trans-carveol. The ratio of these isomers is influenced by steric factors and the reaction conditions.

Q6: How can I purify this compound from the reaction mixture?

A6: Purification of this compound from its isomers and other side-products is typically achieved using column chromatography on silica (B1680970) gel. A solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly employed for elution.[5] Preparative gas chromatography (GC) can also be used for separating the isomers.[3]

Troubleshooting Guides

Problem 1: Low Yield of Carveols in Direct Photooxidation of Limonene
Possible Cause Suggested Solution
Inefficient generation of singlet oxygen.Ensure the light source has the appropriate wavelength to excite the photosensitizer (e.g., visible light for Rose Bengal). Check the concentration of the photosensitizer.
Over-oxidation to carvone.Reduce the reaction time or lower the reaction temperature. Monitor the reaction progress closely using TLC or GC.
Formation of limonene oxides.This can be a competing reaction pathway. The choice of solvent can influence the product distribution. Experiment with different solvents to optimize for carveol formation.
Degradation of products.Some oxidation products may be unstable under the reaction conditions. Ensure a proper workup procedure to quench the reaction and isolate the products promptly.
Problem 2: Poor Stereoselectivity in the Reduction of (+)-Carvone to this compound
Possible Cause Suggested Solution
Use of a non-selective reducing agent.Standard NaBH₄ reduction can produce significant amounts of the trans-isomer. Use a more selective method like the Luche reduction (NaBH₄/CeCl₃).[1]
Incorrect reaction temperature.The Luche reduction is typically performed at low temperatures (e.g., 0 °C) to enhance stereoselectivity. Ensure proper temperature control.[1]
Impure starting material.Ensure the (+)-carvone is of high purity, as impurities may interfere with the reaction.

Quantitative Data

Table 1: Product Distribution in the Synthesis of Carveol Isomers

Method Starting Material Key Reagents This compound (%) (+)-trans-Carveol (%) (+)-Carvone (%) Other Products (%) Reference
Biotransformation(+)-LimoneneAspergillus flavus23.817.2-Not specified[6]
Biotransformation(+)-LimoneneRhodococcus opacusTraces94-97Traces-[7]
Luche Reduction(+)-CarvoneNaBH₄, CeCl₃·7H₂O92 (isolated yield)Minor-Not specified[1]

Note: Data for chemical photooxidation of limonene shows a mixture of products, but specific quantitative ratios for cis- and trans-carveol are not consistently reported in the literature, as they are highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Luche Reduction of (+)-Carvone

This protocol is adapted from the procedure described for the stereoselective reduction of carvone.[1]

Materials:

  • (+)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Diethyl ether (Et₂O)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Dissolve (+)-carvone (1 equivalent) and CeCl₃·7H₂O (0.25 equivalents) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NaBH₄ (1 equivalent) in methanol.

  • Slowly add the NaBH₄ solution to the carvone solution via a dropping funnel over 5-10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes).

  • Quench the reaction by adding 2N HCl.

  • Extract the mixture three times with diethyl ether.

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to isolate pure this compound.

Visualizations

Reaction Pathways

reaction_pathway cluster_0 Two-Step Synthesis cluster_1 Direct Oxidation limonene (+)-Limonene carvone (+)-Carvone limonene->carvone Oxidation (e.g., Photooxidation) limonene->carvone Side-product cis_carveol This compound limonene->cis_carveol Photooxidation trans_carveol (+)-trans-Carveol limonene->trans_carveol Side-product oxides Limonene Oxides limonene->oxides Side-product carvone->cis_carveol Luche Reduction (NaBH4, CeCl3) carvone->trans_carveol Side-product

Caption: Synthetic routes to this compound from (+)-limonene.

Troubleshooting Workflow for Poor Stereoselectivity in Carvone Reduction

troubleshooting_workflow start Problem: High percentage of (+)-trans-carveol side-product check_reagents Are you using a stereoselective reducing agent? start->check_reagents use_luche Action: Use Luche reduction (NaBH4 / CeCl3) check_reagents->use_luche No check_temp Is the reaction temperature controlled at 0°C? check_reagents->check_temp Yes use_luche->check_temp control_temp Action: Implement proper cooling (ice bath) check_temp->control_temp No check_purity Is the starting (+)-carvone pure? check_temp->check_purity Yes control_temp->check_purity purify_carvone Action: Purify carvone before reduction check_purity->purify_carvone No end Problem Resolved check_purity->end Yes purify_carvone->end photooxidation_mechanism limonene (+)-Limonene hydroperoxides Allylic Hydroperoxides (mixture of diastereomers) limonene->hydroperoxides + ¹O₂ (Ene Reaction) o2 ³O₂ singlet_o2 ¹O₂ o2->singlet_o2 Energy Transfer sensitizer_excited sensitizer sensitizer Sensitizer (Rose Bengal) sensitizer_excited Sensitizer* sensitizer->sensitizer_excited hν (light) sensitizer_excited->sensitizer cis_carveol This compound hydroperoxides->cis_carveol Reduction trans_carveol (+)-trans-Carveol hydroperoxides->trans_carveol Reduction reduction Reduction (e.g., NaBH₄)

References

Technical Support Center: Purification of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-cis-carveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its trans isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its trans isomer?

A1: The primary challenge lies in the similar physicochemical properties of the cis and trans diastereomers. They have the same molecular weight and similar polarities, which makes separation by common techniques like fractional distillation difficult. Achieving high purity often requires more sophisticated methods like chromatography.

Q2: Which purification techniques are most effective for separating carveol (B46549) isomers?

A2: Chromatographic methods are generally the most successful for separating cis and trans carveol. These include:

  • Flash Column Chromatography: A common and effective method for laboratory-scale purification.

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for achieving high purity, especially at the analytical and semi-preparative scales.

  • Supercritical Fluid Chromatography (SFC): An emerging "green" chromatography technique that can offer excellent resolution for isomers and is suitable for both analytical and preparative scales.[1][2][3][4]

Fractional crystallization can also be a viable method, particularly for larger-scale purifications, but its success is highly dependent on finding a suitable solvent system where the two isomers exhibit significantly different solubilities.

Q3: Is derivatization a recommended strategy for improving the separation of carveol isomers?

A3: Derivatization can be a useful strategy if direct separation proves challenging. By converting the hydroxyl group of the carveol isomers into a different functional group (e.g., an ester), it is possible to create derivatives with more pronounced differences in their physical properties, which can facilitate separation by chromatography or crystallization.[5] However, this adds extra steps to the overall process (derivatization and subsequent removal of the derivatizing group), which may not be ideal for all applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor or no separation of isomers (Co-elution) 1. Inappropriate solvent system (polarity is too high or too low).[6][7] 2. Column is overloaded with the sample mixture. 3. Improper column packing leading to channeling.1. Optimize the mobile phase. Start with a low polarity solvent system (e.g., 98:2 Hexane (B92381):Ethyl Acetate) and gradually increase the polarity. A shallow gradient can improve resolution. 2. Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be about 1-5% of the silica (B1680970) gel weight. 3. Ensure the column is packed uniformly. Wet slurry packing is often preferred to dry packing to avoid air bubbles and channels.
Peak Tailing 1. The compound is interacting too strongly with acidic sites on the silica gel. 2. The sample is not dissolving well in the mobile phase.1. Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize acidic silanol (B1196071) groups. 2. Ensure the sample is fully dissolved in a small amount of the initial mobile phase before loading.
Low Recovery of this compound 1. The compound is irreversibly adsorbed onto the silica gel. 2. The fractions containing the product were not correctly identified.1. Use a less active stationary phase like deactivated silica or alumina. 2. Carefully monitor the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify all fractions containing the desired isomer before combining them.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Poor Resolution Between cis and trans Peaks 1. Suboptimal mobile phase composition.[8] 2. Inappropriate stationary phase.[9] 3. Flow rate is too high.1. Perform a systematic study of mobile phase composition. For normal phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., isopropanol (B130326) or ethanol) is common. A shallow gradient or isocratic elution with a low percentage of the polar solvent will likely be necessary. 2. A chiral stationary phase (CSP) can significantly enhance the separation of diastereomers. Polysaccharide-based CSPs are a good starting point.[8][9] 3. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Insufficient column equilibration time.1. Prepare the mobile phase accurately and consistently. Premixing solvents is often better than relying on the pump's mixing capabilities for isocratic separations. 2. Use a column oven to maintain a constant and controlled temperature. 3. Ensure the column is thoroughly equilibrated with the mobile phase before each injection (at least 10-20 column volumes).
Peak Fronting 1. Sample overload. 2. Sample solvent is stronger than the mobile phase.1. Reduce the injection volume or the concentration of the sample. 2. Dissolve the sample in the initial mobile phase whenever possible.

Experimental Protocols

Preparative Flash Column Chromatography

This protocol provides a general guideline for the separation of this compound from its trans isomer using flash column chromatography. Optimization may be required based on the specific mixture and desired purity.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (40-63 µm particle size)

  • Sand (sea sand, washed and dried)

  • Solvents: n-Hexane and Ethyl Acetate (B1210297) (HPLC grade)

  • Compressed air or nitrogen source with a flow controller

  • Fraction collector or collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization (or appropriate staining solution)

2. Procedure:

  • TLC Analysis:

    • Develop a TLC method to visualize the separation of the cis and trans isomers. Start with a low polarity mobile phase such as 98:2 Hexane:Ethyl Acetate. The goal is to achieve a good separation of the two spots with Rf values between 0.2 and 0.5.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity. Gently tap the column to ensure even packing.

    • Once packed, add a thin layer of sand on top of the silica bed.

    • Do not let the solvent level drop below the top of the silica gel.

  • Sample Loading:

    • Dissolve the carveol isomer mixture in a minimal amount of the initial mobile phase or a low-polarity solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase, applying gentle pressure from the compressed air/nitrogen source to achieve a steady flow rate.

    • Collect fractions and monitor the separation by TLC.

    • If the isomers are not well-separated, a shallow gradient of increasing ethyl acetate concentration can be employed.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC or GC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purity Analysis by Gas Chromatography (GC)

GC is an excellent method for determining the purity of the collected fractions and the final product.

  • Column: A chiral GC column is recommended for baseline separation of the enantiomers and diastereomers.

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically around 250 °C.

  • Oven Temperature Program: A temperature gradient (e.g., starting at 80 °C and ramping to 200 °C) will likely be necessary to achieve good separation.

  • Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent (e.g., ethanol (B145695) or hexane) before injection.

Data Presentation

The following table summarizes the key aspects of the different recommended purification techniques.

Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages
Flash Chromatography Silica GelHexane/Ethyl Acetate gradient- Cost-effective - Suitable for larger quantities (mg to g scale) - Relatively simple setup- Lower resolution than HPLC - May require significant solvent volumes
Preparative HPLC Chiral Stationary Phase (e.g., polysaccharide-based)Hexane/Isopropanol or Hexane/Ethanol- High resolution and purity - Scalable from mg to g- Higher cost (columns and solvents) - More complex instrumentation
Supercritical Fluid Chromatography (SFC) Chiral or achiral stationary phasesSupercritical CO₂ with a co-solvent (e.g., methanol, ethanol)- Fast separations - Reduced organic solvent consumption ("green" chemistry) - Excellent for isomer separations[1][2][3][4]- Requires specialized equipment

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery Crude Mixture Crude Mixture TLC Analysis TLC Analysis Crude Mixture->TLC Analysis Method Development Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Optimized Conditions Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Elution Purity Analysis (GC/TLC) Purity Analysis (GC/TLC) Fraction Collection->Purity Analysis (GC/TLC) Monitoring Solvent Evaporation Solvent Evaporation Purity Analysis (GC/TLC)->Solvent Evaporation Combine Pure Fractions Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Start Poor Separation Poor Separation Start->Poor Separation Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Yes Peak Tailing? Peak Tailing? Poor Separation->Peak Tailing? No Check Sample Load Check Sample Load Optimize Mobile Phase->Check Sample Load Repack Column Repack Column Check Sample Load->Repack Column Good Separation Good Separation Repack Column->Good Separation Add Modifier Add Modifier Peak Tailing?->Add Modifier Yes Proceed Proceed Peak Tailing?->Proceed No Add Modifier->Proceed

Caption: Troubleshooting logic for chromatographic separation issues.

References

Technical Support Center: Industrial Scale Production of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale production of (+)-cis-Carveol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, scale-up, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the industrial synthesis of this compound?

A1: The two primary routes for synthesizing this compound are the stereoselective reduction of (+)-(R)-Carvone and the biocatalytic hydroxylation of (+)-Limonene. The reduction of (+)-(R)-Carvone is often preferred for industrial applications due to higher stereoselectivity and yield of the desired cis-isomer. Biocatalytic methods, using enzymes or whole-cell systems, are a more sustainable approach but often result in a mixture of isomers requiring complex downstream purification.

Q2: Why is achieving high stereoselectivity for the cis-isomer a major challenge?

A2: The formation of the thermodynamically more stable trans-isomer is a common side reaction in the reduction of carvone. Achieving high cis-selectivity requires careful selection of reducing agents and reaction conditions that favor kinetic control over thermodynamic control. For example, the use of specific metal hydrides or enzymatic catalysts can significantly favor the formation of the desired this compound isomer.

Q3: What are the main bottlenecks when scaling up this compound production from lab to industrial scale?

A3: Key scale-up challenges include:

  • Thermal Management: Reduction reactions are often exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and reducing selectivity.[1]

  • Mixing Efficiency: Achieving homogenous mixing in large volume reactors is difficult. Poor mixing can result in localized concentration gradients of reagents, leading to lower yields and increased impurity formation.[1]

  • Downstream Processing: The separation of cis and trans isomers of carveol (B46549) is challenging due to their similar physical properties. This often requires energy-intensive and costly purification methods like fractional distillation or preparative chromatography, which can be a significant bottleneck at an industrial scale.[2][3]

  • Catalyst Stability and Reuse: In both chemical and biocatalytic processes, the stability, recovery, and reuse of the catalyst are critical for economic viability. Catalyst deactivation can be more pronounced at larger scales.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of Carveol

Q: My reaction shows a low overall yield of carveol, with a significant amount of unreacted (+)-(R)-Carvone remaining. What are the potential causes and solutions?

A: Low conversion of the starting material can stem from several factors. A systematic approach is necessary to identify the root cause.

Possible Causes & Solutions:

CauseRecommended Action
Inactive or Degraded Reducing Agent Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and has been stored under appropriate anhydrous conditions. Perform a small-scale test reaction with a known substrate to verify its activity.
Insufficient Stoichiometry Re-verify calculations for all reagents. For scale-up, it might be necessary to use a slight excess (e.g., 1.1-1.2 equivalents) of the reducing agent to drive the reaction to completion.
Low Reaction Temperature While lower temperatures favor cis-selectivity, a temperature that is too low can significantly slow down the reaction rate. Monitor the reaction progress using TLC or GC-MS and consider a modest increase in temperature if the reaction stalls.
Catalyst Deactivation (Biocatalysis) In biocatalytic reductions, the enzyme (e.g., ene reductase) may be inhibited by the substrate or product. Consider a fed-batch approach to maintain low concentrations of potentially inhibitory compounds. Ensure the cofactor regeneration system is active.[6][7][8]

Below is a troubleshooting workflow for addressing low reaction yields.

LowYieldTroubleshooting start Low Yield Observed: High Starting Material Remaining check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry Confirmed check_reagents->reagents_ok reagents_bad Re-run with Fresh Reagents & Correct Stoichiometry reagents_ok->reagents_bad Issue Found check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions  OK   end_node Yield Improved reagents_bad->end_node conditions_ok Conditions Match Protocol check_conditions->conditions_ok conditions_bad Optimize Temperature/Time Monitor with TLC/GC conditions_ok->conditions_bad Deviation Found check_catalyst Investigate Catalyst Activity (if applicable) conditions_ok->check_catalyst  OK   conditions_bad->end_node catalyst_ok Catalyst is Active check_catalyst->catalyst_ok catalyst_bad Use Fresh Catalyst or Optimize Biocatalytic System check_catalyst->catalyst_bad Inactivity Found catalyst_ok->start Issue Persists catalyst_ok->reagents_bad catalyst_ok->conditions_bad catalyst_ok->end_node Problem Solved Elsewhere catalyst_bad->end_node

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Stereoselectivity (High trans-Carveol Content)

Q: My product mixture contains a high percentage of the undesired (+)-trans-Carveol isomer. How can I improve the selectivity for this compound?

A: Poor stereoselectivity is a common problem, often exacerbated at larger scales. The key is to favor the kinetic product (cis) over the thermodynamic product (trans).

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Reducing Agent The choice of reducing agent is critical. For high cis-selectivity, Luche reduction conditions (NaBH₄ with a lanthanide salt like CeCl₃·7H₂O) are highly effective. This combination increases the electrophilicity of the carbonyl group, favoring axial attack to yield the cis-alcohol.
High Reaction Temperature Higher temperatures provide more energy for the system to overcome the activation barrier to the more stable trans-isomer. Maintain the reaction at a low temperature (e.g., -15°C to 0°C) to maximize kinetic control.
Solvent Effects The solvent can influence the transition state of the reduction. Protic solvents like methanol (B129727) or ethanol (B145695) are typically used in these reductions and are generally effective. Ensure the solvent is anhydrous if required by the specific protocol.
Slow Addition of Reducing Agent Adding the reducing agent too quickly can cause temperature spikes, leading to reduced selectivity. Use a pressure-equalizing dropping funnel for controlled, dropwise addition.

Experimental Protocols

Protocol 1: Stereoselective Reduction of (+)-(R)-Carvone to this compound

This protocol is based on the Luche reduction, which is known for its high selectivity in the 1,2-reduction of α,β-unsaturated ketones.

Materials:

  • (+)-(R)-Carvone (98% purity)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether (or MTBE)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Dissolution: Under a positive pressure of inert gas, dissolve (+)-(R)-Carvone (1 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in anhydrous methanol.

  • Cooling: Cool the resulting solution to -15°C using an appropriate cooling bath (e.g., ice/salt).

  • Reduction: Slowly add NaBH₄ (1.1 equivalents) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above -10°C.

  • Reaction Monitoring: Stir the reaction mixture at -15°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution while maintaining a low temperature.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of carveol isomers, can be purified by fractional distillation under reduced pressure or by column chromatography to isolate pure this compound.

The workflow for this synthesis and purification process is illustrated below.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Dissolve (+)-R-Carvone & CeCl3 in Methanol cool Cool to -15°C start->cool add_nabh4 Slowly Add NaBH4 cool->add_nabh4 react Stir at -15°C (Monitor by GC/TLC) add_nabh4->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude this compound concentrate->crude_product purify Fractional Distillation or Column Chromatography crude_product->purify final_product Pure this compound (>98%) purify->final_product

Caption: Experimental workflow for this compound synthesis.

Data Presentation

Table 1: Comparison of Reduction Methods for (+)-(R)-Carvone
MethodReducing AgentSolventTemp. (°C)Yield (%)cis:trans RatioReference
Standard ReductionNaBH₄Methanol0~95%81:19[7]
Luche ReductionNaBH₄ / CeCl₃Methanol-15>95%>99:1[9]
BiocatalyticEne Reductase (whole cell)Buffer/Co-solvent30~96%(Produces dihydrocarvone)[6][10]

Note: Biocatalytic reduction with ene reductases targets the C=C double bond, producing dihydrocarvone, not carveol. Other enzymes like alcohol dehydrogenases would be required for carbonyl reduction.

References

Technical Support Center: Optimizing the Extraction of (+)-cis-Carveol from Natural Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (+)-cis-Carveol from natural plant sources such as Dill (Anethum graveolens) and Caraway (Carum carvi).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield of the total essential oil, and consequently, a low yield of this compound. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors related to the plant material, extraction method, and processing parameters. Here is a breakdown of potential causes and their corresponding solutions:

    Potential Cause Troubleshooting Steps & Solutions
    Improper Plant Material Preparation The particle size of the plant material is crucial for efficient extraction. If the particles are too large, solvent penetration is limited. Conversely, if they are too fine, it can lead to filtration difficulties and channeling during extraction. Solution: Grind the dried plant material (e.g., seeds of Carum carvi or Anethum graveolens) to a coarse powder. Experiment with different particle sizes to find the optimal balance for solvent penetration and ease of handling.
    Suboptimal Extraction Method The choice of extraction method significantly impacts yield. Steam distillation is a common method for volatile compounds, but solvent extraction may offer higher recovery for certain compounds. Solution: Compare the efficacy of steam distillation with solvent extraction. For thermally sensitive compounds like carveol (B46549), vacuum steam distillation can be employed to lower the operating temperature and prevent degradation. Supercritical CO2 extraction is another alternative that offers high selectivity and avoids thermal degradation.
    Inefficient Solvent-to-Solid Ratio An insufficient volume of solvent will result in incomplete extraction. Conversely, an excessively large volume will make the subsequent concentration steps more time-consuming and energy-intensive. Solution: Optimize the solvent-to-solid ratio. A typical starting point for solvent extraction is a 1:10 to 1:20 solid-to-liquid ratio (g/mL). For steam distillation, ensure enough water is present to cover the plant material and generate sufficient steam throughout the process.
    Inadequate Extraction Time and Temperature Extraction is a time and temperature-dependent process. Insufficient time will lead to incomplete extraction, while excessively high temperatures or prolonged durations can cause degradation of this compound. Solution: Optimize the extraction time and temperature. For solvent extraction, start with shorter durations and moderate temperatures (e.g., 40-60°C) and incrementally increase them while monitoring the yield and purity of the extract. For steam distillation, a typical duration is 2-4 hours. Monitor the distillate to determine when the oil recovery diminishes.
    Inappropriate Solvent Selection The polarity of the solvent plays a critical role in the selective extraction of target compounds. Solution: For the extraction of terpenoids like carveol, solvents of intermediate polarity are often effective. Ethanol (B145695) and hexane (B92381) are commonly used. Consider performing successive extractions with solvents of increasing polarity (e.g., hexane followed by ethanol) to fractionate the extract and potentially improve the purity of the desired compound.

Issue 2: Degradation or Isomerization of this compound

  • Question: Our analysis of the extracted essential oil shows the presence of unexpected compounds and a lower than expected concentration of this compound. We suspect degradation or isomerization. How can we mitigate this?

  • Answer: this compound, being a terpenoid alcohol, is susceptible to chemical transformations under certain conditions, particularly at elevated temperatures and in the presence of acidic or oxidative environments.

    Potential Cause Troubleshooting Steps & Solutions
    Thermal Degradation High temperatures during extraction, especially in methods like conventional steam distillation, can lead to the degradation of thermally labile compounds. Solution: Employ extraction methods that operate at lower temperatures. Vacuum steam distillation reduces the boiling point of water, thereby lowering the distillation temperature. Supercritical fluid extraction (SFE) with CO2 is another excellent method as it can be performed at near-ambient temperatures.
    Acid-Catalyzed Isomerization The presence of acidic conditions, which can arise from the plant material itself or from the hydrolysis of certain compounds during steam distillation, can catalyze the isomerization of carveol to other terpenes. Solution: Monitor and control the pH of the extraction medium where possible. For steam distillation, using buffered water can help maintain a neutral pH. When selecting solvents for extraction, ensure they are free from acidic impurities.
    Oxidation Exposure to oxygen at elevated temperatures can lead to the oxidation of this compound to carvone (B1668592) or other oxygenated derivatives. Solution: Minimize the exposure of the plant material and the extract to air, especially at high temperatures. Purging the extraction apparatus with an inert gas like nitrogen can help create an inert atmosphere. The addition of a small amount of a natural antioxidant, such as ascorbic acid, to the distillation water may also help in mitigating oxidation.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary natural sources for the extraction of this compound?

    • A1: this compound is naturally found in the essential oils of several plants. The most common sources for its extraction are the seeds of Dill (Anethum graveolens) and Caraway (Carum carvi).[1]

  • Q2: Which extraction method generally provides a higher yield of essential oil containing this compound?

    • A2: While steam distillation is a traditional and widely used method, studies on similar essential oils have shown that solvent extraction or advanced methods like supercritical fluid extraction (SFE) can sometimes offer higher yields.[2] However, the optimal method can depend on the specific plant material and the desired purity of the final product.

  • Q3: What is the role of solvent polarity in the extraction of this compound?

    • A3: Solvent polarity is a critical parameter. This compound is a monoterpenoid alcohol, making it a moderately polar compound. Solvents with intermediate polarity, such as ethanol, are generally effective. Non-polar solvents like hexane can also be used, and a sequential extraction with solvents of varying polarities can be employed for fractionation. The choice of solvent will affect not only the yield but also the profile of co-extracted compounds.

  • Q4: How can I confirm the presence and quantify the amount of this compound in my extract?

    • A4: The most common and effective analytical method for the identification and quantification of this compound in an essential oil extract is Gas Chromatography-Mass Spectrometry (GC-MS). Gas Chromatography (GC) with a Flame Ionization Detector (FID) is typically used for quantification against a calibrated standard.

  • Q5: Can the storage conditions of the plant material affect the yield of this compound?

    • A5: Yes, improper storage can lead to the degradation of volatile compounds. Plant material should be stored in a cool, dark, and dry place to minimize the loss of essential oils through evaporation and to prevent degradation from exposure to light and moisture.

Data Presentation: Quantitative Extraction Data

The following tables summarize quantitative data on essential oil yields from relevant plant sources using different extraction methods. Note that these yields are for the total essential oil, of which this compound is a component. The concentration of this compound within the essential oil can vary depending on the plant's origin, harvest time, and the extraction parameters.

Table 1: Comparison of Essential Oil Yield from Anethum graveolens (Dill) Seeds using Different Extraction Methods

Extraction MethodSolvent/ConditionsExtraction TimeEssential Oil Yield (%)Reference
HydrodistillationWater3 hours2.5 - 3.5Factual Data
Steam DistillationWater3 hours2.8 - 4.1[2]
Supercritical Fluid Extraction (SFE)CO2, 10 MPa, 40°C2 hours~2.8[3]
Solvent ExtractionEthanol24 hours11.65 (crude extract)Factual Data

Table 2: Essential Oil Yield from Carum carvi (Caraway) Seeds

Extraction MethodPlant Material PreparationEssential Oil Yield (%)Reference
Steam DistillationWhole Seeds2.0[4]
Steam DistillationGround Seeds2.6[4]
Supercritical Fluid Extraction (SFE)Ground Seeds2.55[4]
HydrodistillationMature Plantup to 10[5]

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Carum carvi Seeds

  • Preparation of Plant Material: Grind 100 g of dried Carum carvi seeds into a coarse powder.

  • Apparatus Setup: Assemble a steam distillation apparatus with a 2 L round-bottom flask (distilling flask), a Clevenger-type trap, and a condenser.

  • Loading the Flask: Place the ground caraway seeds into the distilling flask and add 1 L of deionized water. Ensure the material is fully submerged.

  • Distillation: Begin heating the flask. The steam will pass through the plant material, carrying the volatile essential oils.

  • Collection: Condense the steam and collect the distillate in the Clevenger trap. The essential oil, being less dense than water, will form a layer on top.

  • Duration: Continue the distillation for 3-4 hours, or until no more oil is observed collecting in the trap.

  • Isolation: After cooling, carefully collect the essential oil from the trap.

  • Drying: Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: Analyze the composition of the essential oil using GC-MS to identify and quantify this compound.

Protocol 2: Solvent Extraction of this compound from Anethum graveolens Seeds

  • Preparation of Plant Material: Grind 50 g of dried Anethum graveolens seeds to a fine powder.

  • Extraction: Place the powdered seeds in a flask and add 500 mL of ethanol (95%).

  • Maceration: Seal the flask and macerate the mixture for 24 hours at room temperature with continuous stirring.

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent and obtain the crude essential oil.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

  • Analysis: Use GC-MS to analyze the purity and yield of this compound in the purified fractions.

Visualizations

Experimental_Workflow_Steam_Distillation start Start: Dried Plant Material (e.g., Carum carvi seeds) prep Step 1: Grinding start->prep distillation Step 2: Steam Distillation - Add water - Heat to generate steam prep->distillation collection Step 3: Collection of Distillate (Essential Oil + Hydrosol) distillation->collection separation Step 4: Phase Separation collection->separation drying Step 5: Drying of Essential Oil (with Anhydrous Na2SO4) separation->drying analysis Step 6: GC-MS Analysis drying->analysis end End: Purified This compound Data analysis->end

Caption: Workflow for the extraction of this compound using steam distillation.

Experimental_Workflow_Solvent_Extraction start Start: Dried Plant Material (e.g., Anethum graveolens seeds) prep Step 1: Grinding start->prep extraction Step 2: Solvent Maceration (e.g., with Ethanol) prep->extraction filtration Step 3: Filtration extraction->filtration concentration Step 4: Solvent Removal (Rotary Evaporation) filtration->concentration purification Step 5: Column Chromatography (Optional) concentration->purification analysis Step 6: GC-MS Analysis purification->analysis end End: Purified This compound analysis->end

Caption: Workflow for the extraction of this compound using solvent extraction.

References

Technical Support Center: (+)-cis-Carveol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of (+)-cis-Carveol under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidation of the molecule.

  • pH: Although less documented for carveol (B46549) specifically, extreme pH conditions can potentially catalyze degradation pathways in similar compounds.

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure of this compound and studies on similar terpenoids, the primary degradation pathways are likely oxidation and isomerization. Potential degradation products include:

  • Carvone: Oxidation of the secondary alcohol group in carveol leads to the formation of carvone.[1]

  • Isomers: Isomerization to other carveol isomers, such as trans-carveol, may occur under certain conditions.

  • Oxidation Products of the Double Bonds: The two double bonds in the molecule are susceptible to oxidation, which could lead to the formation of epoxides, diols, and other oxygenated derivatives.

Q3: How can I monitor the stability of my this compound sample?

A3: Stability should be monitored using a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are common techniques for this purpose. These methods should be able to separate the intact this compound from its potential degradation products.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it is recommended to store it in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to heat, light, and oxygen. For long-term storage, refrigeration is advisable.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram Degradation of this compound.1. Confirm the identity of the new peaks using a mass spectrometer. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Perform a forced degradation study to identify potential degradation products.
Decrease in the assay of this compound Degradation due to improper storage or handling.1. Verify the storage conditions and ensure the container is properly sealed. 2. Check the expiration date of the sample. 3. Re-assay the sample using a validated stability-indicating method.
Change in physical appearance (e.g., color, viscosity) Significant degradation or contamination.1. Do not use the sample for experiments. 2. Characterize the impurities to understand the degradation pathway. 3. Obtain a new, pure sample of this compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following is a general protocol that can be adapted for this compound.

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and treat with 0.1 M HCl (acid hydrolysis) or 0.1 M NaOH (base hydrolysis). Heat the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Analysis: Neutralize the samples and analyze by HPLC-UV/MS or GC-MS at different time points to monitor the formation of degradation products.

2. Oxidative Degradation:

  • Procedure: Dissolve this compound in a suitable solvent and treat with 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC-UV/MS or GC-MS at different time points.

3. Thermal Degradation:

  • Procedure: Place a solid sample of this compound in a controlled temperature oven (e.g., 70°C) for an extended period.

  • Analysis: Dissolve the heat-stressed sample in a suitable solvent and analyze by HPLC-UV/MS or GC-MS.

4. Photodegradation:

  • Procedure: Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source with a specific wavelength (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Analysis: Analyze the samples at various time intervals by HPLC-UV/MS or GC-MS.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is typically used for the separation of terpenes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have absorbance (e.g., 210 nm). Mass spectrometry can be used for identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Quantitative Data Summary

Currently, there is limited published quantitative data specifically on the forced degradation of this compound. The following table provides a hypothetical representation of expected results from a forced degradation study, which should be confirmed by experimental data.

Stress ConditionTime (hours)This compound Assay (%)Major Degradation Product(s)Degradation Product(s) (%)
0.1 M HCl (60°C) 2495.2Isomers2.5
0.1 M NaOH (60°C) 2492.8Isomers, Oxidation products4.1
3% H₂O₂ (RT) 2485.1Carvone, Epoxides12.3
Thermal (70°C) 4890.5Isomers6.8
Photolytic (UV 254nm) 888.3Isomers, Oxidation products9.5

Visualizations

DegradationPathways Carveol This compound Oxidation Oxidation (e.g., H₂O₂) Carveol->Oxidation Isomerization Isomerization (e.g., Heat, Light, Acid/Base) Carveol->Isomerization Carvone Carvone Oxidation->Carvone Epoxides Epoxides & other oxygenated products Oxidation->Epoxides TransCarveol trans-Carveol Isomerization->TransCarveol

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Acid Acid Hydrolysis HPLC HPLC-UV/MS Acid->HPLC GCMS GC-MS Acid->GCMS Base Base Hydrolysis Base->HPLC Base->GCMS Oxidation Oxidation Oxidation->HPLC Oxidation->GCMS Thermal Thermal Thermal->HPLC Thermal->GCMS Photo Photolytic Photo->HPLC Photo->GCMS Identify Identify Degradants HPLC->Identify GCMS->Identify Quantify Quantify Degradation Identify->Quantify Pathway Elucidate Pathways Quantify->Pathway

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Overcoming Low Water Solubility of (+)-cis-Carveol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of (+)-cis-Carveol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the water solubility of this compound?

A1: this compound is generally considered to have low water solubility.[1][2] Published data indicates an estimated water solubility of approximately 519.7 mg/L.[3] It is soluble in organic solvents such as ethanol (B145695) and DMSO.[4][5]

Q2: Why is the low water solubility of this compound a problem in biological assays?

A2: The low aqueous solubility of this compound can lead to several experimental issues. These include precipitation of the compound in aqueous culture media, which can result in inaccurate and poorly reproducible data. Furthermore, the formation of precipitates can interfere with certain assay technologies, such as those that rely on optical measurements.

Q3: What are the common strategies to improve the solubility of this compound for in vitro studies?

A3: Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common approaches include:

  • Use of Co-solvents: Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol are frequently used to first dissolve the compound before further dilution in aqueous media.[4][5]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly increase its aqueous solubility.

  • Lipid-Based Formulations: Incorporating the compound into micelles, liposomes, or nanoemulsions can improve its dispersion and bioavailability in aqueous solutions.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or cell culture medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent may be too low to maintain solubility.1. Optimize Co-solvent Concentration: Prepare a more concentrated stock solution in DMSO or ethanol. This allows for the addition of a smaller volume to the aqueous medium, thereby minimizing the final co-solvent concentration while keeping the compound dissolved. 2. Step-wise Dilution: Avoid adding the stock solution directly to the full volume of the aqueous medium. Instead, perform a serial dilution, gradually introducing the compound to the aqueous environment. 3. Use of Solubilizing Agents: Consider incorporating a solubilizing agent such as Tween-80 or using a cyclodextrin-based formulation as described in the experimental protocols below.
Inconsistent or non-reproducible assay results. The compound may not be fully dissolved, leading to variations in the effective concentration between experiments. The compound may be degrading or precipitating over the course of the experiment.1. Ensure Complete Dissolution: Visually inspect the stock solution to ensure there are no visible particles. Gentle warming or sonication can aid in dissolution. 2. Prepare Fresh Working Solutions: Prepare the final working solutions immediately before use to minimize the risk of precipitation over time. 3. Incorporate a Solubility Enhancer: Utilize one of the solubilization protocols provided below to ensure consistent and stable solutions of this compound.
Cell toxicity observed at low concentrations of this compound. The organic co-solvent (e.g., DMSO, ethanol) may be exerting toxic effects on the cells, independent of the compound itself.1. Determine Solvent Tolerance: Run a vehicle control experiment to determine the maximum concentration of the co-solvent that your cells can tolerate without showing signs of toxicity. 2. Minimize Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your assay well below its toxic threshold, typically below 0.5% (v/v) for most cell lines.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents.

SolventApproximate Solubility
Water~519.7 mg/L[3]
Ethanol~30 mg/mL[6]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[6]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent and Surfactant Mixture

This protocol is suitable for preparing this compound for in vivo and in vitro applications where a clear, stable solution is required.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • In a sterile microcentrifuge tube, add the following solvents in the specified order, ensuring complete mixing after each addition:

    • 400 µL of PEG300

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO

  • Mix the solution thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is clear and homogenous. This will result in a 2.5 mg/mL solution of this compound.

Protocol 2: Solubilization using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

This protocol utilizes a modified cyclodextrin to enhance the aqueous solubility of this compound, which is particularly useful for cell-based assays where the concentration of organic solvents needs to be minimized.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure the SBE-β-CD is completely dissolved. This solution can be stored at 4°C for up to one week.

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • To this, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

  • Mix the solution thoroughly by vortexing until it is clear. This will yield a 2.5 mg/mL solution of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Nrf2/HO-1 Activation by this compound

This compound has been shown to be a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7][8][9] This pathway plays a crucial role in the cellular antioxidant and anti-inflammatory response.

Nrf2_Pathway Nrf2/HO-1 Activation by this compound cluster_nucleus Inside Nucleus Carveol This compound Nrf2 Nrf2 Carveol->Nrf2 Activates NFkB NF-κB Carveol->NFkB Inhibits MAPK MAPKs (JNK, p38, ERK) Carveol->MAPK Inhibits ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Inhibits Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 Induces Expression Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes Induces Expression Inflammation Inflammation HO1->Inflammation Inhibits Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

Experimental Workflow: Preparing this compound for Cell-Based Assays

The following diagram outlines a general workflow for solubilizing this compound and preparing working solutions for cell culture experiments.

experimental_workflow Workflow for Preparing this compound for Cell-Based Assays start Start weigh Weigh this compound start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) to create a stock solution weigh->dissolve solubilize Further solubilize using Protocol 1 or 2 if necessary dissolve->solubilize sterilize Sterile filter the stock solution (0.22 µm filter) solubilize->sterilize dilute Perform serial dilutions in pre-warmed cell culture medium to achieve final working concentrations sterilize->dilute treat Treat cells immediately with the freshly prepared working solutions dilute->treat end End treat->end

Caption: A generalized workflow for preparing this compound solutions.

References

Preventing isomerization of (+)-cis-Carveol during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-cis-Carveol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound to its trans isomer during experimental procedures. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and purity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a naturally occurring monocyclic monoterpenoid alcohol.[1][2] Its specific stereochemistry is often crucial for its biological activity and desired chemical transformations. Isomerization to the thermodynamically more stable (+)-trans-carveol can lead to a loss of efficacy, altered pharmacological properties, and inconsistent experimental results.

Q2: What are the primary factors that induce the isomerization of this compound?

The isomerization of this compound is primarily induced by the following factors:

  • Acidic Conditions: Even trace amounts of acid can catalyze the isomerization process.[3]

  • Elevated Temperatures: Higher temperatures provide the activation energy required for the conversion to the more stable trans isomer.

  • Solvent Polarity: The polarity of the solvent can influence the rate of isomerization. Polar aprotic solvents with high basicity have been shown to favor the formation of trans-carveol from related compounds.[4][5]

  • Exposure to Light: Photochemical energy can promote isomerization.

Q3: What are the general best practices for storing this compound to maintain its isomeric purity?

To ensure the stability of this compound during storage, the following conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated area, ideally at or below room temperature (15–25 °C) for short-term storage.[6][7] For long-term storage, consider temperatures of -20°C or lower.

  • Atmosphere: While not explicitly stated for carveol, for sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation, which may indirectly influence stability.

  • Container: Use tightly sealed, clearly labeled containers, such as metal cans or drums as recommended by the manufacturer, to prevent contamination and exposure to air.[8]

  • Light: Protect from light by using amber glass vials or storing in a dark location.

Troubleshooting Guide: Isomerization of this compound

This guide addresses common issues encountered during experiments that may lead to the unintended isomerization of this compound.

Symptom Potential Cause Recommended Action
Unexpected presence of (+)-trans-Carveol in post-reaction analysis (GC-MS, HPLC). Acidic Contamination: Trace amounts of acid from reagents, solvents, or glassware can catalyze isomerization.1. Ensure all glassware is thoroughly cleaned and dried. Consider acid-washing followed by rinsing with a non-acidic solvent if necessary. 2. Use high-purity, anhydrous, and neutral solvents. 3. If the reaction involves acidic reagents, consider adding them at a later stage or using a milder acid if the protocol allows.
Elevated Reaction Temperature: The reaction may be running at a temperature that promotes isomerization.1. If possible, lower the reaction temperature. 2. Monitor the internal temperature of the reaction closely. 3. If high temperatures are necessary, minimize the reaction time.
Inappropriate Solvent: The solvent system may be promoting isomerization.1. Evaluate the effect of solvent polarity on your reaction.[9][10][11] In related reactions, polar aprotic solvents with high basicity favored the formation of the trans isomer.[4][5] 2. If compatible with your reaction, consider using a less polar or aprotic solvent.
Decreased yield of the desired cis-product and formation of trans-isomer. Prolonged Reaction Time: Longer exposure to reaction conditions increases the likelihood of isomerization.1. Optimize the reaction time by monitoring the reaction progress closely using techniques like TLC or small-aliquot analysis by GC-MS. 2. Quench the reaction as soon as the starting material is consumed to the desired extent.
Inconsistent results in biological assays or subsequent chemical reactions. Isomerization during storage of stock solutions. 1. Prepare fresh stock solutions of this compound before each experiment. 2. If storing solutions, use the recommended storage conditions (see FAQs). 3. Periodically check the isomeric purity of your stock solutions using a validated analytical method (see Experimental Protocols).

Data Presentation

Parameter Effect on Isomerization Rate General Trend Mitigation Strategy
pH Acid-catalyzed isomerization is a significant pathway.The rate of isomerization generally increases with decreasing pH (more acidic).Maintain neutral pH. Use buffered solutions when possible and avoid acidic reagents unless necessary for the reaction.
Temperature Higher temperatures provide the activation energy for isomerization.The rate of isomerization increases with increasing temperature.Conduct experiments at the lowest feasible temperature.
Solvent Polarity Polar solvents can stabilize charged intermediates in the isomerization pathway.Increased solvent polarity may increase the rate of isomerization.Use the least polar solvent that is compatible with the reaction.
Light Exposure UV or other high-energy light can induce photochemical isomerization.The rate of isomerization can increase with light intensity and duration of exposure.Protect the reaction and samples from light by using amber glassware or covering with aluminum foil.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

This protocol provides a method for the separation and quantification of this compound and (+)-trans-Carveol isomers.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral stationary phase column (e.g., octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin).[12] Alternatively, other chiral columns like Rt-βDEXsa have shown good separation for carvone, a related compound.[13]

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp to 180 °C at 3 °C/min

    • Hold at 180 °C for 5 min

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-200

    • Selected Ion Monitoring (SIM) for quantification:

      • cis-Carveol: m/z 84, 109, 134[12]

      • trans-Carveol: m/z 84, 109, 152[12]

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Create a series of calibration standards containing known concentrations of pure this compound and (+)-trans-Carveol.

  • Analyze the standards and the sample by GC-MS.

  • Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curves.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

While a specific validated HPLC method for this compound was not found, a general approach based on methods for similar chiral compounds can be adapted.[14][15][16]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Phenomenex Lux-cellulose-4).[14][15]

HPLC Parameters:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Heptane) and a polar modifier (e.g., Isopropanol). The exact ratio should be optimized for best separation. A starting point could be 60:40 (v/v) Isopropanol:n-Heptane.[14][15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis scan of carveol)

Procedure:

  • Prepare stock solutions and calibration standards as described in the GC-MS protocol, using the mobile phase as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and sample onto the HPLC system.

  • Develop a calibration curve and quantify the isomers based on peak area.

Protocol 3: Preparation and Purification of this compound

This compound can be synthesized by the reduction of (+)-carvone. Purification to remove any trans isomer is crucial.

Synthesis:

  • A common method for the synthesis of (-)-cis-carveol, which can be adapted for the (+) enantiomer, is the reduction of (-)-carvone (B1668593) using sodium borohydride (B1222165) in the presence of cerium(III) chloride heptahydrate (Luche reduction).[17] This method is known for its high diastereoselectivity towards the cis isomer.

Purification:

  • Column Chromatography: After the reaction, the crude product can be purified by silica (B1680970) gel column chromatography. A solvent system of hexane and ethyl acetate (B1210297) (e.g., 8:2 v/v) can be used to separate the cis and trans isomers.[17] The separation should be monitored by TLC or GC-MS to ensure the collection of pure fractions.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the isomerization of this compound.

Isomerization_Factors cluster_factors Factors Promoting Isomerization cis_Carveol This compound (Kinetically Favored) Intermediate Allylic Carbocation Intermediate cis_Carveol->Intermediate Isomerization Pathway trans_Carveol (+)-trans-Carveol (Thermodynamically Stable) Intermediate->trans_Carveol Acid Acid (H+) Acid->Intermediate Heat Heat (Δ) Heat->Intermediate Light Light (hν) Light->Intermediate Solvent Polar Solvents Solvent->Intermediate

Caption: Factors promoting the isomerization of this compound.

Experimental_Workflow start Start: this compound Sample storage Storage (Cool, Dark, Inert) start->storage reaction Experimental Procedure (Controlled Temp, Neutral pH) storage->reaction analysis Isomer Analysis (GC-MS or HPLC) reaction->analysis pure_cis Pure this compound analysis->pure_cis No Isomerization isomer_mix Isomer Mixture Detected analysis->isomer_mix Isomerization Occurred troubleshoot Troubleshoot (See Guide) isomer_mix->troubleshoot troubleshoot->reaction Modify Conditions

Caption: Workflow for handling this compound to prevent isomerization.

Troubleshooting_Logic problem Problem: trans-Carveol Detected check_storage Check Storage Conditions problem->check_storage check_reagents Check Reagents & Solvents (Purity, pH) problem->check_reagents check_temp Check Reaction Temperature problem->check_temp check_light Check Light Exposure problem->check_light solution_storage Solution: Store at low temp, inert atmosphere, dark check_storage->solution_storage solution_reagents Solution: Use high-purity, neutral reagents/solvents check_reagents->solution_reagents solution_temp Solution: Lower temperature, minimize reaction time check_temp->solution_temp solution_light Solution: Use amber glassware, protect from light check_light->solution_light

Caption: Troubleshooting logic for unexpected isomerization.

References

Troubleshooting low enantiomeric excess in asymmetric synthesis of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of (+)-cis-Carveol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high enantiomeric excess in this important transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing this compound with high enantioselectivity?

A1: The main approaches involve the allylic oxidation of (+)-limonene. Both chemical and biocatalytic methods are employed. Chemical methods often utilize transition metal catalysts or selenium dioxide, while biocatalytic routes leverage the stereoselectivity of enzymes like cytochromes P450.

Q2: My reaction is producing a mixture of diastereomers (cis and trans-carveol). How can I improve the selectivity for the cis isomer?

A2: The cis/trans selectivity is highly dependent on the catalyst and reaction conditions. For instance, in biocatalysis, different microbial strains or isolated enzymes will exhibit varying selectivities. For chemical synthesis, the choice of ligands and additives can influence the diastereomeric ratio. It is crucial to screen different catalytic systems and reaction parameters to optimize for the desired cis-isomer.

Q3: I am observing the formation of other oxidation byproducts, such as carvone (B1668592) or limonene (B3431351) oxide. What can I do to minimize these?

A3: The formation of byproducts is a common challenge. Over-oxidation to carvone can be minimized by carefully controlling the reaction time and the amount of oxidant used. The formation of limonene oxide, an epoxide, is a competing reaction pathway. The choice of catalyst is critical; some catalysts are more prone to epoxidation than allylic hydroxylation. Screening different catalysts and oxidants can help identify a system with higher chemoselectivity for carveol (B46549) formation.

Q4: My enantiomeric excess (ee) is consistently low. What are the most likely causes?

A4: Low enantiomeric excess is a frequent issue in asymmetric synthesis and can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this problem. Key areas to investigate include catalyst integrity, reaction temperature, solvent effects, and the purity of your starting materials.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess (ee) is a critical issue that can undermine the success of an asymmetric synthesis. This guide provides a structured approach to identifying and addressing the root causes.

Logical Troubleshooting Workflow

Troubleshooting Low ee start Low Enantiomeric Excess Observed catalyst 1. Verify Catalyst Integrity start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Catalyst OK sub_catalyst1 Chiral Ligand/Catalyst Degradation? catalyst->sub_catalyst1 Air/Moisture Sensitive? sub_catalyst2 Incorrect Catalyst Loading? catalyst->sub_catalyst2 Concentration Effects? purity 3. Check Reagent Purity conditions->purity Conditions Optimized sub_conditions1 Suboptimal Temperature? conditions->sub_conditions1 Lower Temperature? sub_conditions2 Inappropriate Solvent? conditions->sub_conditions2 Solvent Screening? end Improved Enantioselectivity purity->end Purity Confirmed sub_purity1 Impure (+)-Limonene? purity->sub_purity1 Racemic Limonene?

Caption: A stepwise guide to troubleshooting low enantiomeric excess.

Detailed Troubleshooting Steps

1. Catalyst Integrity and Loading:

  • Is your catalyst active and chiral environment intact?

    • Many asymmetric catalysts and their chiral ligands are sensitive to air and moisture. Ensure proper handling and storage under an inert atmosphere.

    • Confirm the catalyst's structural integrity, as degradation can lead to a loss of stereocontrol.

  • Is the catalyst loading optimal?

    • Both too low and too high catalyst concentrations can negatively impact enantioselectivity. A low loading may result in a significant background (non-catalyzed) reaction, while high concentrations can lead to aggregation or the formation of less selective catalytic species. A screening of catalyst loading is recommended.

2. Reaction Conditions:

  • Is the reaction temperature optimized?

    • Enantioselectivity is often highly temperature-dependent. Generally, lower temperatures favor higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. However, this can also decrease the reaction rate. It is crucial to find an optimal balance.

  • Have you explored different solvents?

    • The solvent can have a profound effect on the catalyst's conformation and the transition state geometry. A systematic screening of solvents with varying polarities and coordinating abilities is a critical step in optimizing enantioselectivity.

3. Reagent Purity:

  • How pure is your (+)-limonene starting material?

    • The enantiomeric purity of your starting material is paramount. If your (+)-limonene contains a significant amount of the (-)-enantiomer, this will directly impact the maximum achievable enantiomeric excess of your this compound product. Verify the enantiomeric purity of your limonene using a suitable analytical technique (e.g., chiral GC).

    • Non-chiral impurities can also interfere with the catalyst, potentially inhibiting it or altering its chiral environment. Ensure your starting material is of high chemical purity.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of the asymmetric synthesis of this compound. Please note that these are representative data, and actual results may vary depending on the specific experimental setup.

Table 1: Effect of Catalyst on the Allylic Oxidation of (+)-Limonene

Catalyst SystemOxidantSolventTemperature (°C)This compound Yield (%)Enantiomeric Excess (% ee)Diastereomeric Ratio (cis:trans)
Selenium Dioxide (SeO₂)t-BuOOHEthanol25ModerateLow to ModerateVaries
Cytochrome P450 BM3 VariantO₂/NADPHBuffer30VariesHighPredominantly cis
Copper(I) triflate / Chiral LigandAirAcetonitrile0ModerateModerate to HighVaries with ligand
Rhodococcus opacus (Whole cell)-Aqueous30Good>98 (for trans)Predominantly trans

Table 2: Influence of Temperature on Enantiomeric Excess

Catalyst SystemSolventTemperature (°C)Enantiomeric Excess (% ee)
Chiral Copper CatalystAcetonitrile2585
Chiral Copper CatalystAcetonitrile092
Chiral Copper CatalystAcetonitrile-2096

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound using a Cytochrome P450 Enzyme

This protocol is a general guideline for the enzymatic hydroxylation of (+)-limonene. The specific enzyme, buffer composition, and reaction conditions should be optimized for the particular biocatalyst being used.

Materials:

  • Recombinant Cytochrome P450 enzyme

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • (+)-Limonene (high purity, >99% ee)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer.

  • Add the NADPH regeneration system components.

  • Add the Cytochrome P450 enzyme solution to the desired final concentration.

  • Initiate the reaction by adding (+)-limonene. The substrate can be added neat or as a solution in a co-solvent like DMSO to improve solubility.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking to ensure adequate mixing and aeration.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction has reached the desired conversion, quench it by adding an equal volume of ethyl acetate.

  • Extract the product by vortexing the mixture and separating the organic layer. Repeat the extraction twice.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the yield, enantiomeric excess, and diastereomeric ratio of the purified this compound using appropriate analytical methods (e.g., chiral GC).

Workflow for Biocatalytic Synthesis

Biocatalytic Synthesis Workflow prep 1. Prepare Reaction Mixture (Buffer, NADPH Regen System) enzyme 2. Add P450 Enzyme prep->enzyme substrate 3. Add (+)-Limonene enzyme->substrate incubate 4. Incubate with Shaking substrate->incubate monitor 5. Monitor Reaction Progress incubate->monitor quench 6. Quench with Ethyl Acetate monitor->quench extract 7. Extract Product quench->extract purify 8. Purify by Chromatography extract->purify analyze 9. Analyze Product (Yield, ee, dr) purify->analyze

Caption: A typical workflow for the biocatalytic synthesis of this compound.

Technical Support Center: Enhancing the Bioavailability of (+)-cis-Carveol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of (+)-cis-Carveol.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of this compound in our rodent studies. What are the primary reasons for this?

A1: Low oral bioavailability of lipophilic compounds like this compound is a common challenge. Several factors can contribute to this issue:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in gastrointestinal fluids, a critical step for absorption.[1][2]

  • Extensive First-Pass Metabolism: As a terpene, this compound may undergo significant metabolism in the liver and intestinal wall after oral absorption, reducing the amount of unchanged drug reaching systemic circulation.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump it back into the gut lumen, thereby reducing its net absorption.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:

  • Lipid-Based Formulations: These are a highly effective approach for improving the oral delivery of lipophilic drugs.[3][4][5] They can enhance solubility, promote lymphatic transport to bypass first-pass metabolism, and protect the drug from degradation. Common types include:

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes (typically under 200 nm), which provide a large surface area for drug absorption.[6][7][8][9][10]

    • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions in the gastrointestinal tract.[3]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, offering controlled release and improved stability.

  • Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier at the solid state. This can enhance the dissolution rate by presenting the drug in an amorphous form with a larger surface area.[11][12][13]

  • Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., polyethylene (B3416737) glycol) and surfactants can improve the solubility of this compound in the formulation.

Q3: Should we be concerned about the stereochemistry of this compound during formulation and in vivo testing?

A3: Yes, stereochemistry can be a critical factor. While specific data for this compound is limited, it is known that the biological activity and pharmacokinetic profiles of chiral compounds can differ significantly between enantiomers. It is crucial to use the correct stereoisomer, this compound, in your studies and to employ analytical methods that can distinguish between different stereoisomers if necessary.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound between individual animals.

Potential Cause Troubleshooting Strategy
Inconsistent Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage to standardize the procedure and minimize stress to the animals. The volume and rate of administration should be consistent.[14][15][16]
Variable Food Intake (Food Effect) Control the feeding schedule of the animals. A high-fat meal can sometimes enhance the absorption of lipophilic compounds by increasing bile secretion, but this can also be a source of variability. Fasting animals overnight before dosing is a common practice to reduce this variability.
Formulation Instability Check the physical and chemical stability of your formulation. For emulsions, ensure there is no phase separation or drug precipitation before each administration.
Inter-individual differences in metabolism Increase the number of animals per group to improve statistical power and account for biological variability.

Issue 2: The selected formulation for this compound is difficult to administer or appears to be poorly tolerated by the animals.

Potential Cause Troubleshooting Strategy
High Viscosity of the Formulation If using a lipid-based formulation, gently warm it to reduce viscosity before administration. Ensure the gavage needle is of an appropriate gauge.
Poor Palatability (for voluntary oral administration) If using a voluntary dosing method, the taste of the formulation may be an issue. Consider incorporating sweeteners or flavors that are palatable to the specific animal model.[17]
Gastrointestinal Irritation Some surfactants and co-solvents can cause gastrointestinal irritation at high concentrations. If signs of distress are observed in the animals, consider reducing the concentration of these excipients or exploring alternative, better-tolerated ones.

Quantitative Data Presentation

Due to the limited availability of specific in vivo pharmacokinetic data for this compound in the public domain, the following table presents hypothetical data for illustrative purposes. This table demonstrates how to structure and compare pharmacokinetic parameters from different formulations.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0 ± 0.5250 ± 75100 (Reference)
Nanoemulsion350 ± 901.0 ± 0.31750 ± 450700
SMEDDS450 ± 1100.75 ± 0.22100 ± 520840
Solid Dispersion200 ± 601.5 ± 0.41100 ± 300440

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for Oral Administration

  • Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., medium-chain triglycerides, MCT oil) to achieve the desired final concentration.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization (e.g., using an Ultra-Turrax) at a controlled speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes).

    • Maintain the temperature of the mixture during homogenization if necessary.

  • Nanoemulsion Formation: The resulting coarse emulsion is then subjected to high-pressure homogenization for a specific number of cycles to reduce the droplet size to the nano-range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument. The final formulation should be a stable, translucent liquid.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before oral administration, with continued access to water.

  • Formulation Administration: Administer the prepared this compound formulation (e.g., nanoemulsion or aqueous suspension as a control) to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Plasma Analysis:

    • Extract this compound from the plasma samples using a suitable method like liquid-liquid extraction or solid-phase extraction.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[18][19][20][21]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of the test formulation is calculated as: (AUC_test / AUC_control) * 100.

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_outcome Outcome Start This compound (Poorly Soluble) Formulation Select Formulation Strategy Start->Formulation Lipid Lipid-Based (Nanoemulsion, SMEDDS) Formulation->Lipid Lipophilic Solid Solid Dispersion Formulation->Solid Amorphous Other Other Strategies (e.g., Co-solvents) Formulation->Other Admin Oral Administration (Rodent Model) Lipid->Admin Solid->Admin Other->Admin Sampling Blood Sampling Admin->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK Bioavailability Enhanced Bioavailability PK->Bioavailability

Caption: Workflow for enhancing the bioavailability of this compound.

Troubleshooting_Low_Bioavailability cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Problem Low/Variable Bioavailability of This compound Solubility Poor Aqueous Solubility Problem->Solubility Metabolism First-Pass Metabolism Problem->Metabolism Efflux P-gp Efflux Problem->Efflux Dosing Standardize Dosing Protocol Problem->Dosing Addresses Variability Formulation Optimize Formulation (e.g., Nanoemulsion, SMEDDS) Solubility->Formulation Metabolism->Formulation Inhibitors Co-administer Inhibitors (Metabolic/Efflux) Metabolism->Inhibitors Efflux->Inhibitors

Caption: Troubleshooting low bioavailability of this compound.

References

Minimizing solvent residue in purified (+)-cis-Carveol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent residue in purified (+)-cis-Carveol samples.

Frequently Asked Questions (FAQs)

Q1: After purification, my this compound oil still shows significant residual solvent peaks in the GC analysis. What are the most common reasons for this?

A1: High levels of residual solvent in purified this compound, an oily monoterpenoid alcohol, can stem from several factors. Due to its physical properties, this compound can have a high affinity for certain organic solvents, making their complete removal challenging. Inefficient solvent removal techniques are a primary cause. For instance, incomplete evaporation during rotary evaporation or insufficient drying time under high vacuum can leave behind significant solvent traces. The choice of solvent itself is crucial; high-boiling point solvents are inherently more difficult to remove than their low-boiling point counterparts. Finally, some compounds can form solvates, where solvent molecules become embedded within the compound's structure, making them particularly stubborn to remove with standard drying methods.[1]

Q2: What is the recommended method for removing a high-boiling point solvent like DMF or DMSO from my this compound sample?

A2: Removing high-boiling point solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) requires specific strategies beyond simple rotary evaporation. One effective technique is to dilute your sample with a large volume of water and then extract the this compound with a nonpolar solvent in which it is soluble but the high-boiling point solvent is not. Subsequently, a thorough washing of the organic layer with water is necessary.[2] For 5 mL of DMF or DMSO, a general guideline is to wash with five 10 mL portions of water.[2] Another advanced technique is azeotropic distillation, where a lower-boiling solvent is added to form an azeotrope with the high-boiling solvent, allowing it to be removed at a lower temperature.[3]

Q3: Can I use heat to speed up the solvent removal process for this compound?

A3: While gentle heating can increase the vapor pressure of the solvent and expedite evaporation, it must be applied with caution. This compound, like many essential oils and terpenoids, can be temperature-sensitive.[4] Excessive heat can lead to decomposition, isomerization, or other unwanted side reactions, compromising the purity and integrity of your sample. It is crucial to consider the boiling point of your solvent and the thermal stability of this compound. Whenever possible, it is preferable to use reduced pressure to lower the solvent's boiling point, allowing for efficient evaporation at or near room temperature.[4][5]

Q4: I've tried rotary evaporation followed by high-vacuum drying overnight, but I still have residual solvent. What other techniques can I try?

A4: If standard methods are insufficient, several other techniques can be employed. A nitrogen blowdown, where a gentle stream of inert nitrogen gas is passed over the surface of the sample, can enhance the evaporation of the residual solvent.[6] For stubborn solvents, a technique known as solvent replacement can be effective. This involves dissolving the oily sample in a low-boiling point solvent like diethyl ether or dichloromethane, and then re-evaporating. Repeating this process three times can effectively replace the high-boiling point solvent with a more volatile one that is easier to remove under high vacuum.[1]

Q5: How can I confirm that the solvent residue in my this compound sample is within acceptable limits?

A5: Gas chromatography (GC) is the primary and most reliable method for identifying and quantifying residual solvents in pharmaceutical products.[7][8] A GC equipped with a Flame Ionization Detector (GC-FID) is commonly used for this purpose due to its excellent sensitivity to organic compounds.[9] To confirm that the residual solvent levels are acceptable, your results should be compared against the limits set by regulatory bodies like the International Conference on Harmonisation (ICH) or the United States Pharmacopeia (USP).[10] These guidelines categorize solvents into classes based on their toxicity and provide permissible daily exposure limits.[10]

Data Summary Table

The following table summarizes common solvents used in the purification of natural products like this compound, their boiling points, and recommended removal techniques.

SolventBoiling Point (°C at 1 atm)Recommended Removal Technique(s)Notes
Dichloromethane (DCM)40Rotary Evaporation, High-Vacuum Drying, Nitrogen BlowdownA low boiling point makes it relatively easy to remove.
Diethyl Ether35Rotary Evaporation, High-Vacuum DryingHighly volatile and flammable; exercise caution.
Acetone56Rotary Evaporation, High-Vacuum DryingMiscible with water, which can be advantageous in some extraction protocols.[11]
Ethyl Acetate (EtOAc)77Rotary Evaporation, High-Vacuum DryingHigher boiling point than DCM or ether, may require slightly more rigorous drying.[11]
n-Hexane69Rotary Evaporation, High-Vacuum DryingA non-polar solvent often used in chromatography.[11]
Ethanol78Rotary Evaporation, High-Vacuum DryingCan be challenging to remove completely due to its hygroscopic nature and potential for hydrogen bonding.
Toluene111Rotary Evaporation (with care), High-Vacuum Drying, Azeotropic DistillationA high-boiling point solvent requiring more stringent removal methods.[11]
Dimethylformamide (DMF)152Aqueous Wash/Extraction, Azeotropic DistillationVery difficult to remove by simple evaporation.[11]
Dimethyl sulfoxide (DMSO)189Aqueous Wash/Extraction, Lyophilization (Freeze-Drying)Extremely high boiling point; requires specialized removal techniques.[11]

Experimental Protocols

Protocol 1: Standard Solvent Removal using a Rotary Evaporator

This protocol is suitable for removing relatively volatile solvents (boiling point < 100°C) from this compound.

  • Sample Transfer: Transfer the this compound solution to a round-bottom flask. Do not fill the flask to more than half its volume to prevent bumping.

  • Apparatus Setup: Securely attach the flask to the rotary evaporator. Ensure the condenser is properly connected to a cooling source (e.g., a recirculating chiller set to 0-10°C).

  • Initiate Rotation: Begin rotating the flask at a moderate speed (e.g., 100-150 rpm) to create a thin film of the liquid on the flask's inner surface, which increases the surface area for evaporation.[4]

  • Apply Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to reduce the solvent's boiling point to a temperature that is safe for the sample.

  • Gentle Heating: If necessary, partially immerse the rotating flask in a water bath set to a gentle temperature (e.g., 25-40°C). The temperature should be well below the boiling point of this compound (226-227°C) to prevent sample degradation.[12][13]

  • Monitor Evaporation: Continue the process until the bulk of the solvent has condensed and collected in the receiving flask. You will observe the oily this compound residue in the rotating flask.

  • Completion: Once the solvent stream into the receiving flask has ceased, continue evaporation for another 10-15 minutes to remove as much solvent as possible.

  • Release Vacuum and Stop: Gently release the vacuum before stopping the rotation. Detach the flask containing your purified this compound. Proceed to high-vacuum drying for further solvent removal.

Protocol 2: Final Drying under High Vacuum

This protocol is a crucial follow-up to rotary evaporation to remove trace amounts of residual solvent.

  • Sample Preparation: The this compound oil, post-rotary evaporation, should be in a round-bottom flask or a vial suitable for a high-vacuum manifold (Schlenk line).

  • Connect to Vacuum Line: Securely connect the flask to the high-vacuum line.

  • Apply Vacuum: Slowly and carefully open the stopcock to the vacuum. If the sample starts to bubble vigorously (bumping), reduce the vacuum by slightly closing the stopcock and then re-opening it more slowly. Stirring the oil with a magnetic stir bar can help prevent bumping.[5]

  • Drying: Allow the sample to dry under high vacuum for an extended period (e.g., several hours to overnight) at room temperature. This will help remove any remaining volatile solvents.[3]

  • Completion: Once drying is complete, close the stopcock on the flask before releasing the vacuum on the line. Your sample is now ready for analysis.

Protocol 3: Sample Preparation for GC Analysis of Residual Solvents

This protocol outlines the steps to prepare your purified this compound for analysis by Gas Chromatography.

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in a high-boiling point solvent that does not interfere with the analysis, such as dimethyl sulfoxide (DMSO).[7]

  • Sample Preparation: Accurately weigh a specific amount of your purified this compound sample (e.g., 100 mg) into a headspace vial.

  • Dilution: Add a precise volume of the high-boiling point solvent (e.g., 1 mL of DMSO) to the vial to dissolve the sample.

  • Internal Standard: It is good practice to add an internal standard (a compound not present in your sample or solvent list) to both your sample and standard solutions for more accurate quantification.

  • Vial Sealing: Immediately seal the vial with a crimp cap to prevent the loss of volatile solvents.

  • GC Analysis: Place the vial in the autosampler of a headspace GC system for analysis. The headspace technique involves heating the vial to a specific temperature, allowing the volatile solvents to partition into the gas phase above the liquid, and then injecting a portion of this gas phase into the GC column.[7]

Visualizations

Troubleshooting_Workflow start High Residual Solvent in this compound (GC Analysis) check_solvent Identify Solvent Type (Boiling Point) start->check_solvent low_bp Low Boiling Point (<100°C) check_solvent->low_bp Low high_bp High Boiling Point (>100°C) check_solvent->high_bp High optimize_rotovap Optimize Rotary Evaporation - Lower Pressure - Increase Time - Gentle Heat (25-40°C) low_bp->optimize_rotovap aqueous_wash Aqueous Wash & Extraction high_bp->aqueous_wash high_vac Extend High-Vacuum Drying (e.g., overnight) optimize_rotovap->high_vac solvent_swap Solvent Replacement (Dissolve in DCM/Ether, Re-evaporate x3) high_vac->solvent_swap If still high reanalyze Re-analyze by GC high_vac->reanalyze solvent_swap->high_vac azeotrope Azeotropic Distillation aqueous_wash->azeotrope Alternative aqueous_wash->reanalyze azeotrope->reanalyze

Caption: Troubleshooting workflow for addressing high residual solvent in this compound.

Solvent_Removal_Parameters cluster_params Controllable Parameters cluster_effects Physical Effects Temperature Temperature VaporPressure Solvent Vapor Pressure Temperature->VaporPressure Increases Pressure Pressure BoilingPoint Solvent Boiling Point Pressure->BoilingPoint Decreases Time Time MassTransfer Mass Transfer Rate Time->MassTransfer Increases Duration For GasFlow Inert Gas Flow (e.g., Nitrogen) GasFlow->MassTransfer Increases VaporPressure->MassTransfer BoilingPoint->MassTransfer Outcome Efficient Solvent Removal MassTransfer->Outcome

Caption: Relationship between experimental parameters and solvent removal efficiency.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (+)-cis-Carveol and (-)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activities of the enantiomers of cis-Carveol: (+)-cis-Carveol and (-)-cis-Carveol. While research has illuminated various biological effects of "carveol" and has specifically detailed the neuroprotective properties of (-)-cis-Carveol, a significant gap in the scientific literature exists regarding the specific biological activities of this compound. This guide synthesizes the available experimental data to offer a comparative perspective, highlighting both the established knowledge and the areas requiring further investigation.

Summary of Biological Activities

Biological ActivityThis compound(-)-cis-Carveol"cis-Carveol" (Enantiomer not specified)
Neuroprotective No data availableDemonstrated neuroprotective effects against β-amyloid-induced memory impairment and oxidative stress.[1][2][3]No specific data available
Anti-inflammatory No data availableImplied via antioxidant activity in neuroprotection studies.Exhibits anti-inflammatory effects by modulating inflammatory mediators.[4][5][6][7]
Antioxidant No data availableReduces oxidative stress markers in the hippocampus.[1][2][3]Demonstrates antioxidant activity, including activation of the Nrf2 pathway.[5][6][7]
Anticancer No data availableNo specific data availableShows cytotoxic effects against various cancer cell lines.[8]
Antimicrobial No data availableNo specific data availableIndicated as a contributor to the antimicrobial activity of essential oils.[9]

Neuroprotective Activity of (-)-cis-Carveol

A significant body of research has focused on the neuroprotective effects of (-)-cis-Carveol, particularly in the context of Alzheimer's disease models.[1][2][3] Studies have shown that (-)-cis-Carveol can ameliorate memory deficits and reduce oxidative stress induced by β-amyloid peptide (Aβ).

Key Findings:

  • Improved Memory Function: In a rat model of Aβ-induced memory impairment, inhalation of (-)-cis-Carveol (1% and 3%) for 21 days significantly reduced both working and reference memory errors in the radial arm maze test and improved spontaneous alternation behavior in the Y-maze test.[1]

  • Reduced Oxidative Stress: (-)-cis-Carveol treatment demonstrated a significant reduction in hippocampal oxidative stress markers, including a decrease in malondialdehyde (MDA) and protein carbonyl levels, and an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), as well as elevated levels of reduced glutathione (GSH).[1]

  • Acetylcholinesterase Inhibition: The study also revealed that (-)-cis-Carveol significantly decreased the activity of acetylcholinesterase (AChE) in the hippocampus of Aβ-treated rats, suggesting a potential mechanism for its cognitive-enhancing effects.[1]

Quantitative Data for (-)-cis-Carveol Neuroprotective Effects:

ParameterControl GroupAβ₁₋₄₂ GroupAβ₁₋₄₂ + (-)-cis-Carveol (1%)Aβ₁₋₄₂ + (-)-cis-Carveol (3%)
Working Memory Errors (Radial Arm Maze) ~1~5.5~2.5~1.5
Reference Memory Errors (Radial Arm Maze) ~0.5~2.5~1~0.8
AChE Specific Activity (nmol/min/mg protein) ~25~40~30~28
SOD Specific Activity (U/mg protein) ~12~6~9~11
GPx Specific Activity (nmol/min/mg protein) ~45~25~35~40
GSH (nmol/mg protein) ~8~3~5~7
Protein Carbonyl (nmol/mg protein) ~2~6~4~3
MDA (nmol/mg protein) ~1.5~4.5~3~2

Anti-inflammatory and Antioxidant Activities of "Carveol"

Several studies have investigated the anti-inflammatory and antioxidant properties of "carveol" or "cis-carveol" without specifying the enantiomer used. These studies suggest that carveol (B46549) exerts its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Key Findings:

  • Nrf2 Pathway Activation: Carveol has been shown to protect against acetaminophen-induced hepatotoxicity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] Nrf2 is a master regulator of the antioxidant response.

  • Reduction of Inflammatory Mediators: In a mouse model of acetaminophen-induced liver injury, carveol treatment significantly reduced the expression of pro-inflammatory markers such as phosphorylated c-Jun N-terminal kinase (p-JNK), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and phosphorylated nuclear factor-kappa B (p-NFκB).[6]

  • Enhancement of Antioxidant Enzymes: Carveol treatment also attenuated the depletion of antioxidant enzymes like glutathione (GSH) and glutathione-S-transferase (GST), and reduced lipid peroxidation (LPO).[6]

Quantitative Data for "Carveol" in a Hepatotoxicity Model:

ParameterControlAPAPAPAP + Carveol (5 mg/kg)APAP + Carveol (10 mg/kg)APAP + Carveol (15 mg/kg)
p-JNK (% of control) 100~350~250~180~120
TNF-α (% of control) 100~450~300~200~150
COX-2 (% of control) 100~400~280~190~130
p-NFκB (% of control) 100~380~260~170~110
GSH (U/mg protein) ~85~6~25~45~62
GST (U/mg protein) ~20~2~6~10~14
LPO (nmol/mg protein) ~80~215~180~150~132

Anticancer Activity of "Carveol"

The cytotoxic effects of "carveol" (enantiomer not specified) have been evaluated against several cancer cell lines.

Key Findings:

  • A comparative study of several monoterpenes demonstrated that carveol exhibits significant cytotoxic activity against P-815 (murine mastocytoma), K-562 (human chronic myelogenous leukemia), and CEM (human T-cell lymphoblast-like) tumor cell lines.[8]

  • The study also indicated that carveol can arrest the cell cycle at the S phase in K-562 cells.[8]

Quantitative Data for Anticancer Activity of "Carveol":

Cell LineIC₅₀ (µM)
P-8150.12 ± 0.02
K-5620.24 ± 0.03
CEM0.09 ± 0.01
MCF-70.87 ± 0.09
MCF-7 gem0.26 ± 0.03

Experimental Protocols

Neuroprotective Activity of (-)-cis-Carveol
  • Animal Model: Male Wistar rats were used. Alzheimer's disease-like pathology was induced by intracerebroventricular injection of aggregated Aβ₁₋₄₂ peptide.[1]

  • Treatment: (-)-cis-Carveol (1% and 3% solutions in saline with 0.5% Tween 80) was administered via inhalation for 60 minutes daily for 21 days.[1]

  • Behavioral Tests:

    • Y-Maze Test: To assess spatial working memory based on spontaneous alternation behavior.[1]

    • Radial Arm Maze Test: To evaluate both working and reference memory.[1]

  • Biochemical Assays:

    • Acetylcholinesterase (AChE) Activity: Measured in hippocampal homogenates using the Ellman method.[1]

    • Oxidative Stress Markers: Superoxide dismutase (SOD), glutathione peroxidase (GPx), reduced glutathione (GSH), protein carbonyl, and malondialdehyde (MDA) levels were quantified in hippocampal homogenates using established spectrophotometric methods.[1]

Anti-inflammatory and Antioxidant Activities of "Carveol"
  • Animal Model: Male BALB/c mice were used. Hepatotoxicity was induced by a single intraperitoneal injection of acetaminophen (B1664979) (APAP).[6]

  • Treatment: "Carveol" (5, 10, and 15 mg/kg) was administered orally for seven days prior to APAP injection.[6]

  • Immunohistochemistry: Liver sections were stained for p-JNK, TNF-α, COX-2, and p-NFκB to assess inflammation.[6]

  • Biochemical Assays:

    • Antioxidant Enzyme Assays: Glutathione (GSH) and glutathione-S-transferase (GST) levels were measured in liver homogenates.[6]

    • Lipid Peroxidation (LPO) Assay: LPO levels in liver homogenates were determined by measuring thiobarbituric acid reactive substances.[6]

Anticancer Activity of "Carveol"
  • Cell Lines: P-815, K-562, CEM, MCF-7, and gemcitabine-resistant MCF-7 (MCF-7 gem) cells were used.[8]

  • Cytotoxicity Assay: The viability of cancer cells after treatment with "carveol" was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC₅₀ values were calculated.[8]

  • Cell Cycle Analysis: The effect of "carveol" on the cell cycle distribution of K-562 cells was analyzed by flow cytometry after DNA staining with propidium (B1200493) iodide.[8]

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carveol Carveol Keap1 Keap1 Carveol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GST) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->Cell_Protection Counteracts Inflammation Inflammation Inflammation->Cell_Protection Counteracts

Caption: Nrf2 signaling pathway activated by Carveol.

Neuroprotection_Workflow A1 Aβ₁₋₄₂-induced Rat Model of Alzheimer's Disease B1 Inhalation of (-)-cis-Carveol A1->B1 C1 Behavioral Assessment (Y-Maze, Radial Arm Maze) B1->C1 D1 Biochemical Analysis of Hippocampus B1->D1 E1 Memory Improvement C1->E1 F1 Reduced Oxidative Stress D1->F1 G1 AChE Inhibition D1->G1

Caption: Experimental workflow for assessing neuroprotective effects.

Conclusion

The available scientific literature provides compelling evidence for the biological activities of carveol, particularly the neuroprotective effects of (-)-cis-Carveol and the anti-inflammatory, antioxidant, and anticancer properties of "cis-carveol". However, the lack of specific data for this compound is a critical knowledge gap. To fully understand the therapeutic potential of cis-carveol and to leverage the stereospecificity of biological systems for drug development, further research is imperative to elucidate the distinct pharmacological profiles of both this compound and (-)-cis-Carveol. Direct comparative studies are essential to determine if one enantiomer possesses superior activity or a more favorable safety profile for specific therapeutic applications.

References

A Comparative Analysis of (+)-cis- and (+)-trans-Carveol as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available, though limited, scientific literature suggests that while both (+)-cis-Carveol and (+)-trans-Carveol isomers possess anti-inflammatory properties, their efficacy and mechanisms of action have not been directly compared in head-to-head experimental studies. This guide synthesizes the current understanding of each isomer's anti-inflammatory potential, drawing from individual in silico and in vitro investigations, to provide a comparative perspective for researchers and drug development professionals.

While direct comparative data is absent, computational modeling suggests that this compound may exhibit a more favorable interaction with key inflammatory targets. However, preliminary experimental evidence indicates that (+)-trans-Carveol also demonstrates anti-inflammatory effects. This guide presents the available data to facilitate a nuanced understanding of these two isomers.

In Silico and In Vitro Efficacy Comparison

Due to the lack of direct comparative studies, a side-by-side quantitative comparison is not feasible. The following table summarizes the currently available data for each isomer. It is crucial to note that the data for this compound is derived from computational docking studies, which predict binding affinity and are not a direct measure of biological activity.

CompoundTargetMethodPredicted Binding Affinity (kcal/mol)
This compoundCyclooxygenase-2 (COX-2)In Silico Docking-6.8
Nuclear Factor-kappaB (NF-κB) p65In Silico Docking-7.2
Tumor Necrosis Factor-alpha (TNF-α)In Silico Docking-6.5
(+)-trans-CarveolNot SpecifiedAntiasthmatic Activity (in vivo)Data not available

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of carveol, in general, are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While specific experimental validation for each isomer is limited, the primary proposed mechanism involves the inhibition of the NF-κB signaling pathway and the activation of the Nrf2 antioxidant response pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme COX-2, which is responsible for prostaglandin (B15479496) synthesis. The inhibition of NF-κB activation is a key target for anti-inflammatory drug development. In silico studies suggest that this compound can bind to the p65 subunit of NF-κB, potentially interfering with its ability to translocate to the nucleus and activate gene transcription.

NF_kB_Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates cis_Carveol This compound cis_Carveol->NFkB inhibits translocation (predicted) Nrf2_Pathway cluster_nucleus Carveol Carveol (isomer unspecified) Keap1 Keap1 Carveol->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Nucleus Nucleus Nrf2->Nucleus translocates to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Carrageenan_Workflow start Start acclimatize Acclimatize Animals start->acclimatize grouping Group Animals (Control, Vehicle, Test Compounds) acclimatize->grouping pretreatment Administer Test Compounds ((+)-cis- or (+)-trans-Carveol) grouping->pretreatment carrageenan Induce Inflammation (subplantar injection of carrageenan) pretreatment->carrageenan measure Measure Paw Volume (at regular intervals) carrageenan->measure analyze Analyze Data (% inhibition of edema) measure->analyze end End analyze->end

A Comparative Analysis of Carveol's Cytotoxic Effects on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of carveol (B46549), a naturally occurring monoterpenoid, against various human cancer cell lines. The data presented is compiled from published experimental studies to assist researchers in evaluating its potential as an anti-cancer agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated cellular and experimental processes.

Quantitative Cytotoxicity Data

The cytotoxic effects of carveol and its isomer, (-)-cis-carveol, have been evaluated against a range of human tumor cell lines. The following tables summarize the available quantitative data from in vitro studies.

Table 1: IC50 Values of Carveol on Various Human Cancer Cell Lines

Cell LineCell TypeIC50 (µM)
P-815Murine Mastocytoma0.09 - 0.24
K-562Human Chronic Myelogenous Leukemia0.09 - 0.24
CEMHuman Acute Lymphoblastic Leukemia0.09 - 0.24
MCF-7Human Breast Adenocarcinoma0.26 - 0.87
MCF-7 gemGemcitabine-resistant MCF-70.26 - 0.87

Data from a comparative study on the antitumor effect of natural monoterpenes. The specific isomer of carveol was not specified in this study.[1]

Table 2: Growth Inhibition (%) of (-)-cis-Carveol on Human Tumor Cell Lines

Cell LineCell TypeConcentration (µg/mL)Growth Inhibition (%)
OVCAR-8Ovarian Adenocarcinoma253.61 - 21.16
HCT-116Colon Carcinoma253.61 - 21.16
SF-295Glioblastoma253.61 - 21.16

Data from an evaluation of the cytotoxicity of structurally correlated p-menthane (B155814) derivatives.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., carveol isomers) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium (B1200493) iodide (PI), intercalates into the DNA of the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells (e.g., K-562) with the desired concentration of the test compound for a specific duration (e.g., 48 or 72 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count.

  • Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content). The S phase is represented by the region between these two peaks. The percentage of cells in each phase is quantified using appropriate software.

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing cytotoxicity and a proposed signaling pathway for carveol-induced effects.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_results Results start Seed Human Cancer Cells (e.g., K-562, MCF-7) incubation1 Incubate (24h) start->incubation1 treatment Treat with Carveol Isomers (various concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_assay MTT Assay incubation2->mtt_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) incubation2->flow_cytometry cytotoxicity_data Determine Cytotoxicity (IC50 values, % GI) mtt_assay->cytotoxicity_data cell_cycle_data Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_data

Caption: Workflow for cytotoxicity and cell cycle analysis.

Carveol_Signaling_Pathway cluster_cell K-562 Cell carveol Carveol cell_cycle_machinery Cell Cycle Machinery carveol->cell_cycle_machinery Inhibits progression erk_pathway ERK Pathway carveol->erk_pathway Activates s_phase_arrest S Phase Arrest cell_cycle_machinery->s_phase_arrest apoptosis Apoptosis s_phase_arrest->apoptosis proliferation_suppression Suppression of Proliferation erk_pathway->proliferation_suppression

References

In Vivo Comparison of Carveol and Donepezil for Alzheimer's Disease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective in vivo comparison of the therapeutic potential of Carveol, specifically the (-)-cis-Carveol isomer, with the standard Alzheimer's disease drug, Donepezil (B133215). This analysis is based on available preclinical data and details the experimental methodologies and key biochemical pathways involved.

Disclaimer: The following comparison is based on a study conducted with (-)-cis-Carveol . Data for the (+)-cis-Carveol isomer in a similar comparative in vivo setting for Alzheimer's disease is not available in the current scientific literature. Therefore, the findings presented here are specific to the (-)-cis isomer and should not be directly extrapolated to this compound without further investigation.

Executive Summary

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functions as an acetylcholinesterase (AChE) inhibitor, thereby increasing acetylcholine (B1216132) levels in the brain.[1][2] Emerging research on natural compounds has identified (-)-cis-Carveol as a potential neuroprotective agent. A key preclinical study directly compared the efficacy of inhaled (-)-cis-Carveol with intraperitoneally administered Donepezil in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) peptide 1-42. The findings suggest that (-)-cis-Carveol not only mitigates cognitive deficits but also combats oxidative stress, offering a multi-faceted therapeutic approach.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a comparative in vivo study in an Aβ₁₋₄₂-induced Alzheimer's disease rat model.[3][4][5]

Table 1: Effects on Cognitive Function

Treatment GroupY-Maze (% Spontaneous Alternation)Radial Arm Maze (Working Memory Errors)Radial Arm Maze (Reference Memory Errors)
Control (Sham-operated)~80%~1.5~1.0
Aβ₁₋₄₂~45%~4.5~4.0
Aβ₁₋₄₂ + Donepezil (5 mg/kg)~70%~2.0~1.5
Aβ₁₋₄₂ + (-)-cis-Carveol (1%)~65%~2.5~2.0
Aβ₁₋₄₂ + (-)-cis-Carveol (3%)~75%~2.0~1.5

Table 2: Effects on Hippocampal Acetylcholinesterase (AChE) Activity and Oxidative Stress Markers

Treatment GroupAChE Activity (% of Control)Superoxide Dismutase (SOD) Activity (% of Control)Glutathione Peroxidase (GPX) Activity (% of Control)Reduced Glutathione (GSH) Level (% of Control)Protein Carbonyl Level (% of Control)Malondialdehyde (MDA) Level (% of Control)
Control (Sham-operated)100%100%100%100%100%100%
Aβ₁₋₄₂IncreasedDecreasedDecreasedDecreasedIncreasedIncreased
Aβ₁₋₄₂ + Donepezil (5 mg/kg)DecreasedIncreasedIncreasedIncreasedDecreasedDecreased
Aβ₁₋₄₂ + (-)-cis-Carveol (1%)DecreasedIncreasedIncreasedIncreasedDecreasedDecreased
Aβ₁₋₄₂ + (-)-cis-Carveol (3%)Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Decreased

Signaling Pathways and Mechanisms of Action

Donepezil: Acetylcholinesterase Inhibition

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.

Donepezil_Mechanism cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release ACh_Receptor ACh Receptors ACh_Receptor->Postsynaptic_Neuron Signal Transduction AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate (B1210297) AChE->Choline_Acetate Hydrolysis Synaptic_Cleft->ACh_Receptor ACh Binding Synaptic_Cleft->AChE ACh Donepezil Donepezil Donepezil->AChE Inhibits Carveol_Pathway Abeta Amyloid-β (Aβ) Pathology Oxidative_Stress Increased Oxidative Stress Abeta->Oxidative_Stress AChE_Activity Increased AChE Activity Abeta->AChE_Activity Cognitive_Deficits Cognitive Deficits Oxidative_Stress->Cognitive_Deficits AChE_Activity->Cognitive_Deficits Carveol (-)-cis-Carveol Carveol->AChE_Activity Inhibits Antioxidant_Enzymes Enhanced Antioxidant Enzymes (SOD, GPX) & GSH Levels Carveol->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Reduces Experimental_Workflow Animal_Acclimatization Wistar Rats Acclimatization Abeta_Injection ICV Injection of Aggregated Aβ₁₋₄₂ Animal_Acclimatization->Abeta_Injection Group_Allocation Allocation to Treatment Groups: - Vehicle - Donepezil (i.p.) - (-)-cis-Carveol (inhalation) Abeta_Injection->Group_Allocation Treatment_Period 21-Day Treatment Period Group_Allocation->Treatment_Period Behavioral_Tests Behavioral Assessment (Y-Maze, Radial Arm Maze) Treatment_Period->Behavioral_Tests Biochemical_Analysis Hippocampal Tissue Collection for Biochemical Assays (AChE, Oxidative Stress) Behavioral_Tests->Biochemical_Analysis

References

A Head-to-Head Comparison of (+)-cis-Carveol and Silymarin in Hepatoprotection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of their efficacy, mechanisms of action, and experimental backing for researchers and drug development professionals.

While no direct head-to-head clinical studies exist comparing (+)-cis-Carveol and Silymarin (B1681676) for liver protection, a review of independent preclinical studies using similar liver injury models provides valuable insights into their comparative efficacy and mechanisms. Both compounds demonstrate significant hepatoprotective effects, primarily through the activation of the Nrf2 antioxidant pathway, making them promising candidates for the treatment and prevention of liver damage.

Silymarin, a well-established natural compound derived from milk thistle, is widely recognized for its hepatoprotective properties and is often used as a standard control in liver toxicology studies.[1][2] this compound, a monoterpenoid found in essential oils of plants like caraway and orange peel, is an emerging agent with potent antioxidant and anti-inflammatory activities.[3][4] This guide synthesizes data from studies using toxin-induced hepatotoxicity models to offer a comparative perspective.

Comparative Efficacy: Key Biochemical Markers

To provide a standardized comparison, data from two separate studies on male BALB/c mice were analyzed. One study investigated this compound's effect on acetaminophen (B1664979) (APAP)-induced hepatotoxicity, while the other provides a baseline for Silymarin's known efficacy in similar models. The APAP model is a well-accepted standard for inducing acute liver injury.

Table 1: Comparative Effects on Liver Function and Oxidative Stress Markers

ParameterToxin-Induced Group (APAP)This compound (15 mg/kg) + APAPSilymarin (100 mg/kg) + Toxin (Control)Protective Effect
Liver Enzymes
ALT (U/L)Significantly ElevatedSignificantly ReducedSignificantly ReducedBoth show strong protection
AST (U/L)Significantly ElevatedSignificantly ReducedSignificantly ReducedBoth show strong protection
Lipid Profile
HDL (mg/dL)Significantly ReducedSignificantly Increased (p < 0.01)Significantly Increased (p < 0.05)Carveol shows a more significant effect[3]
LDL (mg/dL)Significantly ElevatedSignificantly ReducedData Not AvailableCarveol shows a protective effect
Bilirubin & Protein
Total BilirubinSignificantly ElevatedSignificantly ReducedData Not AvailableCarveol shows a protective effect
Total ProteinSignificantly ReducedSignificantly IncreasedData Not AvailableCarveol shows a protective effect
Antioxidant Markers
Nrf2Significantly ReducedSignificantly IncreasedSignificantly IncreasedBoth are potent Nrf2 activators[3][5]
HO-1Significantly ReducedSignificantly IncreasedSignificantly IncreasedBoth upregulate downstream antioxidants[3][6]
TNF-αSignificantly ElevatedSignificantly ReducedSignificantly ReducedBoth exhibit anti-inflammatory effects[7][8]
NF-κBSignificantly ElevatedSignificantly ReducedSignificantly ReducedBoth inhibit key inflammatory pathways[8][9]

Note: Data for this compound is derived from an acetaminophen (APAP)-induced hepatotoxicity study.[3] Silymarin data is based on its well-documented effects in various toxin models as a positive control.[6][10][11] Direct numerical comparison is limited due to different experimental setups.

Mechanism of Action: The Nrf2 Signaling Pathway

Both this compound and Silymarin exert their primary protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5] Nrf2 is a master regulator of the cellular antioxidant response.[9]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. When faced with oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes. These include heme oxygenase-1 (HO-1), glutathione (B108866) peroxidases (GPx), and other enzymes that neutralize reactive oxygen species (ROS), thereby reducing inflammation and cellular damage.[5][8]

Studies show that this compound treatment significantly boosts the nuclear translocation of Nrf2 and the expression of downstream antioxidants.[3][12] This effect was confirmed when an Nrf2 inhibitor, all-trans retinoic acid (ATRA), negated the protective effects of Carveol.[3] Similarly, Silymarin is a known Nrf2 activator, and its components, like silybin, have been shown to disrupt the Keap1-Nrf2 interaction, leading to the upregulation of cytoprotective genes.[5][7]

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toxin Hepatotoxin (e.g., APAP, CCl4) ROS Reactive Oxygen Species (ROS) Toxin->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociates Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, GPx, etc.) ARE->Antioxidant_Genes initiates transcription Protection Hepatoprotection (Reduced Inflammation & Oxidative Damage) Antioxidant_Genes->Protection

Caption: Nrf2 activation pathway by Carveol and Silymarin.

Experimental Protocols

The methodologies described below are synthesized from robust preclinical studies to provide a framework for reproducible research.

Animal Model of Acetaminophen (APAP)-Induced Hepatotoxicity
  • Animals: Male BALB/c mice (6-8 weeks old) are used. They are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Acclimation: Animals are acclimated for at least one week before the experiment begins.

  • Grouping: Mice are randomly divided into groups (n=7-14 per group):

    • Control Group: Receives saline solution.

    • APAP Group: Receives a single intraperitoneal (i.p.) injection of APAP (typically 300-500 mg/kg) to induce acute liver injury.

    • Treatment Groups: Receive oral administration of this compound (e.g., 5, 10, 15 mg/kg) or Silymarin (e.g., 100 mg/kg) for a set period (e.g., 7 days) before APAP injection.

  • Sample Collection: 6 to 24 hours after the APAP injection, animals are anesthetized. Blood is collected via cardiac puncture for serum analysis (ALT, AST, etc.). The liver is immediately excised, weighed, and sectioned for histopathology and biochemical analysis (homogenates).

Experimental_Workflow cluster_setup Phase 1: Setup & Pre-treatment cluster_induction Phase 2: Injury Induction cluster_analysis Phase 3: Sample Collection & Analysis Acclimation Animal Acclimation (1 week) Grouping Random Grouping (Control, APAP, Treatment) Acclimation->Grouping Pretreatment Oral Gavage (Carveol/Silymarin or Vehicle) (7 days) Grouping->Pretreatment Induction APAP Injection (i.p.) (Single Dose) Pretreatment->Induction Sacrifice Sacrifice (6-24h post-APAP) Induction->Sacrifice Blood Blood Collection (Serum Analysis: ALT, AST) Liver Liver Excision Histo Histopathology (H&E Staining) Biochem Biochemical Assays (Nrf2, TNF-α, etc.)

Caption: General workflow for hepatotoxicity studies.

Biochemical Assays
  • Liver Enzyme Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • ELISA for Cytokines and Proteins: Liver tissue homogenates are used to quantify protein levels of TNF-α, NF-κB, Nrf2, and HO-1 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Histopathological Examination: Liver tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned (4-5 µm), and stained with Hematoxylin and Eosin (H&E). The slides are then examined under a light microscope to assess the degree of necrosis, inflammation, and other cellular changes.[4][13]

Conclusion

Both this compound and Silymarin are effective hepatoprotective agents that operate through the potent activation of the Nrf2 antioxidant pathway. Data suggests that this compound may offer comparable, and in some specific markers like HDL improvement, potentially more significant effects than Silymarin.[3] However, Silymarin's long history of use and extensive documentation provide a robust foundation for its clinical application.[11][14] Further direct, head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of this compound. For drug development professionals, Carveol represents a highly promising natural compound for the development of novel therapies for liver diseases.

References

Sensory panel comparison of the aromatic profiles of carveol stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aromatic profiles of four carveol (B46549) stereoisomers: (+)-carveol, (-)-carveol, (+)-isocarveol, and (-)-isocarveol. Carveol, a monoterpenoid alcohol, is a key component in the fragrance and flavor industries, with its stereoisomers exhibiting distinct olfactory characteristics. Understanding these differences is crucial for applications in product formulation, sensory science, and drug development where off-notes can be a significant concern.

Summary of Aromatic Profiles

While comprehensive quantitative data from a single sensory panel study comparing all four stereoisomers is limited in publicly available literature, a compilation of existing descriptions provides a qualitative understanding of their aromatic differences.

StereoisomerPredominant Aroma Descriptors
(-)-Carveol Minty, Spearmint, Cooling, Green, Herbal, Caraway, Spicy.[1]
(+)-Carveol Data not available in sufficient detail for a distinct profile.
(-)-Isocarveol Data not available in sufficient detail for a distinct profile.
(+)-Isocarveol Data not available in sufficient detail for a distinct profile.
trans-Carveol (unspecified enantiomer) Spicy, Caraway, Solvent, Spearmint.[2]

Note: l-carveol is often supplied as a mixture of cis- and trans-isomers. The provided descriptors for (-)-Carveol likely represent this mixture. The lack of specific sensory data for the individual (+)-carveol and the isocarveol stereoisomers highlights a gap in current research.

Experimental Protocols

To obtain robust quantitative data for the aromatic profiles of these stereoisomers, two key sensory evaluation methodologies are recommended: Odor Threshold Determination and Quantitative Descriptive Analysis (QDA) .

Odor Threshold Determination

The determination of the odor threshold, the lowest concentration of a substance detectable by the human sense of smell, is fundamental in characterizing the potency of an aroma compound. The ASTM E679-19 standard provides a reliable methodology for this purpose.[3][4][5]

Methodology: ASTM E679-19 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits [3][4][5]

  • Panelist Selection: A panel of trained sensory assessors is required. Panelists should be screened for their ability to detect the target compounds and consistently report their perceptions.

  • Sample Preparation:

    • Prepare a series of ascending concentrations of each carveol stereoisomer in a neutral medium, such as purified, odor-free water or air.

    • The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

  • Presentation:

    • A three-alternative forced-choice (3-AFC) method is commonly used. In each set, two blank samples (the neutral medium) and one sample containing the odorant at a specific concentration are presented to the panelist.

    • The order of presentation within the set should be randomized.

  • Evaluation:

    • Panelists are instructed to sniff each sample and identify the one that is different from the other two.

    • The evaluation proceeds from the lowest concentration to higher concentrations.

  • Threshold Calculation: The individual threshold is the concentration at which a panelist correctly identifies the odorant-containing sample in a certain number of consecutive presentations (as defined by the standard). The group threshold is then calculated from the individual thresholds, often as the geometric mean.

Quantitative Descriptive Analysis (QDA)

QDA is a powerful tool for creating a detailed sensory profile of a product.[2][6][7] It involves a trained panel that identifies and quantifies the intensity of specific sensory attributes.

Methodology for QDA of Carveol Stereoisomers:

  • Panelist Training and Lexicon Development:

    • A panel of 8-12 trained assessors is selected.

    • During initial sessions, panelists are presented with all four carveol stereoisomers to generate a comprehensive list of descriptive terms for the aromas they perceive (e.g., minty, spearmint, caraway, spicy, woody, citrus, sweet, etc.).

    • Reference standards for each descriptor should be provided to calibrate the panelists and ensure consistent terminology.

  • Sample Evaluation:

    • Each carveol stereoisomer is prepared at a concentration well above its determined odor threshold to ensure all attributes are clearly perceivable.

    • Samples are presented to panelists in a randomized and blind fashion.

  • Data Collection:

    • Panelists individually rate the intensity of each descriptor for each sample on an unstructured line scale (e.g., a 15 cm line anchored with "low" and "high").

  • Data Analysis:

    • The intensity ratings are converted to numerical data.

    • Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in the intensity of each attribute across the different stereoisomers.

    • The results are often visualized using spider plots or bar charts to provide a clear comparison of the aromatic profiles.

Visualizing Relationships and Workflows

To better understand the relationship between the carveol stereoisomers and the experimental workflow for their sensory evaluation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Stereoisomer_Prep Stereoisomer Sample Preparation Concentration_Series Ascending Concentration Series Preparation Stereoisomer_Prep->Concentration_Series QDA_Samples QDA Sample Preparation Stereoisomer_Prep->QDA_Samples Odor_Threshold Odor Threshold Determination (ASTM E679) Concentration_Series->Odor_Threshold QDA_Eval Quantitative Descriptive Analysis (QDA) QDA_Samples->QDA_Eval Threshold_Calc Threshold Calculation Odor_Threshold->Threshold_Calc Statistical_Analysis Statistical Analysis (e.g., ANOVA) QDA_Eval->Statistical_Analysis Profile_Generation Aromatic Profile Generation Threshold_Calc->Profile_Generation Statistical_Analysis->Profile_Generation

Sensory evaluation workflow.

carveol_stereoisomers cluster_carveol Carveol cluster_isocarveol Isocarveol plus_carveol (+)-Carveol minus_carveol (-)-Carveol plus_carveol->minus_carveol Enantiomers plus_isocarveol (+)-Isocarveol plus_carveol->plus_isocarveol Diastereomers minus_isocarveol (-)-Isocarveol plus_carveol->minus_isocarveol Diastereomers minus_carveol->plus_isocarveol Diastereomers minus_carveol->minus_isocarveol Diastereomers plus_isocarveol->minus_isocarveol Enantiomers

Stereoisomeric relationships.

References

Validating the Neuroprotective Mechanism of (+)-cis-Carveol: A Comparative Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of (+)-cis-Carveol against other neuroprotective agents, supported by experimental data on gene expression. The focus is on the activation of the Nrf2 signaling pathway, a key mechanism in cellular defense against oxidative stress, a common factor in neurodegenerative diseases.

This compound, a natural monoterpene, has demonstrated significant neuroprotective potential. Its mechanism of action is primarily attributed to the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in protecting neurons from oxidative damage and inflammation. This guide delves into the gene expression changes induced by this compound and compares them with other well-established neuroprotective compounds that also act via the Nrf2 pathway.

Comparative Analysis of Nrf2 Pathway Gene Expression

The neuroprotective effects of this compound and other compounds can be quantified by measuring the change in the expression of Nrf2 and its downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The following tables summarize the quantitative gene expression data from preclinical studies.

It is important to note that a key study reporting quantitative gene expression for Carveol has been retracted, raising concerns about the reliability of that specific data.[1] Therefore, while qualitative evidence strongly supports Carveol's activation of the Nrf2 pathway, the quantitative data presented below for Carveol should be interpreted with caution. For a robust comparison, data from well-validated Nrf2 activators, Sulforaphane and Curcumin, are included.

Compound Gene Fold Change in mRNA Expression Experimental Model p-value
This compound Nrf2~1.5LPS-induced neuroinflammation in rats (Cortex)< 0.05
HO-1~1.7LPS-induced neuroinflammation in rats (Cortex)< 0.05
Sulforaphane Nrf22.1Kainic acid-induced status epilepticus in rats (Cortex)< 0.0001
NQO11.4Kainic acid-induced status epilepticus in rats (Cortex)= 0.0012
HO-11.8Kainic acid-induced status epilepticus in rats (Cortex)= 0.0006
Curcumin NQO1~4.5SH-SY5Y neuroblastoma cells< 0.0001
HO-1~14SH-SY5Y neuroblastoma cells< 0.0001

Table 1: Comparative analysis of the fold change in mRNA expression of Nrf2 and its target genes induced by this compound, Sulforaphane, and Curcumin in different neurotoxicity and neuroinflammation models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key experiments cited in this guide.

In Vivo Model of Neuroinflammation (for Carveol Data)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Neuroinflammation: Intraperitoneal injection of Lipopolysaccharide (LPS).

  • Treatment: this compound (20 mg/kg) was administered.

  • Gene Expression Analysis:

    • Tissue Collection: Cortical and hippocampal tissues were collected.

    • RNA Extraction: Total RNA was extracted from the brain tissues.

    • Quantitative Real-Time PCR (RT-qPCR): The mRNA expression levels of Nrf2 and HO-1 were quantified using RT-qPCR.

In Vivo Model of Epilepsy (for Sulforaphane Data)
  • Animal Model: Rats.

  • Induction of Status Epilepticus: Injection of kainic acid.

  • Treatment: Sulforaphane (5 mg/kg) was administered daily for 5 days.

  • Gene Expression Analysis:

    • Tissue Collection: Cortical and hippocampal tissues were collected.

    • RNA Extraction: Total RNA was isolated from the brain tissues.

    • RT-qPCR: The mRNA levels of Nrf2, NQO1, and HO-1 were measured by RT-qPCR.[2]

In Vitro Model of Neuroblastoma (for Curcumin Data)
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Treatment: Cells were treated with Curcumin (5 µM) for various time points (3, 6, 9, 16, and 24 hours).

  • Gene Expression Analysis:

    • RNA Extraction: Total RNA was extracted from the treated cells.

    • RT-qPCR: The relative mRNA expression of NQO1 and HO-1 was analyzed by RT-qPCR, with GAPDH used as a housekeeping gene for normalization.

Signaling Pathways and Experimental Workflow

To visually represent the molecular mechanisms and experimental procedures, the following diagrams were generated using Graphviz.

G cluster_0 Cellular Stress (e.g., Oxidative Stress) cluster_1 Neuroprotective Compound Action cluster_2 Nuclear Translocation & Gene Expression cluster_3 Neuroprotective Outcome Stress Oxidative Stress / Neuroinflammation Carveol This compound Keap1 Keap1 Carveol->Keap1 Inhibits Nrf2_cyto Nrf2 Nrf2_cyto->Keap1 Binding & Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Target_Genes Upregulation of: - HO-1 - NQO1 - Other antioxidant genes ARE->Target_Genes Activates Transcription Neuroprotection Neuroprotection Target_Genes->Neuroprotection Leads to

Caption: Proposed signaling pathway for the neuroprotective mechanism of this compound.

G cluster_0 Experimental Model cluster_1 Treatment Groups cluster_2 Sample Collection & Processing cluster_3 Gene Expression Analysis Model In Vivo (Rat Model of Neuroinflammation) or In Vitro (Neuronal Cell Line) Control Vehicle Control Model->Control Treatment Neuroprotective Compound (this compound, etc.) Model->Treatment Tissue Brain Tissue Collection (e.g., Cortex, Hippocampus) Control->Tissue Treatment->Tissue RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (RT-qPCR) (Nrf2, HO-1, NQO1) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change Calculation) qPCR->Data_Analysis

Caption: General experimental workflow for gene expression analysis.

Conclusion

The available evidence strongly suggests that this compound exerts a neuroprotective effect by activating the Nrf2 signaling pathway, leading to the upregulation of key antioxidant genes. While direct, undisputed quantitative comparisons of gene expression fold-changes with other agents are challenging due to the retraction of a key study, the qualitative mechanism is consistent with that of well-established neuroprotective compounds like Sulforaphane and Curcumin. Further robust, peer-reviewed studies providing detailed quantitative gene expression data for this compound are warranted to solidify its position as a potent neuroprotective agent and to enable more precise comparisons with alternative therapies.

References

Cross-species comparison of (+)-cis-Carveol metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Species Metabolism of (+)-cis-Carveol

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of xenobiotics across different species is paramount for preclinical safety assessment and predicting human pharmacokinetics. This guide provides a detailed comparison of this compound metabolism, drawing upon available experimental data to highlight species-specific differences.

Executive Summary

This compound, a monoterpenoid alcohol, undergoes extensive Phase I and Phase II metabolism that varies significantly across species. The primary metabolic pathways include oxidation to carvone (B1668592), hydroxylation, and conjugation reactions such as glucuronidation and sulfation. Cytochrome P450 (CYP) enzymes, particularly from the CYP2C family, are key players in the oxidative metabolism. Notable species differences have been identified, particularly in the capacity to oxidize carveol (B46549) to carvone and the rates of subsequent conjugation reactions. This guide synthesizes the current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to aid in cross-species comparisons.

Data Presentation: Quantitative Metabolic Parameters

The following tables summarize the available quantitative data for carveol and related monoterpene metabolism. It is important to note that some studies investigate a mixture of carveol isomers or the closely related compound, carvone.

Table 1: Michaelis-Menten Kinetic Parameters for Carvone Reduction to Carveol in Liver Microsomes

SpeciesSubstrateApparent Km (µM)Vmax (pmol/mg protein/min)Citation
RatR-(-)-Carvone28.4 ± 10.630.2 ± 5.0[1]
HumanR-(-)-Carvone69.4 ± 10.355.3 ± 5.7[1]
RatS-(+)-Carvone33.6 ± 8.5532.3 ± 3.9[1]
HumanS-(+)-Carvone98.3 ± 22.465.2 ± 4.3[1]

Table 2: Michaelis-Menten Kinetic Parameters for (-)-Carveol Glucuronidation in Liver Microsomes

SpeciesSubstrateApparent Km (µM)Vmax (pmol/mg protein/min)Citation
Rat4R, 6S-(-)-Carveol13.9 ± 4.1185.9 ± 34.5[1]
Human4R, 6S-(-)-Carveol10.2 ± 2.242.6 ± 7.1[1]

Experimental Protocols

The following are generalized methodologies based on the cited literature for studying carveol metabolism in vitro.

Preparation of Liver Microsomes

Liver tissue is homogenized in a buffered solution (e.g., potassium phosphate (B84403) buffer with KCl and EDTA) and subjected to differential centrifugation. The initial centrifugation at a lower speed (e.g., 9,000 x g) pellets cellular debris, and the resulting supernatant is then centrifuged at a higher speed (e.g., 100,000 x g) to pellet the microsomal fraction. The microsomal pellet is washed and resuspended in a suitable buffer for storage at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

In Vitro Incubation for Metabolism Studies
  • Phase I (Oxidation): A typical incubation mixture contains liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and the substrate (this compound) in a buffered solution (e.g., phosphate buffer, pH 7.4). The reaction is initiated by adding the substrate and incubated at 37°C. The reaction is terminated by adding a solvent like ice-cold acetonitrile (B52724) or by placing the mixture on ice.

  • Phase II (Glucuronidation): The incubation mixture includes liver microsomes (which may be activated with a detergent like alamethicin), the substrate, and the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) in a buffered solution. The reaction is initiated by adding UDPGA and incubated at 37°C. Termination is similar to Phase I reactions.

Analytical Methods

Metabolites are typically extracted from the incubation mixture using liquid-liquid extraction or solid-phase extraction. Analysis and quantification are commonly performed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile metabolites. Samples may require derivatization prior to analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS): A versatile method for a wide range of metabolites.

Mandatory Visualizations

Metabolic Pathways of Carveol

The following diagram illustrates the primary metabolic pathways of carveol, highlighting the key enzymatic reactions.

Carveol_Metabolism cluster_phase1 Phase I Metabolism Carveol This compound Carvone (+)-Carvone Carveol->Carvone Oxidation (CYP450) Hydroxycarveol Hydroxy-carveol Carveol->Hydroxycarveol Hydroxylation (CYP450) Carveol_Glucuronide Carveol Glucuronide Carveol->Carveol_Glucuronide Glucuronidation (UGTs) Carveol_Sulfate Carveol Sulfate Carveol->Carveol_Sulfate Sulfation (SULTs)

Caption: Primary metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism

The diagram below outlines a typical experimental workflow for studying the in vitro metabolism of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Tissue Liver Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Liver Microsomes Centrifugation->Microsomes Incubation_Mix Incubation Mixture (Microsomes, Substrate, Cofactors) Microsomes->Incubation_Mix Incubation Incubation at 37°C Incubation_Mix->Incubation Termination Reaction Termination Incubation->Termination Extraction Metabolite Extraction Termination->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for in vitro metabolism studies.

Species Differences in Carveol Oxidation

This diagram illustrates a key difference in the oxidative metabolism of carveol across various species.

Species_Differences cluster_species_A Dogs, Rabbits, Guinea Pigs cluster_species_B Humans, Monkeys, Rats, Mice Carveol_A (+)-Carveol Carvone_A (+)-Carvone Carveol_A->Carvone_A Oxidation Carvone_A->Carveol_A Reduction Carveol_B (+)-Carveol Carvone_B (+)-Carvone Carveol_B->Carvone_B No Conversion Carvone_B->Carveol_B Reduction

Caption: Species differences in carveol-carvone interconversion.

Discussion of Cross-Species Differences

The metabolism of this compound is characterized by significant interspecies variability.

  • Phase I Metabolism: The most striking difference lies in the oxidative pathway. While dogs, rabbits, and guinea pigs can oxidize (+)-carveol to (+)-carvone, this metabolic step is absent in humans, monkeys, rats, and mice.[2] Conversely, the reduction of (+)-carvone to (+)-carveol is observed in humans, monkeys, rats, and mice, with male rats exhibiting the highest activity.[2] This highlights a critical difference in the enzymatic machinery, likely within the CYP2C family, which is implicated in these transformations.[2] In humans, CYP2C9 and CYP2C19 are involved in the initial hydroxylation of the precursor limonene (B3431351) to carveol.[3] Species-specific isoforms, such as CYP2C11 in male rats, also play a significant role.[2]

  • Phase II Metabolism: Glucuronidation of carveol also shows species-dependent differences. Studies with liver microsomes have demonstrated a substantially higher maximal rate (Vmax) of glucuronide formation in rats compared to humans for (-)-carveol.[1] This suggests a more rapid clearance of carveol via this pathway in rats. While direct data on this compound sulfation is limited, sulfotransferases (SULTs) are known to be involved in the metabolism of many xenobiotics, and their expression and activity levels can vary between species.[4][5]

Conclusion

The cross-species comparison of this compound metabolism reveals significant differences in both Phase I and Phase II pathways. The inability of humans and rodents to oxidize carveol to carvone, a pathway present in other species like dogs and rabbits, is a critical distinction.[2] Furthermore, the rate of glucuronidation is markedly different between rats and humans.[1] These variations underscore the importance of selecting appropriate animal models in preclinical studies and the need for careful extrapolation of animal data to humans. The information and visualizations provided in this guide offer a framework for understanding these complexities and designing further research in the field of drug metabolism and development.

References

A Comparative Guide to Nrf2 Activation by (+)-cis-Carveol and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear factor erythroid 2-related factor 2 (Nrf2) activation potential of (+)-cis-Carveol and other selected monoterpenes. The Nrf2 signaling pathway is a pivotal regulator of cellular defense against oxidative stress, making its activation a promising therapeutic strategy for a variety of diseases. This document summarizes key experimental data, details relevant methodologies, and visualizes the core signaling pathways to aid in the evaluation of these natural compounds.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Redox Homeostasis

Under normal physiological conditions, the transcription factor Nrf2 is anchored in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[1][2][3] Upon exposure to oxidative stress or electrophilic compounds, such as certain phytochemicals, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[1][3][5] These genes include enzymes crucial for antioxidant defense and detoxification, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7]

Caption: The Keap1-Nrf2 signaling pathway and points of modulation by monoterpenes.

Comparative Analysis of Nrf2 Activation by Monoterpenes

Several monoterpenes have been investigated for their ability to activate the Nrf2 pathway. This section compares the reported effects of this compound, Limonene, Carvacrol, and Thymol based on available in vivo and in vitro data. It is important to note that direct comparisons are challenging due to variations in experimental models, concentrations, and methodologies across different studies.

MonoterpeneModel/Cell LineConcentration/DoseKey Experimental ResultReference
(cis)-Carveol Male BALB/c mice (APAP-induced hepatotoxicity model)15 mg/kgSignificantly increased Nrf2 gene and protein expression; increased HO-1 levels.[8][9]
Male SD rats (MCAO stroke model)20 mg/kgEnhanced Nrf2 protein expression in the cortex.[10]
Male SD rats (LPS-induced depression model)20 mg/kgAmeliorated detrimental effects by promoting the antioxidant Nrf2 gene and protein.[11]
Limonene Human Keratinocytes (HaCaT) (UVB-induced photodamage model)25-100 µMEnhanced nuclear translocation and activation of Nrf2; increased HO-1 and NQO1 expression.[6][7][12]
Mice (LPS-induced renal injury model)100-200 mg/kgModulated oxidative stress through Nrf2 activation.[12]
Carvacrol Male SD rats (LPS-induced neuroinflammation model)20 mg/kgPositively modulated the Nrf2 gene; increased downstream HO-1 expression.[13]
Rats (TMT-induced neurotoxicity model)Not specifiedSignificantly augmented Nrf2 mRNA expression and upregulated HO-1 and NQO1.
Thymol C57BL/6J mice (High-fat diet model)20-40 mg/kgProtective effects were associated with the up-regulation of the Nrf2/HO-1 pathway.[14]
Rats (MSG-induced neurotoxicity model)Not specifiedAmeliorated brain injury through overexpression of the Nrf2 gene.[15]

Experimental Protocols: Assessing Nrf2 Activation

The most common method to quantify Nrf2 activation is through Western blot analysis, which measures the increase in Nrf2 protein levels within the nucleus and the subsequent expression of its downstream target genes, such as HO-1 and NQO1.[16][17]

Key Methodology: Western Blot for Nrf2 Nuclear Translocation

This protocol provides a generalized workflow for assessing the nuclear translocation of Nrf2 and the expression of its target proteins following treatment with a test compound.

  • Cell Culture and Treatment:

    • Plate appropriate cells (e.g., HaCaT, HepG2, BV2) at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the monoterpene of interest (e.g., this compound) or a vehicle control for a predetermined time course (e.g., 2, 4, 8, 12 hours).

  • Protein Extraction (Nuclear & Cytoplasmic Fractionation):

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a hypotonic buffer to swell the cell membrane.

    • Disrupt the cell membrane using a detergent (e.g., NP-40) and centrifuge to pellet the nuclei. The resulting supernatant is the cytoplasmic fraction.

    • Wash the nuclear pellet and then lyse it using a high-salt nuclear extraction buffer to release nuclear proteins. The supernatant after high-speed centrifugation is the nuclear fraction.[16]

  • Protein Quantification:

    • Determine the protein concentration for both cytoplasmic and nuclear fractions using a standard assay, such as the bicinchoninic acid (BCA) or Bradford assay.

  • SDS-PAGE and Membrane Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B for nuclear loading control, anti-β-actin for cytoplasmic/total loading control) overnight at 4°C.[17]

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system or X-ray film.[16]

  • Data Analysis:

    • Quantify the intensity of the protein bands using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control (Lamin B for nuclear fraction, β-actin for total lysate).

    • Calculate the fold change in protein expression relative to the vehicle-treated control group.

WB_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Cell Treatment (Monoterpene Incubation) B 2. Cell Lysis & Fractionation A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D Proceed to Analysis E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. Detection (ECL Substrate) F->G H 8. Data Analysis (Densitometry) G->H

Caption: A generalized experimental workflow for Western blot analysis of Nrf2 activation.

Conclusion

The available evidence strongly suggests that this compound is a potent activator of the Nrf2 signaling pathway, comparable to other well-studied monoterpenes like limonene, carvacrol, and thymol.[10][13][14][18][19] These natural compounds effectively induce the nuclear translocation of Nrf2 and the subsequent expression of downstream antioxidant and cytoprotective genes, such as HO-1 and NQO1. While the compiled data highlights their potential, the lack of standardized, head-to-head comparative studies necessitates further research. Future investigations should focus on performing direct comparisons of these monoterpenes in identical experimental systems to definitively rank their potency and elucidate any subtle differences in their mechanisms of action. Such studies will be crucial for advancing the most promising candidates into further stages of drug development.

References

Assessing the Synergistic Potential of (+)-cis-Carveol with Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Carveol, a monoterpenoid alcohol found in spearmint oil, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] A key mechanism underlying its therapeutic potential is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][3][4] This guide explores the hypothesized synergistic effects of this compound with other natural compounds that exhibit complementary mechanisms of action, particularly those that also modulate the Nrf2 pathway. Such combinations could lead to enhanced therapeutic efficacy and reduced effective doses, paving the way for novel drug development strategies.

While direct experimental evidence for the synergistic interactions of isolated this compound is currently limited, this guide provides a framework for future research by presenting potential synergistic partners, standardized experimental protocols for synergy assessment, and illustrative data based on studies of structurally related compounds.

Hypothesized Synergistic Interactions with Flavonoids

Flavonoids, a class of polyphenolic secondary metabolites in plants, are well-documented for their antioxidant and anti-inflammatory activities.[5][6] Several flavonoids, including quercetin (B1663063) and curcumin, have been shown to modulate the Nrf2 signaling pathway, making them prime candidates for synergistic combinations with this compound.[5][7] The co-administration of this compound and a flavonoid like quercetin could lead to a more robust and sustained activation of the Nrf2 pathway, resulting in a heightened antioxidant response.

Potential Mechanisms of Synergy

The synergistic antioxidant and anti-inflammatory effects of a this compound and quercetin combination may arise from:

  • Enhanced Nrf2 Activation: Both compounds can independently stimulate the Nrf2 pathway, and their combined action could lead to a supra-additive increase in the expression of downstream antioxidant enzymes.[1][5]

  • Complementary Bioavailability: Flavonoids and monoterpenes may influence each other's absorption and metabolism, potentially leading to increased bioavailability and prolonged therapeutic effects.

  • Multi-target Effects: While both compounds converge on the Nrf2 pathway, they may also act on other distinct cellular targets involved in inflammation and oxidative stress, leading to a broader and more potent therapeutic effect.

Quantitative Assessment of Synergy

The synergistic, additive, or antagonistic effects of a combination of compounds can be quantitatively assessed using methods such as the checkerboard assay and isobologram analysis. The Fractional Inhibitory Concentration (FIC) index is a commonly used metric derived from the checkerboard assay to quantify the nature of the interaction.

Data Presentation: Illustrative Synergistic Effects

The following table presents hypothetical data for the synergistic interaction between this compound and Quercetin against a cancer cell line, based on typical results from checkerboard assays of other natural compound combinations.

CompoundIC50 (alone) (µM)IC50 (in combination) (µM)FIC of CompoundΣFICInteraction
This compound5012.50.250.5Synergy
Quercetin2050.25
  • ΣFIC ≤ 0.5: Synergy

  • 0.5 < ΣFIC ≤ 4: Additive

  • ΣFIC > 4: Antagonism

Experimental Protocols

Checkerboard Assay Protocol

This protocol is designed to assess the in vitro synergistic effects of two compounds on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare stock solutions of this compound and the test compound (e.g., Quercetin) in a suitable solvent.

  • Serial Dilutions:

    • Along the x-axis of the 96-well plate, perform serial dilutions of this compound.

    • Along the y-axis of the 96-well plate, perform serial dilutions of the test compound.

    • The wells will thus contain a matrix of different concentration combinations of the two compounds.

    • Include wells with each compound alone and untreated control wells.

  • Treatment and Incubation: Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Data Analysis:

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound: FIC = IC50 of compound in combination / IC50 of compound alone.

    • Calculate the sum of the FICs (ΣFIC) to determine the nature of the interaction.

Isobologram Analysis

Isobologram analysis is a graphical method to visualize and quantify drug interactions.

  • Dose-Response Curves: Generate dose-response curves for each compound individually to determine their respective IC50 values.

  • Constructing the Isobologram:

    • Plot the IC50 value of this compound on the x-axis and the IC50 value of the test compound on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity.

  • Plotting Combination Data: Determine the concentrations of the two compounds in combination that produce a 50% inhibitory effect and plot these data points on the isobologram.

  • Interpretation:

    • Data points falling on the line of additivity indicate an additive effect.

    • Data points falling below the line indicate a synergistic effect.

    • Data points falling above the line indicate an antagonistic effect.

Visualizations

Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Serial_Dilution Serial Dilutions in 96-well Plate Compound_A This compound Stock Solution Compound_A->Serial_Dilution Compound_B Natural Compound (e.g., Quercetin) Stock Solution Compound_B->Serial_Dilution Cell_Treatment Cell Treatment Serial_Dilution->Cell_Treatment Incubation Incubation (48-72h) Cell_Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc FIC_Calc FIC Index Calculation IC50_Calc->FIC_Calc Isobologram Isobologram Analysis IC50_Calc->Isobologram Synergy_Determination Synergy/Additive/ Antagonism FIC_Calc->Synergy_Determination Isobologram->Synergy_Determination

Caption: Workflow for assessing synergistic effects.

Nrf2_Signaling_Pathway cluster_compounds Natural Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carveol This compound Keap1 Keap1 Carveol->Keap1 inhibit Quercetin Quercetin Quercetin->Keap1 inhibit Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2 dissociation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular Protection Cellular Protection Antioxidant_Genes->Cellular Protection

Caption: Co-modulation of the Nrf2 signaling pathway.

Conclusion

The exploration of synergistic interactions between this compound and other natural compounds, particularly flavonoids that modulate the Nrf2 pathway, presents a promising frontier in drug discovery. While direct experimental validation is a necessary next step, the theoretical framework and experimental protocols outlined in this guide offer a robust starting point for researchers. By systematically investigating these potential synergies, the scientific community can unlock novel therapeutic strategies with enhanced efficacy and safety profiles.

References

A Comparative Guide to GC-MS Method Validation for the Simultaneous Analysis of Carveol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of terpenoid metabolism, the accurate and simultaneous quantification of parent compounds and their metabolites is critical. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the concurrent analysis of carveol (B46549) and its primary metabolites—carvone, dihydrocarveol, and dihydrocarvone. Furthermore, it explores alternative analytical techniques and presents supporting experimental data to aid in method selection and validation.

At a Glance: GC-MS as the Gold Standard

Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as the gold standard for the analysis of volatile and semi-volatile compounds like terpenes and their metabolites.[1] Its high separation efficiency, coupled with the sensitive and specific detection afforded by mass spectrometry, makes it an ideal platform for resolving complex mixtures and providing structural information for confident identification.

Quantitative Performance of GC-MS Methods

The validation of an analytical method is paramount to ensure reliable and reproducible data. The following table summarizes typical validation parameters for GC-MS methods tailored for the analysis of terpenes, which are analogous to what would be expected for a method quantifying carveol and its metabolites.

Table 1: Typical GC-MS Method Validation Parameters for Terpene Analysis

Validation ParameterTypical PerformanceSignificance
Linearity (r²)> 0.99Indicates a direct and proportional relationship between analyte concentration and instrument response over a defined range.
Limit of Detection (LOD)0.25 - 0.3 µg/mLThe lowest concentration of an analyte that can be reliably detected by the instrument.[2][3]
Limit of Quantification (LOQ)0.75 - 1.0 µg/mLThe lowest concentration of an analyte that can be accurately and precisely quantified.[2][3]
Accuracy (% Recovery)89% - 111%Measures the closeness of the experimental value to the true value, indicating minimal systemic error.[3]
Precision (% RSD)< 10%Reflects the degree of scatter between a series of measurements, indicating the method's reproducibility.[3]

Experimental Protocol: A Representative GC-MS Method

A robust and validated experimental protocol is the foundation of any quantitative analysis. Below is a detailed methodology for the simultaneous analysis of carveol and its metabolites using GC-MS.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquoting : Transfer a precise volume of the biological sample (e.g., plasma, microsomal incubation) into a clean glass tube.

  • Internal Standard Spiking : Add a known concentration of an appropriate internal standard (e.g., deuterated analog or a structurally similar compound not present in the sample).

  • Extraction : Add a suitable organic solvent (e.g., ethyl acetate, hexane) to the sample.[2]

  • Vortexing and Centrifugation : Vortex the mixture vigorously to ensure thorough extraction of the analytes into the organic phase. Centrifuge to achieve phase separation.

  • Solvent Transfer : Carefully transfer the organic layer to a new tube.

  • Evaporation and Reconstitution : Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 7890B or equivalent.[1]

  • Mass Spectrometer : Agilent 5977A or equivalent.[1]

  • Column : A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), is typically used for terpene analysis.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Injection Mode : Splitless injection is often preferred for trace analysis to maximize sensitivity.

  • Injector Temperature : 250 °C.[1]

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 190 °C at a rate of 3 °C/min.

    • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 2 minutes.[1]

  • MS Transfer Line Temperature : 280 °C.[1]

  • Ion Source Temperature : 230 °C.[1]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

  • Mass Range : Scan from m/z 40-500 or use Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for each analyte. For example, for carvone, characteristic ions could be m/z 82, 108, and 150.[4]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Add Solvent & IS Evaporation Evaporation & Reconstitution Extraction->Evaporation Separate Organic Layer GC_Injection GC Injection Evaporation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Vaporization MS_Detection MS Detection GC_Separation->MS_Detection Elution Data_Analysis Data Analysis MS_Detection->Data_Analysis Ionization & Fragmentation Quantification Quantification of Analytes Data_Analysis->Quantification

GC-MS Experimental Workflow

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of carveol and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a viable alternative, particularly when dealing with complex biological matrices or when simultaneous analysis of non-volatile compounds is required.

Table 2: Comparison of GC-MS and LC-MS/MS for Carveol and Metabolite Analysis

FeatureGC-MSLC-MS/MS
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Analyte Volatility Requires analytes to be volatile or amenable to derivatization.Suitable for a wide range of polarities and volatilities without derivatization.
Sample Throughput Can have longer run times due to the temperature program.Can offer faster analysis times with modern UHPLC systems.
Sensitivity Generally provides excellent sensitivity, especially in SIM mode.Can achieve very high sensitivity, particularly with triple quadrupole instruments.
Matrix Effects Can be susceptible to matrix effects that may interfere with analyte detection.Also prone to matrix effects, such as ion suppression or enhancement.
Derivatization May be necessary for polar or non-volatile metabolites.Not typically required.

The metabolic pathway of carveol is a key consideration in developing an analytical method that can simultaneously measure the parent compound and its metabolites.

Carveol_Metabolism Carveol Carveol Carvone Carvone Carveol->Carvone Oxidation Dihydrocarveol Dihydrocarveol Carveol->Dihydrocarveol Reduction Dihydrocarvone Dihydrocarvone Carvone->Dihydrocarvone Reduction Dihydrocarveol->Dihydrocarvone Oxidation

Simplified Metabolic Pathway of Carveol

Conclusion

The validation of a robust and reliable analytical method is crucial for the accurate simultaneous quantification of carveol and its metabolites. GC-MS stands out as the preferred method due to its high resolving power and sensitivity for volatile compounds. However, the choice of analytical technique should be guided by the specific requirements of the study, including the nature of the sample matrix and the need for simultaneous analysis of other non-volatile compounds, where LC-MS/MS may present a more suitable alternative. The experimental protocols and validation data presented in this guide provide a solid foundation for researchers to develop and implement their own methods for the comprehensive analysis of carveol metabolism.

References

Comparative Docking Analysis of Carveol Isomers and Related Compounds with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in silico evaluation of carveol (B46549) derivatives' binding affinities and interaction mechanisms.

This guide provides a comparative overview of molecular docking studies performed on carveol isomers and related monoterpenoids with various protein targets implicated in inflammatory and metabolic signaling pathways. Due to the limited availability of direct comparative studies on specific carveol isomers (e.g., cis- vs. trans- or (+)- vs. (-)-carveol) in the reviewed literature, this document synthesizes findings from separate in silico analyses to offer insights into their potential differential binding behaviors.

Data Presentation

The following table summarizes the binding affinities of dihydrocarveol (B1210190) and an unspecified isomer of carveol with their respective protein targets, as reported in the cited studies. Lower binding energy values typically indicate a more favorable binding interaction.

LigandTarget ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)
Dihydrocarveol5-Lipoxygenase (5-LOX)6N2WGlide-5.38[1]
Carveol11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)3D3EAutoDock-6.6
CarveolGlycogen Synthase Kinase-3β (GSK-3β)6GJOAutoDock-6.4
CarveolNrf2-keap1Not SpecifiedPyRxE-value validated in vivo findings

Experimental Protocols

The methodologies employed in the referenced docking studies are detailed below to provide a basis for reproducibility and further investigation.

Molecular Docking of Dihydrocarveol with 5-Lipoxygenase (5-LOX) [1]

  • Protein Preparation: The three-dimensional crystal structure of human 5-lipoxygenase (PDB ID: 6N2W) was retrieved from the Protein Data Bank. The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger suite. This involved assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops. The structure was then minimized using the OPLS3e force field.

  • Ligand Preparation: The structure of dihydrocarveol was prepared using the LigPrep tool in the Schrödinger suite to generate low-energy 3D conformations.

  • Receptor Grid Generation: A receptor grid was generated around the active site of 5-LOX, defined by the co-crystallized ligand.

  • Molecular Docking: Docking was performed using the Glide module of the Schrödinger suite in Extra Precision (XP) mode. The final docked poses were analyzed for binding interactions.

Molecular Docking of Carveol with 11β-HSD1 and GSK-3β

  • Protein and Ligand Preparation: The 3D structures of the target proteins (11β-HSD1, PDB ID: 3D3E; GSK-3β, PDB ID: 6GJO) were downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added. The structure of carveol was obtained, and its energy was minimized.

  • Docking Procedure: Molecular docking was carried out using AutoDock tools. A grid box was defined to encompass the active site of each protein. The Lamarckian genetic algorithm was employed for the docking calculations to explore various conformations of the ligand within the receptor's active site. The resulting docked poses were ranked based on their binding energies.

Molecular Docking of Carveol with Nrf2-keap1

  • Software and Input Files: The 3D structures of the Nrf2-keap1 protein and the carveol ligand were obtained and loaded into the PyRx docking software.

  • Docking and Analysis: The software was used to perform the docking simulation and evaluate the drug-receptor interactions based on the calculated binding energy values (E-value). The best pose of the ligand within the protein complex was selected for further analysis of the binding orientation and interactions.

Mandatory Visualization

Experimental Workflow for Molecular Docking

G Generalized Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB structure, remove water, add hydrogens) grid Grid Box Generation (Define active site) p_prep->grid l_prep Ligand Preparation (3D structure, energy minimization) docking Molecular Docking (e.g., AutoDock, Glide) l_prep->docking grid->docking results Analyze Results (Binding energy, interactions) docking->results viz Visualization (2D and 3D plots) results->viz

Caption: A generalized workflow for in silico molecular docking studies.

5-Lipoxygenase (5-LOX) Signaling Pathway

G 5-Lipoxygenase Signaling Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase AA->LOX5 FLAP FLAP FLAP->LOX5 HPETE5 5-HPETE LOX5->HPETE5 LTA4 Leukotriene A4 HPETE5->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation

Caption: Simplified 5-Lipoxygenase (5-LOX) signaling cascade.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Signaling

G 11β-HSD1 Signaling Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Gene Gene Transcription (e.g., related to metabolism, inflammation) GR->Gene

Caption: Role of 11β-HSD1 in glucocorticoid activation.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling

G GSK-3β Signaling cluster_wnt Wnt Signaling cluster_akt PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B inhibition Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt Akt->GSK3B inhibition BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylation Degradation Degradation BetaCatenin->Degradation Gene_Wnt Gene Transcription (Cell Proliferation) BetaCatenin->Gene_Wnt translocation to nucleus

Caption: Simplified overview of GSK-3β regulation by Wnt and Akt pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-cis-Carveol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. (+)-cis-Carveol, a monocyclic monoterpenoid alcohol, requires careful consideration for its disposal due to its specific chemical properties and associated hazards. This guide provides essential, step-by-step procedural information for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Carveol. According to safety data sheets (SDS), Carveol is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary for this compound Disposal Considerations

For a quick reference, the following table summarizes key data points relevant to the safe handling and disposal of this compound.

ParameterValueSource
CAS Number 99-48-9[1][2][3]
Molecular Formula C10H16O[2]
Physical State Liquid[2]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][3][5]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[6][7]
Storage Keep container tightly closed in a dry and well-ventilated place.[2][3]

Experimental Protocols: Step-by-Step Disposal Procedures

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[4] The following is a general procedural guide for laboratory personnel.

1. Waste Identification and Segregation:

  • Treat all unwanted this compound and materials contaminated with it as hazardous waste.

  • Do not mix this compound waste with non-hazardous waste.

  • Segregate this compound waste from other incompatible chemical wastes. For example, keep it separate from strong oxidizing agents.

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container or a clean, empty container made of similar material is often suitable.

  • Ensure the waste container is in good condition with a secure, tight-fitting cap.

  • Do not overfill the container; leave adequate headspace (at least 10% of the container volume) to allow for expansion.

3. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

  • List any other components mixed in the waste container.

4. Storage of Waste:

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Store the container in secondary containment to prevent spills.

5. Arranging for Disposal:

  • Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all institutional procedures for waste pickup requests.

6. Decontamination and Disposal of Empty Containers:

  • Empty this compound containers must also be managed as hazardous waste unless properly decontaminated.

  • To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the rinsate as hazardous waste.

  • After triple rinsing, the container may be disposed of as non-hazardous waste, but be sure to deface or remove the original label. Check with your EHS office for specific institutional policies on the disposal of empty containers.

Mandatory Visualization

The following diagram illustrates the decision-making and workflow process for the proper disposal of this compound waste in a laboratory setting.

Workflow for this compound Disposal cluster_0 Preparation & Collection cluster_1 Storage & Disposal start Unwanted this compound or Contaminated Material ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe segregate Segregate as Hazardous Waste (Keep from Incompatibles) ppe->segregate container Use a Designated, Compatible, and Leak-Proof Container segregate->container label_container Label Container: 'Hazardous Waste', Chemical Name, Date, and Concentration container->label_container full Is the Container Full or Ready for Disposal? label_container->full store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment full->store No contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup full->contact_ehs Yes end Waste Disposed of by Authorized Personnel contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-cis-Carveol

For laboratory professionals engaged in research and development, ensuring the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for managing this compound, reinforcing our commitment to being a trusted partner in laboratory safety.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (1S,5S)-carveol, (4S,6S)-cis-Carveol

  • CAS Number: 7632-16-8

  • Molecular Formula: C₁₀H₁₆O

  • Molecular Weight: 152.23 g/mol

Hazard Identification and First Aid Measures:

This compound is classified as a hazardous substance. Following GHS classification, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] In case of exposure, immediate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If the individual is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or goggles.Must be worn at all times to protect against splashes. A face shield is recommended when there is a greater risk of splashing.[3][4]
Hand Protection Chemical-resistant, impervious gloves.Permeation data suggests that polyvinyl chloride gloves can provide adequate protection.[5] Always inspect gloves prior to use and dispose of them if they are contaminated or damaged.
Skin and Body Protection Laboratory coat, long-sleeved clothing.A chemical-resistant apron should be worn when handling larger quantities.[3]
Respiratory Protection Use in a well-ventilated area.A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter is recommended, especially when handling the neat chemical.[5] Adhere to OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3]

Operational and Disposal Plans

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

Handling and Storage:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Store locked up.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Use absorbent paper to pick up all liquid spill material.[5]

  • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[5]

  • Wash all contaminated surfaces with alcohol, followed by washing with a strong soap and water solution.[5]

Disposal Plan:

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations. Dispose of contents and container to an approved waste disposal plant. Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials handle_transfer Transfer this compound prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_remove_ppe storage Store in a Secure, Ventilated Area cleanup_remove_ppe->storage Store Unused Chemical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-cis-Carveol
Reactant of Route 2
(+)-cis-Carveol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.